molecular formula C6H8N4O3 B3427317 6-Amino-1,3-dimethyl-5-nitrosouracil CAS No. 58537-55-6

6-Amino-1,3-dimethyl-5-nitrosouracil

Cat. No.: B3427317
CAS No.: 58537-55-6
M. Wt: 184.15 g/mol
InChI Key: MGBDANYXBKROBW-UHFFFAOYSA-N
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Description

6-Amino-1,3-dimethyl-5-nitrosouracil is a useful research compound. Its molecular formula is C6H8N4O3 and its molecular weight is 184.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 184.05964013 g/mol and the complexity rating of the compound is 322. The solubility of this chemical has been described as >27.6 [ug/mL]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['677508', '42306', '41832', '41585', '11775']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione
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InChI

InChI=1S/C6H8N4O3/c1-9-4(7)3(8-13)5(11)10(2)6(9)12/h7H2,1-2H3
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InChI Key

MGBDANYXBKROBW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)N=O)N
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3
Source PubChem
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DSSTOX Substance ID

DTXSID8029280, DTXSID001176363
Record name 6-Amino-1,3-dimethyl-5-nitrosouracil
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Record name Dihydro-6-imino-1,3-dimethyl-2,4,5(3H)-pyrimidinetrione 5-oxime
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Molecular Weight

184.15 g/mol
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Solubility

>27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663120
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

6632-68-4, 58537-55-6
Record name 6-Amino-1,3-dimethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione
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Record name 6-Amino-1,3-dimethyl-5-nitrosouracil
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Record name Dihydro-6-imino-1,3-dimethyl-3H-pyrimidine-2,4,5-trione 5-oxime
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Record name 2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl-5-nitroso-
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Record name Dihydro-6-imino-1,3-dimethyl-3H-pyrimidine-2,4,5-trione 5-oxime
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Record name 6-AMINO-1,3-DIMETHYL-5-NITROSOURACIL
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Foundational & Exploratory

6-Amino-1,3-dimethyl-5-nitrosouracil chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 6-Amino-1,3-dimethyl-5-nitrosouracil

Introduction

This compound, occasionally referred to by the acronym DANU, is a heterocyclic compound derived from the pyrimidine uracil.[1] Its structure is distinguished by a pyrimidine-2,4(1H,3H)-dione core, methylated at the N1 and N3 positions, with an amino group at C6 and a nitroso group at C5.[1] This particular arrangement of functional groups, especially the electron-withdrawing nitroso moiety, confers a distinct chemical reactivity that establishes it as a highly valuable and versatile intermediate in organic synthesis.[1]

The primary significance of this compound within the chemical and pharmaceutical sectors is its function as a key precursor for the synthesis of more complex molecules.[1] It is most notably employed as a starting material for producing purine derivatives, including the well-known methylxanthines caffeine and theophylline.[1][2] Its utility also extends to the synthesis of other biologically relevant compounds such as theacrine and various lumazine derivatives.[1][3] This guide, developed from the perspective of a Senior Application Scientist, provides an in-depth exploration of the core chemical properties, synthesis, reactivity, and characterization of this compound for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

The physical and chemical characteristics of a compound are foundational to its application in synthesis. Understanding these properties is critical for handling, storage, and reaction design.

Core Properties

The fundamental properties of this compound are summarized below. The compound's poor solubility in water and common organic solvents, alongside its hygroscopic nature, are key considerations for experimental design.[2][3]

PropertyValueSource(s)
CAS Number 6632-68-4[1][2][4]
Molecular Formula C₆H₈N₄O₃[2][3][4]
Molecular Weight 184.15 g/mol [1][4][5]
IUPAC Name 6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione[4]
Appearance Solid[6]
Melting Point 241-243 °C[3]
Solubility Soluble in lye; insoluble in water, acetone, ethanol, ether, chloroform, dioxane; slightly soluble in DMSO and heated methanol.[2][3]
Stability Hygroscopic[3]
pKa 1.16 ± 0.70 (Predicted)[2]
Molecular Structure and Crystallography

The structural arrangement of this compound is central to its reactivity. X-ray crystallography studies have confirmed its solid-state structure as a monohydrate.[7] A key finding from these studies is that the exocyclic C6-N6 bond exhibits significant double-bond character. This is consistent with the observed chemical behavior of 6-amino groups in similar uracil derivatives and indicates extensive electronic delocalization within the pyrimidine ring.[7] This delocalization influences the nucleophilicity of the amino group and the electrophilicity of the ring system.

The nitroso group at the C5 position can be represented as a resonance hybrid of two canonical forms, which contributes to its electrophilic nature and its role in subsequent cyclization reactions.[7]

cluster_structure Chemical Structure of this compound

Caption: Molecular Structure of this compound.

Synthesis and Purification

The most prevalent and reliable method for synthesizing this compound is the direct nitrosation of its precursor, 6-Amino-1,3-dimethyluracil.

Synthesis via Nitrosation of 6-Amino-1,3-dimethyluracil

This synthetic route is an electrophilic substitution reaction where the nitrosonium ion (NO⁺), generated in situ from sodium nitrite in an acidic medium, attacks the electron-rich C5 position of the uracil ring. The choice of a dilute acid like hydrochloric or acetic acid is crucial for generating the active electrophile without causing degradation of the starting material.[1]

The reaction's exothermicity necessitates careful temperature control. Initiating the reaction at a reduced temperature (e.g., 10°C) is a critical experimental choice to prevent runaway reactions and the formation of byproducts, thus ensuring a high yield of the desired product.[1] The product conveniently precipitates from the reaction mixture as a distinctly colored solid, simplifying its initial isolation.[1]

G Workflow: Synthesis via Nitrosation start Dissolve 6-Amino-1,3-dimethyluracil in dilute acid (HCl or Acetic Acid) cool Cool reaction mixture to ~10°C start->cool add_nitrite Add aqueous Sodium Nitrite (NaNO₂) solution dropwise cool->add_nitrite react Stir at controlled temperature (Precipitate forms) add_nitrite->react isolate Isolate crude product by filtration react->isolate purify Purify by recrystallization (e.g., Ethanol/Water) isolate->purify end High-purity This compound purify->end

Caption: Experimental workflow for the synthesis of DANU via nitrosation.

Experimental Protocol: Nitrosation
  • Dissolution: Dissolve the precursor, 6-amino-1,3-dimethyluracil, in a suitable dilute acid (e.g., 1M HCl or glacial acetic acid) in a reaction vessel.[1]

  • Temperature Control: Place the vessel in an ice bath and cool the solution to approximately 10°C with continuous stirring.[1][3]

  • Nitrosating Agent Addition: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled, stirring solution of the precursor. The rate of addition should be controlled to maintain the reaction temperature.[1]

  • Reaction and Precipitation: Continue stirring the mixture at a reduced temperature. The product, this compound, will precipitate out of the solution.[1]

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove residual acid and salts.

  • Purification: For high purity, recrystallize the crude product from a suitable solvent mixture, such as ethanol and water.[1][3] This step is critical to remove any unreacted starting material or side products, ensuring the compound is suitable for subsequent, sensitive synthetic applications.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the interplay between the amino and nitroso functional groups. This allows it to serve as a foundational building block for a variety of more complex heterocyclic systems.[1]

Synthesis of Purine Derivatives (Theophylline)

A significant application of this compound is its role as a key intermediate in the synthesis of purine alkaloids.[1] For instance, treatment with benzylidenetriphenylphosphoranes triggers a cyclization reaction that affords theophylline derivatives.[8] This transformation highlights the utility of the nitroso-uracil scaffold in constructing fused ring systems.

Conceptual Pathway: Purine Synthesis start 6-Amino-1,3-dimethyl- 5-nitrosouracil reagent + Benzylidenetriphenyl- phosphorane start->reagent product Theophylline Derivative reagent->product Cyclization

Caption: Reaction of DANU to form Theophylline derivatives.

Reactions with Thiols

The reaction of this compound with various thiols is complex, leading to a mixture of condensation and oxidation-reduction products.[9][10] Depending on the thiol and reaction conditions, isolated products can include pteridine-2,4-diones, purine-2,6-diones, and 5,6-diamino-1,3-dimethyluracil.[9][11] This reactivity demonstrates the compound's ability to participate in diverse chemical transformations, further expanding its synthetic utility.[9]

Reduction to 5,6-Diamino-1,3-dimethyluracil

The reduction of the C5-nitroso group to an amino group is a pivotal step in many synthetic pathways originating from this compound. This transformation yields 5,6-diamino-1,3-dimethyluracil, a direct precursor to caffeine and theophylline. Catalytic hydrogenation is a common method to achieve this.

Experimental Protocol: Catalytic Hydrogenation

  • Suspension: Create an aqueous suspension of this compound.[12]

  • Catalyst Addition: Add a palladium on carbon catalyst (e.g., 5% Pd/C) to the suspension.[12]

  • pH Adjustment: Adjust the pH of the suspension to a range of 7 to 10 (optimally 8 to 9.5) using an alkaline solution such as aqueous sodium hydroxide. This step is crucial for reaction efficiency.[12]

  • Hydrogenation: Subject the resulting suspension to hydrogenation under hydrogen pressure (e.g., 1-20 bar) and at a controlled temperature (e.g., 20-60°C) with vigorous stirring.[12]

  • Workup: Once hydrogen uptake ceases, the reaction is complete. The catalyst can then be removed by filtration to yield the 5,6-diamino-1,3-dimethyluracil product.[12]

Spectroscopic Characterization

Confirming the identity and purity of this compound relies on standard spectroscopic techniques. The data presented below are typical values reported for this compound.

TechniqueObserved Features
¹H NMR (in DMSO-d₆)Signals corresponding to the two N-methyl groups (e.g., δ ~2.95 ppm) and the amino protons (e.g., δ ~11.18 ppm for NH).[3]
¹³C NMR Resonances confirming the uracil backbone and the presence of methyl, amino, and nitroso-substituted carbons.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amino group), C=O stretching (carbonyl groups), and N=O stretching (nitroso group).[5]
UV-Vis An absorption maximum (λmax) around 268 nm in the pH range of 5-10, indicative of π→π* transitions within the uracil ring system.[3]

Safety and Handling

From a safety perspective, this compound must be handled with care. It is classified as suspected of causing cancer (GHS Hazard statement H351).[4]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13] Use a suitable respirator if dust formation is likely.[13]

  • Handling: Obtain, read, and follow all safety instructions before use. Avoid creating dust and avoid contact with skin, eyes, and inhalation.[13]

  • Storage: Store in a cool, dry, and tightly closed container, preferably locked up.[13] The compound is hygroscopic, and proper storage is necessary to maintain its stability and integrity.[3]

  • Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with local, state, and federal regulations.

Conclusion

This compound is a cornerstone intermediate in heterocyclic chemistry. Its well-defined synthesis, coupled with the versatile reactivity imparted by its nitroso and amino functional groups, makes it an indispensable building block for a wide range of valuable compounds, most notably purine alkaloids like caffeine and theophylline. A thorough understanding of its physicochemical properties, synthetic protocols, and reactivity is essential for any researcher aiming to leverage its synthetic potential. Adherence to strict safety protocols is mandatory due to its suspected carcinogenicity. This guide provides the core technical knowledge required to effectively and safely utilize this important chemical reagent in research and development.

References

  • This compound - ChemBK. [Link]
  • Low, J. N., Howie, R. A., Hueso-Ureña, F., & Moreno-Carretero, M. N. (1992). Structures of this compound monohydrate and 6-amino-5-formyl-1,3-dimethyluracil monohydrate.
  • Reaction of this compound with thiols - RSC Publishing. [Link]
  • New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes - RSC Publishing. [Link]
  • Youssefyeh, R. D. (1975). Reaction of this compound with thiols. Journal of the Chemical Society, Perkin Transactions 1, (19), 1857-1859. [Link]
  • This compound | C6H8N4O3 | CID 81133 - PubChem. [Link]
  • Reaction of 6-Amino-I ,3-dimethyl-5-nitrosouracil with Thiols - RSC Publishing. [Link]
  • Material Safety Data Sheet - 6-Amino-1-methyl-5-nitrosouracil, 97% - Cole-Parmer. [Link]
  • Uracil, 6-amino-1,3-dimethyl-5-nitroso- - NIST WebBook. [Link]
  • 6-AMINO-1-METHYL-5-NITROSOURACIL | Georganics. [Link]
  • A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding - Scirp.org. [Link]
  • Process for preparing 1,3-dimethy-4,5-diaminouracil - Google P

Sources

6-Amino-1,3-dimethyl-5-nitrosouracil molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Amino-1,3-dimethyl-5-nitrosouracil: Molecular Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its core molecular features, established synthetic protocols, characteristic reactivity, and its pivotal role as a precursor in the development of pharmaceuticals and other bioactive molecules. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Introduction to a Versatile Uracil Derivative

This compound, often referred to by the acronym DANU, is an organic compound derived from the pyrimidine base, uracil.[1] Structurally, it is a uracil backbone featuring methyl groups at the N1 and N3 positions, an amino group at the C6 position, and a defining nitroso group at the C5 position.[1][2] This unique arrangement of functional groups, particularly the electron-withdrawing nitroso moiety, confers distinct chemical reactivity that makes it a highly valuable intermediate in organic synthesis.[1][2]

The compound typically appears as a purple powder and is recognized primarily for its role as a key building block in the synthesis of various pharmaceuticals, most notably methylxanthines such as caffeine and theophylline.[3] Its molecular formula is C₆H₈N₄O₃, with a molecular weight of approximately 184.15 g/mol .[2][3]

Molecular Structure and Physicochemical Properties

The chemical behavior and synthetic utility of this compound are direct consequences of its molecular architecture.

IUPAC Name: 6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione[4]

The core of the molecule is the pyrimidine-2,4(1H,3H)-dione ring system. The substitutions are crucial:

  • N1 and N3-Dimethylation: The methyl groups on the ring nitrogens prevent tautomerization and increase the molecule's solubility in organic solvents compared to unsubstituted uracil.

  • C6-Amino Group: This group acts as an electron-donating group, influencing the electronic properties of the pyrimidine ring.

  • C5-Nitroso Group: This powerful electron-withdrawing group is the primary driver of the molecule's reactivity. It activates the ring, making it susceptible to various nucleophilic substitutions and facilitating cyclization reactions essential for building more complex fused-ring systems.[1][2]

Physicochemical Data Summary

A compilation of the key physical and chemical properties of this compound is presented below for quick reference.

PropertyValueSource(s)
Molecular Formula C₆H₈N₄O₃[2][5]
Molecular Weight 184.15 g/mol [2][5]
Appearance Solid, often a purple powder[3]
Melting Point 241-243 °C[2]
Solubility Slightly soluble in DMSO and heated methanol; insoluble in water, ethanol, ether.[2][6]
Stability Hygroscopic[2]
InChI InChI=1S/C6H8N4O3/c1-9-4(7)3(8-13)5(11)10(2)6(9)12/h7H2,1-2H3[4][7]
InChIKey MGBDANYXBKROBW-UHFFFAOYSA-N[4][7]
SMILES CN1C(=C(C(=O)N(C1=O)C)N=O)N[4]
Molecular Structure Diagram

Caption: 2D structure of this compound.

Established Synthetic Methodologies

The synthesis of this compound is well-documented, with the most prevalent method being the direct nitrosation of a precursor molecule.

Primary Synthetic Route: Nitrosation of 6-Amino-1,3-dimethyluracil

The most widely reported and efficient method involves the reaction of 6-amino-1,3-dimethyluracil with sodium nitrite in an acidic medium.[1][8] The causality behind this protocol is the generation of nitrous acid (HNO₂) in situ, which then acts as the electrophile to attack the electron-rich C5 position of the uracil ring.

Experimental Protocol
  • Dissolution: The starting material, 6-amino-1,3-dimethyluracil, is dissolved in a dilute acid, such as acetic acid or hydrochloric acid.

  • Cooling: The solution is cooled to approximately 0-10°C in an ice bath. This temperature control is critical to manage the exothermic nature of the nitrosation reaction and prevent the degradation of the thermally sensitive nitrous acid.[8]

  • Nitrosation: An aqueous solution of sodium nitrite is added dropwise to the cooled solution with continuous stirring. The reaction is monitored for the formation of a distinctively colored precipitate.

  • Isolation: The resulting solid product, this compound, precipitates out of the reaction mixture.[8]

  • Purification: The crude product is isolated by filtration, washed with cold water, and can be further purified by recrystallization, often from an ethanol/water mixture, to achieve high purity.[8]

Reaction Parameters Summary
ParameterConditionRationale
Starting Material 6-Amino-1,3-dimethyluracilProvides the core uracil structure with the necessary amino group.
Reagent Sodium Nitrite (NaNO₂)Source of the nitroso group upon reaction with acid.
Medium Dilute Acid (e.g., HCl, Acetic Acid)Catalyzes the formation of the active nitrosating agent (HNO₂).
Temperature 0-10 °CControls exothermicity and ensures the stability of the nitrosating agent.[8]
Outcome Precipitation of the desired productThe product has low solubility in the acidic aqueous medium.
Synthesis Workflow Diagram

synthesis_workflow start 6-Amino-1,3-dimethyluracil conditions Reaction at 0-10°C start->conditions reagents Sodium Nitrite (NaNO₂) + Dilute Acid (e.g., HCl) reagents->conditions product This compound (Precipitate) conditions->product purification Filtration & Recrystallization product->purification final_product High-Purity Product purification->final_product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic versatility of this compound stems from the reactivity of its C5-nitroso and C6-amino groups, which allows it to serve as a precursor for a wide range of fused heterocyclic systems.

Key Reactions
  • Reduction to Diamine: The nitroso group is readily reduced to an amino group, typically via catalytic hydrogenation (e.g., using Pd/C). This reaction yields 5,6-diamino-1,3-dimethyluracil, a crucial intermediate for building purine and pteridine ring systems.[9][10]

  • Synthesis of Purines (Theophylline Derivatives): A notable application is its reaction with benzylidenetriphenylphosphoranes. This treatment leads to a cyclization reaction that affords theophylline (1,3-dimethylxanthine) derivatives, which are important pharmaceutical compounds.[11]

  • Reactions with Thiols: The compound undergoes complex condensation and oxidation-reduction reactions with various thiols.[9][12] Depending on the thiol and reaction conditions, these reactions can yield a diverse array of products, including pteridine-2,4-diones, purine-2,6-diones, and 4,6-dimethyl[2][8][11]thiadiazolo[3,4-d]pyrimidine-5,7-dione.[9][10]

  • Formation of Metal Complexes: It can act as a ligand to form metal complexes. For instance, it forms tricarbonyl rhenium(I) complexes that have demonstrated antiproliferative activity against tumor cells, highlighting its potential in developing novel anticancer agents.[2]

Reaction Pathways Diagram

reaction_pathways start 6-Amino-1,3-dimethyl- 5-nitrosouracil reduct Reduction (e.g., H₂, Pd/C) start->reduct phosphorane Reaction with Benzylidenetriphenyl- phosphoranes start->phosphorane thiols Reaction with Thiols start->thiols diamine 5,6-Diamino-1,3- dimethyluracil reduct->diamine theophylline Theophylline Derivatives (Purines) phosphorane->theophylline heterocycles Pteridines, Thiadiazolopyrimidines, and other Heterocycles thiols->heterocycles

Caption: Key reaction pathways of this compound.

Applications in Research and Industry

The unique structural features and reactivity of this compound have established its importance in several scientific and industrial domains.

  • Pharmaceutical Industry: Its most prominent application is as a key intermediate in the commercial synthesis of stimulants and bronchodilators like caffeine and theophylline.[3][6] It is also a precursor for the synthesis of theacrine and various lumazine derivatives.[1][2]

  • Medicinal Chemistry Research: The molecule itself and its derivatives are subjects of pharmacological investigation. Studies have explored their potential as antitumor and antimicrobial agents.[2][3] The proposed mechanism for its biological activity involves the reactive nitroso group forming covalent bonds with nucleophilic sites in biomolecules like proteins and nucleic acids, thereby altering their function.[2]

  • Analytical Chemistry: It has been utilized as a chemical reagent for the photometric determination of copper.[6]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed when handling this compound.

  • Handling: Wear suitable protective clothing, gloves, and eye protection. Avoid inhalation of dust by working in a well-ventilated area or fume hood.[6]

  • Storage: The compound is noted to be hygroscopic, meaning it can absorb moisture from the air.[2] Therefore, it should be stored in a tightly sealed container in a cool, dry place.

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile and powerful tool in the arsenal of synthetic chemists. Its molecular structure, dominated by the activating nitroso group, provides a gateway to a vast array of complex heterocyclic compounds. From its fundamental role in the production of widely used pharmaceuticals to its emerging potential in the development of novel therapeutics, this uracil derivative continues to be a molecule of significant scientific and commercial importance. A thorough understanding of its synthesis, reactivity, and properties is essential for professionals engaged in drug discovery and development.

References

  • Reaction of this compound with thiols. RSC Publishing. [Link]
  • New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes. RSC Publishing. [Link]
  • This compound. ChemBK. [Link]
  • Reaction of this compound with thiols. PubMed. [Link]
  • This compound. PubChem. [Link]
  • Reaction of 6-Amino-I ,3-dimethyl-5-nitrosouracil with Thiols. RSC Publishing. [Link]
  • Uracil, 6-amino-1,3-dimethyl-5-nitroso-. NIST WebBook. [Link]

Sources

Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil

Introduction

This compound, with the CAS Registry Number 6632-68-4, is a pivotal heterocyclic compound derived from uracil.[1][2] Its structure, featuring a pyrimidine-2,4(1H,3H)-dione backbone with methyl groups at the N1 and N3 positions, an amino group at C6, and a nitroso group at C5, makes it a highly reactive and versatile intermediate in organic synthesis.[3][4] The electron-withdrawing nature of the nitroso group is key to its reactivity, facilitating nucleophilic substitutions and cyclization reactions.[3]

This compound is of significant interest to the pharmaceutical and chemical industries, primarily serving as a crucial precursor for the synthesis of methylxanthines such as caffeine and theophylline, as well as other bioactive molecules like theacrine and lumazine derivatives.[5][6][7] Furthermore, its potential as an antimicrobial and anticancer agent is an area of active research, driven by the ability of its functional groups to interact with biological macromolecules.[3][5][8] This guide provides a comprehensive overview of the prevalent synthetic methodologies, underlying chemical principles, and detailed protocols for the preparation and purification of this compound, tailored for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₆H₈N₄O₃[1][2][3]
Molecular Weight 184.15 g/mol [1][3]
Appearance Distinctively colored solid[5]
Melting Point 241-243 °C[3]
Solubility Soluble in lye; slightly soluble in DMSO and heated methanol; insoluble in water, ethanol, ether, acetone.[3][6]
Stability Hygroscopic[3]

Synthetic Strategy Overview

The synthesis of this compound is most efficiently achieved through the direct nitrosation of its precursor, 6-amino-1,3-dimethyluracil. This guide will focus on this primary pathway, including a detailed method for the synthesis of the necessary precursor. An alternative, though less common, route involving the nitration of 1,3-dimethyluracil followed by reduction is also briefly discussed.[5]

Synthesis_Overview cluster_precursor Precursor Synthesis cluster_main Main Pathway Cyanoacetic_Acid Cyanoacetic Acid Precursor 6-Amino-1,3-dimethyluracil Cyanoacetic_Acid->Precursor Condensation & Cyclization 1,3-Dimethylurea 1,3-Dimethylurea 1,3-Dimethylurea->Precursor Condensation & Cyclization Target 6-Amino-1,3-dimethyl- 5-nitrosouracil Precursor->Target Electrophilic Nitrosation Nitrosating_Agent NaNO₂ / H⁺ Nitrosating_Agent->Target

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of the Precursor, 6-Amino-1,3-dimethyluracil

The starting material for the primary synthesis route is 6-amino-1,3-dimethyluracil. A robust method for its preparation involves the condensation of 1,3-dimethylurea with cyanoacetic acid in the presence of acetic anhydride, followed by a base-mediated cyclization.[9][10]

Mechanism and Rationale

The synthesis begins with the acylation of 1,3-dimethylurea by a mixed anhydride formed in situ from cyanoacetic acid and acetic anhydride. This creates an N-acylated urea intermediate. The subsequent addition of a base (e.g., an alkali hydroxide) promotes deprotonation of the active methylene group of the cyanoacetyl moiety. The resulting carbanion then undergoes an intramolecular nucleophilic attack on one of the urea carbonyl carbons, leading to cyclization. Tautomerization and dehydration steps follow to yield the stable aromatic pyrimidine ring of 6-amino-1,3-dimethyluracil. Controlling the temperature and ensuring anhydrous conditions during the initial condensation are critical to prevent hydrolysis of acetic anhydride and minimize side reactions.[10]

Precursor_Synthesis Start 1,3-Dimethylurea + Cyanoacetic Acid + Acetic Anhydride Condensation Condensation to form Dimethyl Cyanoacetylurea Start->Condensation Low Temp Cyclization Base-mediated Intramolecular Cyclization Condensation->Cyclization Add Alkali Product 6-Amino-1,3-dimethyluracil Cyclization->Product Neutralization & Precipitation

Caption: Workflow for the synthesis of the precursor compound.

Experimental Protocol
  • Condensation: In a reaction vessel equipped with a stirrer and cooling bath, add dehydrated cyanoacetic acid. Cool the vessel to 6-8 °C.[11]

  • Slowly add acetic anhydride, followed by a condensing agent, while maintaining the temperature.[11]

  • Add 1,3-dimethylurea portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.[10]

  • After the addition is complete, allow the reaction to proceed through a staged heating profile: stir for 10-12 minutes at 15-18 °C, then heat to 28-30 °C and stir for another 10-12 minutes.[10]

  • Cyclization & Isolation: Add the reaction mixture to a solution of aqueous alkali (e.g., NaOH or KOH) at a controlled temperature (e.g., 80-85 °C) and pH (9-10) to induce cyclization.[12]

  • After the reaction is complete (monitored by TLC), cool the mixture.

  • Neutralize the solution carefully with an acid (e.g., HCl or acetic acid) to precipitate the product, 6-amino-1,3-dimethyluracil.[13]

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield the pure precursor.

Part 2: Synthesis of this compound

The most direct and widely reported method for preparing the title compound is the electrophilic nitrosation of 6-amino-1,3-dimethyluracil at the C5 position.[4][5]

Mechanism and Rationale

This reaction is a classic electrophilic aromatic substitution. In an acidic medium (e.g., hydrochloric or acetic acid), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HONO).[5] Further protonation and loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺). The uracil ring, activated by the electron-donating amino group at C6, is susceptible to electrophilic attack. The C5 position is sterically accessible and electronically enriched, making it the preferred site for substitution. The nitrosonium ion attacks the C5 position, and subsequent deprotonation of the resulting sigma complex restores the aromaticity of the ring, yielding the final product.

Causality of Experimental Choices:

  • Acidic Medium: Essential for the generation of the nitrosonium ion (NO⁺) electrophile from sodium nitrite.

  • Low Temperature (approx. 10°C): The nitrosation reaction is exothermic.[4][5] Low temperature is crucial to control the reaction rate, prevent the decomposition of unstable nitrous acid, and minimize the formation of potential side products from over-oxidation or degradation.

  • Sodium Nitrite: It is an inexpensive, stable, and readily available source of the nitrosonium precursor.

Nitrosation_Mechanism cluster_electrophile Step 1: Electrophile Generation cluster_attack Step 2: Electrophilic Attack & Substitution NaNO2 NaNO₂ + H⁺ HONO HONO (Nitrous Acid) NaNO2->HONO + H⁺ NO_plus NO⁺ (Nitrosonium Ion) + H₂O HONO->NO_plus + H⁺ Precursor 6-Amino-1,3-dimethyluracil Attack Electrophilic attack by NO⁺ at C5 Precursor->Attack Deprotonation Deprotonation to restore aromaticity Attack->Deprotonation Product This compound Deprotonation->Product

Caption: Key mechanistic steps in the nitrosation of the precursor.

Experimental Protocol
  • Dissolution: In a reaction flask, dissolve the precursor, 6-amino-1,3-dimethyluracil, in a dilute acid such as hydrochloric or acetic acid.[5]

  • Cooling: Cool the solution to approximately 10°C in an ice bath to control the exothermic nature of the upcoming reaction.[4][5]

  • Addition of Nitrite: Prepare an aqueous solution of sodium nitrite (NaNO₂). Add this solution dropwise to the cooled, stirring solution of the precursor.

  • Reaction and Precipitation: Maintain the temperature at 10°C throughout the addition. The product, this compound, will precipitate from the reaction mixture as a distinctively colored solid.[5]

  • Isolation: After the addition is complete, continue stirring for a short period to ensure complete reaction. Isolate the crude product by filtration.

  • Purification: Wash the filtered solid with cold water to remove residual acid and salts. For high purity, the product can be recrystallized from a suitable solvent mixture, such as ethanol and water.[5] Dry the purified product under vacuum.

Summary of Reaction Parameters
ParameterConditionRationale
Starting Material 6-Amino-1,3-dimethyluracilActivated aromatic ring for electrophilic substitution.
Reagent Sodium Nitrite (NaNO₂)Source for the nitrosonium ion electrophile.
Solvent/Medium Dilute HCl or Acetic AcidCatalyzes the formation of the nitrosonium ion.
Temperature ~10 °CControls exothermicity and prevents degradation.[4][5]
Purification Recrystallization (Ethanol/Water)Removes impurities to yield a high-purity product.[3]

Safety, Handling, and Waste Disposal

Safety Precautions:

  • Carcinogenicity: this compound is suspected of causing cancer (GHS Hazard H351).[1] All handling should be performed in a certified fume hood.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles at all times.[6]

  • Dust Inhalation: Avoid breathing the dust of the solid product (S22).[6] Use appropriate respiratory protection if dust generation is unavoidable.

Waste Disposal:

  • Acidic Waste: The acidic filtrate from the reaction should be neutralized with a suitable base (e.g., sodium bicarbonate or sodium carbonate) before disposal, in accordance with local regulations.

  • Organic Solvents: Waste from recrystallization (ethanol/water mixture) should be collected in a designated halogen-free organic waste container.

  • Solid Waste: Contaminated lab materials (gloves, filter paper) should be disposed of in a designated solid chemical waste container.

Conclusion

The synthesis of this compound via the direct nitrosation of 6-amino-1,3-dimethyluracil is a reliable and efficient method. The successful execution of this synthesis hinges on the careful control of reaction temperature and the use of an acidic medium to generate the necessary nitrosonium electrophile. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently produce this valuable intermediate for applications in pharmaceutical development and broader chemical synthesis.

References

  • Benchchem. This compound | 58537-55-6. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEURK7ShACgFRQA7NNE0XGxmS2McGtFtEROTtyh1q_uTkfQQUOLBpihA7uMvb5MwSVi3hYwd3T74-adQlItWkUYISv6TF_acxGASbqSCulKNPAMFs81bibdeIGavWbnSMYgAMfd5Q==]
  • Benchchem. This compound | 6632-68-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8pL4oTSnlUy2OU7ZdGgR9c47cgUeE3XUq9HdA0WpgkkF__SfZuMvTYSMOlcOhhXUsaF3CP7hUNreoehCl2b2LaH2vrNjRsXEZjKpvLzsn7hNm4uA_6fRUus4oGRYtFALn54q9IA==]
  • Patsnap. Preparation method of 6-amino-1,3-dimethyluracil - Eureka. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnbnPx3VuEn6jJnUr8Lq5NtEq3teu61pNT7--f7n0BIA4598joU8gxcnNe__00SzmAaPuZTs-EeUSZFrdlkqXHqi536XJl1NTw93W6_ahap-0b1HwbZPLDrgZFNMiiSY9iteAQDfrJSK0=]
  • ChemBK. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH32fgS-NcainfI9F1GZ9JQ-Njszn2H3nXu6g--eRO_hDmPBYwdl2Q8KK2AB5wpiydwtockO4fyB8DcECQ824c2kn0IOR_5nIA80exGtpE55H7gGE11X4jCO9UlxLh3c6iRqWWPgnau8JzARD5o-xFO_pDa_dDR8sWq8wj20Rw=]
  • PrepChem.com. Preparation of 6-amino-1,3-dimethyluracil. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRoCpJ0S4NAbSbWZe1Y-ibRd8uJc_XXljd9RNTh9e_r_1UzFQ0zJj-F65upWfUe1zB3eL2FQuBLV9cRwO4SwFPNU31FjGp5pTLN37cjdkTnv3Z491vCXqnxAXsDoheS5WMy4273rQYTx6Qx1W1SM8bRzTCZNR1wQ==]
  • CymitQuimica. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwIA1t4_rtDs6iRxfT-6MYh1pfnzNzk4QQ1U5z3m1Lk8NyDi4KMaldCpbiu21uj4IapHD9B5cUSwbYhaLhgMMFMS4BqpburQIaL9VPnVfYMtsYb_Xw9J_R9wJtULdh91h1Nl0fwFFphBD3GYDlX8C0pcj1p6oiNpJGYPaVH60TnqBagZaoA_VElZJWfBM=]
  • Google Patents. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil. [URL: https://vertexaisearch.cloud.google.
  • RSC Publishing. New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERkeJypPU3LGCsUszXvyTk83hjgaA40AGeXSaJi0S5_wgAHEvWUVGt49q98PT2-RL7Hsrk91vcILs92wbMgTywJrTuEgQ1tgEQxTmb_lHPTH200MxvFcn9n42cJpy6rn_1saonoH-vbFKRqdKtVXJ4hFoBx9Ark7ifCWhsalI=]
  • Benchchem. An In-depth Technical Guide to the Synthesis of 5,6-Diamino-1,3-dimethyluracil from N,N-Dimethylurea. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxhUSecNQvMl1nW_e0UEP_VXnfhEntL7GUhlKiKrayhCPdHgS2WKuzUat21IdyOKBnx9vEw8SXHcFuuEpfp1KAQ3Dq4HKGtYAmyDf6nnpcbUobAdowN1B2VG5SwKufdOium1Jc_nZ2yIQy6-bBL_Bz2fRXe0nVrc_qx-4UXAC5GnRjDt1dJ0fGdrtUv-aMPPKbq8apX7ybdlmYQ0M8OEnjije2gOvgRjsdJ4Wi37JEiBmy9pQbknQWWf-swAz_2Bd0fw==]
  • PubChem. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6Nj9UN5XzD-rrkyFodr4uXC_Uj8H4E7yw7pEVjz_vS_25ph8O4PjXsyTkJYasmttYBsgKuhrSCp0F5yVu2V989WOv-OlRsb-zHOwKBa5V6XOjeA-abnN31bz6zNOZy0YhtE2nB-5U-dWuHYVzOqzjRV2GgULsWpAkfJP5l50Eu4pNaQy7NvnHlQ==]
  • Google Patents. CN114213342A - Production system and method for preparing 6-amino-1,3-dimethyl uracil. [URL: https://vertexaisearch.cloud.google.
  • Benchchem. This compound | 6632-68-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVItf2eDa6gTR3w0b5_jJ6SgSkP_h_spkqdE8nXpeXTx2hDzs7MPJOAtpk5XJgYmLe_tcSRH1WkdCTzoNJnGTLHkj2bFZtRNWjgr3aAIaVFbKnuJrqHSGuNJdBs8KaZCIyEVvu5M6Pbw==]
  • Benchchem. 4-Amino-1,3-dimethyl-5-nitrosouracil,6-Amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLrnSemHM5uoA5tp4gpTj11DTBlgUYInmrvHgp1q2vgkFr-w9Hux5Bhqg4xpn7ffGfml5_ApuJcc2NRwGtXQpIubT94DVG1jkBcq-AH2x-wEQUVHT4IWoAoLZ8SnVzFlmTY4gsA0nO]
  • NIST WebBook. Uracil, 6-amino-1,3-dimethyl-5-nitroso-. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWDMJImfft6qP0W68EYwtXrxrYYfTcNFrP6vrUa46vUYTYWqPbvAWSbXSiRBTCtd33OqKdodIw_qJkyF2qXUMsJ0IeYJG7zerRj1sYJnpw70aOTAitMk5icSyCoCb--W3ZdSY3InPC1TECH6LqnbbWQQ==]

Sources

A-Z Guide to 6-Amino-1,3-dimethyl-5-nitrosouracil: Synthesis, and Applications in Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 6-amino-1,3-dimethyl-5-nitrosouracil, a pivotal intermediate in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's synthesis, physicochemical characteristics, and its critical role as a precursor, particularly in the Traube purine synthesis for creating valuable xanthine derivatives like theophylline and caffeine.

Introduction: The Strategic Importance of this compound

This compound, also known as 1,3-dimethyl-4-amino-5-nitrosouracil, is a heterocyclic compound derived from uracil.[1] Its structure is distinguished by a pyrimidine-2,4(1H,3H)-dione backbone, with methyl groups at the N1 and N3 positions, an amino group at C6, and a nitroso group at C5.[2] This specific arrangement of functional groups, particularly the electron-withdrawing nitroso moiety, confers unique reactivity, establishing it as a versatile and indispensable intermediate in organic synthesis.[1]

The primary significance of this compound lies in its function as a key precursor for the synthesis of more complex molecules, most notably purine derivatives.[1] It is a cornerstone in the production of methylxanthines such as caffeine and theophylline.[1][3] Its utility also extends to the synthesis of other biologically significant compounds, including theacrine and various lumazine derivatives.[2] The reactivity of the nitroso and amino groups facilitates essential nucleophilic substitution and cyclization reactions required for constructing diverse heterocyclic frameworks.[1][2]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its application in synthesis. These properties dictate the choice of solvents, reaction conditions, and purification methods.

PropertyValueSource
Molecular Formula C₆H₈N₄O₃[2][4]
Molecular Weight 184.15 g/mol [2][4]
Melting Point 241-243 °C[2]
Appearance Pink to red solid[3]
Solubility Slightly soluble in DMSO and methanol (with heating)[2]
Stability Hygroscopic[2]
IUPAC Name 6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione[4]

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the nitrosation of its precursor, 6-amino-1,3-dimethyluracil.[1] This electrophilic substitution reaction is typically carried out using sodium nitrite in an acidic medium.[1][3]

Synthesis Workflow

The synthesis is a two-step process starting from the condensation of N,N-dimethylurea and cyanoacetic acid to form the uracil ring, followed by nitrosation.[5]

SynthesisWorkflow Start N,N-Dimethylurea + Cyanoacetic Acid Derivative Step1 Step 1: Uracil Ring Formation (Condensation & Cyclization) Start->Step1 Intermediate1 6-Amino-1,3-dimethyluracil Step1->Intermediate1 Yield: ~94% [18] Step2 Step 2: Nitrosation (NaNO₂, Acetic Acid) Intermediate1->Step2 FinalProduct This compound Step2->FinalProduct Yield: 75-95% [9, 13]

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocol: Nitrosation of 6-Amino-1,3-dimethyluracil

This protocol describes the conversion of 6-amino-1,3-dimethyluracil to the target compound.

Materials:

  • 6-Amino-1,3-dimethylpyrimidine-2,4-dione (6-amino-1,3-dimethyluracil)

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Deionized water

Procedure:

  • Dissolve 6-amino-1,3-dimethyluracil (e.g., 31.5 mmol, 4.88 g) in deionized water (250 mL) in a suitable reaction vessel. Gentle heating may be applied to aid dissolution, but the reaction should be conducted at room temperature.[3]

  • Slowly add sodium nitrite (e.g., 113 mmol, 7.8 g) to the solution over 15 minutes with continuous stirring.[3]

  • Acidify the mixture by the dropwise addition of glacial acetic acid (e.g., 6.8 g).[3]

  • Continue stirring the mixture at room temperature for approximately 1.5 hours. A pink precipitate of this compound will form.[3]

  • Cool the reaction mixture in an ice bath to ensure complete precipitation.[3]

  • Isolate the product by filtration and wash the resulting pink solid with cold deionized water.[3]

  • The crude product can be purified by recrystallization from an ethanol/water mixture to achieve high purity.[1]

Causality Behind Experimental Choices:

  • Acidic Environment: The reaction requires an acidic medium (provided by acetic acid) to generate nitrous acid (HNO₂) in situ from sodium nitrite. Nitrous acid is the active electrophile that attacks the electron-rich C5 position of the uracil ring.[1]

  • Controlled Temperature: While the reaction is run at room temperature, initial dissolution may require gentle heat. The dropwise addition of reagents and subsequent cooling help to manage any exothermic processes and maximize product precipitation.[1][3]

Core Application: A Precursor in Purine Synthesis

The paramount application of this compound is in the Traube purine synthesis, a classical and versatile method for constructing the purine ring system.[6][7] This involves the reduction of the nitroso group to an amino group, yielding 5,6-diamino-1,3-dimethyluracil, which is then cyclized with a one-carbon unit source.[1][8]

The Traube Purine Synthesis Pathway

TraubeSynthesis Precursor 6-Amino-1,3-dimethyl- 5-nitrosouracil Reduction Reduction (e.g., Na₂S₂O₄, NH₄OH or Catalytic Hydrogenation) Precursor->Reduction Diamino 5,6-Diamino-1,3-dimethyluracil Reduction->Diamino Key Intermediate [1] Cyclization Cyclization with One-Carbon Source Diamino->Cyclization Purines Purine Derivatives (e.g., Theophylline, Caffeine) Cyclization->Purines

Caption: The Traube synthesis pathway starting from the title compound.

Step 1: Reduction to 5,6-Diamino-1,3-dimethyluracil

The conversion of the 5-nitroso group to a primary amine is the critical first step. This can be achieved through various reducing agents, with sodium dithionite (Na₂S₂O₄) and catalytic hydrogenation being common choices.[1][3]

Protocol Using Sodium Dithionite: This method is often preferred for its mild conditions and avoidance of heavy metal catalysts.[9]

Materials:

  • This compound

  • 25% Ammonia solution (NH₄OH)

  • Sodium dithionite (Na₂S₂O₄)

Procedure:

  • Dissolve this compound (e.g., 54.13 mmol, 9.95 g) in 25% ammonia solution (125 mL) in a fume hood.[3]

  • Heat the solution to 70°C.[3]

  • Slowly add sodium dithionite (e.g., 162.4 mmol, 28.2 g) portion-wise over 30 minutes. The reaction is exothermic and the color of the solution will change.[3]

  • After the addition is complete, allow the reaction mixture to evaporate at 70°C to concentrate the product.[3] The resulting 5,6-diamino-1,3-dimethyluracil is often used directly in the next step without extensive purification.

Rationale for Reagent Choice:

  • Sodium Dithionite: It is an economical and effective reducing agent for nitro and nitroso groups. In an aqueous basic medium, it readily reduces the C5-nitroso group to an amine.[3][9] The basic conditions (ammonia) help maintain the solubility of the uracil derivatives.

  • Catalytic Hydrogenation: An alternative involves using hydrogen gas with a palladium on carbon (Pd/C) catalyst.[10] This method is very clean but requires specialized high-pressure hydrogenation equipment.[10][11]

Step 2: Cyclization to Form Theophylline

Theophylline (1,3-dimethylxanthine) is synthesized by cyclizing 5,6-diamino-1,3-dimethyluracil with a source of a single carbon atom, such as formic acid or triethyl orthoformate.[3][10]

Protocol Using Formic Acid:

  • The crude 5,6-diamino-1,3-dimethyluracil from the previous step is refluxed with formic acid.[3] This reaction first forms a 5-formamido intermediate.

  • Upon continued heating, intramolecular cyclization occurs via dehydration to form the imidazole ring, yielding theophylline.[12]

Protocol Using Triethoxymethane (Triethyl Orthoformate):

  • Dissolve the crude brown oily substance (5,6-diamino-1,3-dimethyluracil) obtained after reduction and solvent evaporation in triethoxymethane.[10]

  • Heat the solution and maintain it at an elevated temperature to drive the condensation and cyclization.[10]

  • Theophylline is then isolated, often after removal of the excess reagent by distillation under reduced pressure.[10]

Synthesis of Caffeine from Theophylline

Caffeine (1,3,7-trimethylxanthine) is readily synthesized from theophylline via methylation at the N7 position of the imidazole ring.[3][13]

Protocol for N7-Methylation:

  • Theophylline is treated with a methylating agent, such as dimethyl sulfate or methyl iodide.[10][12]

  • The reaction is typically carried out in the presence of a base to deprotonate the N7 nitrogen, facilitating nucleophilic attack on the methylating agent.

Other Synthetic Applications

The utility of this compound is not limited to caffeine and theophylline. Its reaction with various reagents opens pathways to a range of heterocyclic systems.

  • Reaction with Thiols: Reactions with various thiols can lead to condensation and oxidation-reduction products, forming compounds like 4,6-dimethyl[1][10][14]thiadiazolo[3,4-d]pyrimidine-5,7-dione and other pteridine and purine derivatives.[15]

  • Reaction with Benzylidenetriphenylphosphoranes: Treatment with these ylides provides an alternative route to theophylline derivatives.[14]

  • Reaction with Lead Tetraacetate: This reaction leads to novel heterocyclic structures, demonstrating the compound's utility in exploratory synthesis.[16]

Conclusion

This compound is a cornerstone intermediate in heterocyclic chemistry. Its straightforward synthesis and the strategic placement of its functional groups make it an exceptionally valuable precursor for a wide array of complex molecules. The well-established Traube synthesis, which utilizes this compound for the production of theophylline and caffeine, highlights its industrial and pharmaceutical relevance. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of this compound is essential for the innovation and efficient production of new and existing therapeutic agents.

References

  • Fouad, M. F., et al. (1998). New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes. Journal of the Chemical Society, Perkin Transactions 1, (2), 329-332.
  • Google Patents. (2015). CN104744470A - Synthesis method for theophylline.
  • Semantic Scholar. (1996). Synthesis of Theophylline Nucleosides from 6-Amino-1,3-dimethyl-5-N- glycosylideneiminouracil.
  • PubChem. (n.d.). This compound.
  • BehanSar Pharmaceutical Factory. (2023). Laboratory-Scale Synthesis of Theophylline and Caffeine. Asian Journal of Pharmaceutical Research, 13(2), 123-128.
  • Sciencemadness Discussion Board. (2007). Caffeine Synthesis.
  • Chemsrc. (n.d.). This compound | CAS#:6632-68-4.
  • Google Patents. (2015). CN104744467A - High-yield synthesis method for theophylline.
  • Nagamatsu, T., et al. (1984). Reaction of this compound with thiols. Journal of the Chemical Society, Perkin Transactions 1, 923-928.
  • Google Patents. (2015). CN104744469A - Preparation method for theophylline.
  • Google Patents. (2022). CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.
  • Taylor, E. C., & Sowinski, F. (1975). Reactions of 1,3-Dimethyl-5,6-diaminouracil. Journal of the American Chemical Society, 97(12), 3464-3465.
  • Taylor, E. C., et al. (1970). Novel reaction of 1,3-dimethyl-6-amino-5-nitrosouracil with lead tetraacetate. The Journal of Organic Chemistry, 35(11), 3772-3775.
  • Scribd. (n.d.). Traube Purine Synthesis.
  • Asian Journal of Chemistry. (2011). Synthesis, Characterization and Reduction of p-Nitrobenzoyl Hydroxypropyl Cellulose. Asian Journal of Chemistry, 23(11), 4821-4825.
  • ResearchGate. (n.d.). General pathway of Traube's method for purine synthesis.
  • Slideshare. (2018). Traube purine synthesis.
  • National Institutes of Health. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14, 21345-21367.
  • ResearchGate. (2021). Can sodium dithionite be used for reduction of nitro to amine group?.
  • Scribd. (n.d.). 1-III) Traube Synthesis For Purine.
  • PubMed Central. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules, 24(4), 748.
  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.
  • World Journal of Pharmaceutical Research. (2023). A comparative evaluation of caffeine content from different brands of tea powder. World Journal of Pharmaceutical Research, 12(13), 1051-1065.
  • ResearchGate. (2019). The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na2S2O4). Molecules, 24(16), 2946.
  • ResearchGate. (n.d.). Reaction pathway for the synthesis of caffeine using N,N-dimethylurea....
  • precisionFDA. (n.d.). This compound.
  • NIST WebBook. (n.d.). Uracil, 6-amino-1,3-dimethyl-5-nitroso-.

Sources

An In-depth Technical Guide to 6-Amino-1,3-dimethyl-5-nitrosouracil: From Historical Discovery to Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Keystone Intermediate in Purine Chemistry

6-Amino-1,3-dimethyl-5-nitrosouracil, a heterocyclic compound derived from uracil, stands as a pivotal intermediate in the landscape of organic and medicinal chemistry.[1][2] Its strategic arrangement of functional groups—a pyrimidine-2,4(1H,3H)-dione backbone with methyl groups at the N1 and N3 positions, an amino group at C6, and a nitroso group at C5—confers upon it a distinct reactivity that has been harnessed for over a century.[1][2] This guide delves into the historical discovery, detailed synthesis, physicochemical properties, and the enduring significance of this molecule, particularly its central role in the synthesis of valuable purine derivatives such as the well-known methylxanthines, caffeine and theophylline.[1]

PART 1: The Historical Context: The Traube Purine Synthesis

The story of this compound is intrinsically linked to the groundbreaking work of the German chemist Wilhelm Traube. In 1900, Traube introduced a versatile and elegant method for the synthesis of purine derivatives, a process now famously known as the Traube purine synthesis.[3][4] This reaction provides a pathway to construct the purine ring system by cyclizing a 4,5-diaminopyrimidine with a one-carbon unit, often introduced via reagents like formic acid.[3][5]

A critical step in the Traube synthesis is the introduction of an amino group at the 5-position of a pyrimidine ring. This is ingeniously achieved through the nitrosation of a 6-aminopyrimidine to form a 5-nitroso derivative, which is then reduced to the corresponding 4,5-diamine.[3] It is in this context that this compound emerged as a crucial intermediate. Its synthesis and subsequent reduction provided the necessary 5,6-diamino-1,3-dimethyluracil for the cyclization step to form theophylline.[6]

PART 2: Synthesis of this compound: A Detailed Protocol and Rationale

The most widely employed and well-documented method for the synthesis of this compound is the nitrosation of 6-amino-1,3-dimethyluracil.[1] This reaction is a classic example of electrophilic substitution on an activated pyrimidine ring.

Causality Behind Experimental Choices:

The choice of reagents and reaction conditions is dictated by the chemical properties of the starting material and the desired product. The 6-amino group is a strong activating group, making the C5 position of the uracil ring electron-rich and thus susceptible to electrophilic attack. Sodium nitrite in an acidic medium generates nitrous acid (HNO₂), which is the source of the electrophilic nitrosyl cation (NO⁺) or a related nitrosating agent. The reaction is typically conducted at a reduced temperature to control the exothermic nature of the nitrosation and to prevent potential side reactions.[1]

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is a representative example of the synthesis of this compound:

Materials:

  • 6-Amino-1,3-dimethyluracil

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Deionized water

  • Ice-salt bath

Procedure:

  • Dissolution of Starting Material: In a suitable reaction vessel, dissolve 6-amino-1,3-dimethyluracil in a mixture of glacial acetic acid and water.

  • Cooling: Place the reaction vessel in an ice-salt bath to cool the solution to a temperature of 0-5 °C.

  • Addition of Nitrosating Agent: While maintaining the low temperature and with vigorous stirring, slowly add an aqueous solution of sodium nitrite dropwise to the reaction mixture. The addition should be controlled to keep the temperature below 10 °C.[1]

  • Reaction: After the addition is complete, continue to stir the mixture at room temperature for approximately 1.5 hours.[7] A distinctively colored solid, typically pink or reddish, will precipitate out of the solution.[1][7]

  • Isolation and Purification: Cool the mixture and then isolate the crude product by filtration. Wash the precipitate with cold deionized water to remove any unreacted starting materials and inorganic salts. The product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield a high-purity solid.[1]

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 6-Amino-1,3-dimethyluracil 6-Amino-1,3-dimethyluracil Nitrosation Nitrosation 6-Amino-1,3-dimethyluracil->Nitrosation Sodium Nitrite Sodium Nitrite Sodium Nitrite->Nitrosation Acetic Acid Acetic Acid Acetic Acid->Nitrosation Acidic Medium This compound This compound Nitrosation->this compound Precipitation

Caption: Workflow for the synthesis of this compound.

PART 3: Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its application in further synthetic steps and for quality control.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₆H₈N₄O₃[8]
Molecular Weight 184.15 g/mol [8]
CAS Number 6632-68-4[8]
Appearance Solid[9]
Melting Point 241-243 °C
¹H NMR (DMSO-d₆, 400 MHz) δ 2.95 ppm (methyl groups), δ 11.18 ppm (exchangeable protons)[10]
UV-Vis λmax ~268 nm (pH-dependent)[10]
Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: The IR spectrum of this compound provides valuable information about its functional groups. Characteristic peaks would be expected for the N-H stretching of the amino group, C=O stretching of the uracil ring, and N=O stretching of the nitroso group. The NIST WebBook provides access to the IR spectrum for this compound.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure of the molecule. The presence of signals corresponding to the methyl groups and the amino protons, with their characteristic chemical shifts and integrations, validates the successful synthesis.[10] ¹³C NMR would further confirm the carbon skeleton of the molecule.

PART 4: Role in Purine Synthesis and Beyond

The primary significance of this compound lies in its role as a precursor in the synthesis of purine derivatives.[1]

Theophylline Synthesis: A Classic Application

The conversion of this compound to theophylline is a cornerstone of the Traube purine synthesis.[6] The process involves two key transformations:

  • Reduction of the Nitroso Group: The nitroso group is reduced to an amino group, typically using a reducing agent such as ammonium sulfide or through catalytic hydrogenation, to yield 5,6-diamino-1,3-dimethyluracil.[3][6]

  • Cyclization: The resulting diamine is then reacted with a source of a single carbon atom, such as formic acid or formamide, to close the imidazole ring and form the theophylline molecule.[5][6]

Visualization of the Theophylline Synthesis Pathway

Theophylline_Synthesis A This compound B 5,6-Diamino-1,3-dimethyluracil A->B Reduction (e.g., (NH4)2S or H2/Pd) C Theophylline B->C Cyclization (e.g., Formic Acid)

Caption: Key steps in the synthesis of Theophylline from this compound.

Beyond its role in the synthesis of theophylline and caffeine, this compound serves as a versatile building block for other heterocyclic compounds, including lumazine derivatives.[1] Its reactivity has also been explored in reactions with various reagents, such as lead tetraacetate and benzylidenetriphenylphosphoranes, leading to the formation of novel heterocyclic systems.[12][13]

Conclusion

From its origins as a key intermediate in Wilhelm Traube's seminal work on purine synthesis to its continued use in modern organic chemistry, this compound has proven to be a molecule of enduring importance. Its straightforward synthesis and versatile reactivity have solidified its place as a valuable tool for researchers and scientists in the fields of drug development and heterocyclic chemistry. A thorough understanding of its history, synthesis, and chemical properties is fundamental for anyone working with purine analogs and related nitrogen-containing heterocycles.

References

  • Traube Purine Synthesis. (2023, February 19). Chemistry Online. [Link]
  • Synthesis of Uric Acid. Maxbrain Chemistry. [Link]
  • Theophylline. Wikipedia. [Link]
  • Uracil, 6-amino-1,3-dimethyl-5-nitroso-. NIST WebBook. [Link]
  • Purine. Wikipedia. [Link]
  • Synthesis. Science of Synthesis. [Link]
  • Direct conversion of theophylline to 3-methylxanthine by metabolically engineered E. coli. PMC. [Link]
  • New syntheses of caffeine and theophylline.
  • Method for the synthesis of uric acid deriv
  • New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes. RSC Publishing. [Link]
  • Synthesis method for theophylline.
  • This compound. PubChem. [Link]
  • Laboratory-Scale Synthesis of Theophylline and Caffeine at BehanSar Pharmaceutical Factory. AJPR. [Link]
  • 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]
  • This compound. Chemsrc. [Link]
  • Chapter 5: Synthesis of Labeled Caffeine. The Royal Society of Chemistry. [Link]
  • High-yield synthesis method for theophylline.
  • Novel reaction of 1,3-dimethyl-6-amino-5-nitrosouracil with lead tetraacetate. The Journal of Organic Chemistry. [Link]

Sources

Navigating the Solubility Landscape of 6-Amino-1,3-dimethyl-5-nitrosouracil: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Exploration of Physicochemical Properties and Experimental Methodologies for Drug Development Professionals

In the intricate world of pharmaceutical sciences, understanding the solubility of a drug candidate is a cornerstone of successful formulation and development. This guide offers a comprehensive technical overview of the solubility of 6-Amino-1,3-dimethyl-5-nitrosouracil, a heterocyclic compound of interest in medicinal chemistry.[1][2] We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and discuss the critical interplay between solvent properties and solute behavior. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in their pursuit of novel therapeutics.

The Significance of Solubility in Drug Discovery

The journey of a drug from a promising molecule to a therapeutic reality is fraught with challenges, with poor aqueous solubility being a major hurdle. A drug's ability to dissolve in a solvent dictates its bioavailability, absorption, and ultimately, its efficacy. For a compound like this compound, which holds potential for various therapeutic applications, a thorough characterization of its solubility profile is not merely a perfunctory step but a critical determinant of its developmental fate.

Physicochemical Profile of this compound

A foundational understanding of the physicochemical properties of this compound is paramount to comprehending its solubility.

PropertyValueSource
Molecular Formula C₆H₈N₄O₃[1][3]
Molecular Weight 184.15 g/mol [1][3]
Melting Point 241-243 °C[1]
Appearance Solid[4]
pKa (predicted) 1.16 ± 0.70[5]
CAS Number 6632-68-4[2]

The presence of both hydrogen bond donors (amino group) and acceptors (nitroso and carbonyl groups) within the molecule suggests a complex interaction with various solvents. The uracil backbone, a pyrimidine derivative, further influences its polarity and potential for intermolecular interactions.

Theoretical Framework of Solubility

The adage "like dissolves like" provides a simplified but effective starting point for understanding solubility. At its core, the dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). This process involves the disruption of intermolecular forces within the solute and the solvent, followed by the formation of new solute-solvent interactions.

Several factors influence the solubility of a compound:

  • Polarity: The polarity of both the solute and the solvent is a primary determinant. Polar solvents, capable of hydrogen bonding, are more likely to dissolve polar solutes.

  • Temperature: The effect of temperature on solubility depends on the enthalpy of the solution. For most solids, solubility increases with temperature.[6][7]

  • pH: For ionizable compounds, the pH of the aqueous medium can significantly impact solubility. The solubility of an acidic compound increases in alkaline conditions, while that of a basic compound increases in acidic conditions.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the solid-state crystal together must be overcome for dissolution to occur. Higher lattice energy generally corresponds to lower solubility.

  • Particle Size and Surface Area: Decreasing the particle size increases the surface area available for solvent interaction, which can lead to a faster dissolution rate.[6][7]

The interplay of these factors dictates the extent to which a compound like this compound will dissolve in a given solvent.

Qualitative and Quantitative Solubility of this compound

Published data on the solubility of this compound provides a preliminary understanding of its behavior in various solvents.

Qualitative Solubility:

  • Slightly Soluble: Dimethyl sulfoxide (DMSO) and Methanol (especially when heated).[1][5]

  • Insoluble: Water, Acetone, Ethanol, Ether, Chloroform, Dioxane.

It is important to note that "insoluble" is a relative term and does not necessarily mean zero solubility.

Quantitative Solubility:

A single experimental data point from the PubChem database indicates a solubility of >27.6 µg/mL at pH 7.4.[8]

To provide a more comprehensive picture, the table below presents the known solubility of the parent compound, uracil, in various solvents. While not a direct measure for the title compound, it offers valuable comparative insights due to structural similarities.

SolventUracil Solubility (mg/mL)Temperature (°C)Source
Water3.625[9]
Ethanol0.8Room Temperature[10]
Dimethyl sulfoxide (DMSO)50Room Temperature[10]
Dimethylformamide (DMF)60Room Temperature[10]

The significantly higher solubility of uracil in polar aprotic solvents like DMSO and DMF suggests that these solvents are effective at disrupting the crystal lattice and solvating the molecule. The lower solubility in ethanol and water points to the influence of the specific hydrogen bonding networks in these protic solvents. For this compound, the addition of the amino, dimethyl, and nitroso groups will undoubtedly alter these interactions, and further experimental investigation is required to establish a complete quantitative profile.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[11][12] This protocol outlines the key steps for determining the solubility of this compound.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., DMSO, methanol, ethanol, acetonitrile, water at various pH)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key stages of the thermodynamic solubility determination process.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess 6-Amino-1,3-dimethyl- 5-nitrosouracil prep_solvent Add known volume of solvent to vial prep_compound->prep_solvent Combine equilibration Incubate and agitate at constant temperature (e.g., 24-72 hours) prep_solvent->equilibration separation Filter supernatant (0.22 µm syringe filter) equilibration->separation analysis Quantify concentration (e.g., HPLC-UV) separation->analysis calibration Prepare calibration curve calibration->analysis molecular_interactions cluster_solute This compound cluster_protic Polar Protic Solvents (e.g., Water, Methanol) cluster_aprotic Polar Aprotic Solvents (e.g., DMSO, Acetone) cluster_nonpolar Nonpolar Solvents (e.g., Hexane, Chloroform) solute Solute Molecule (H-bond donors/acceptors, polar groups) protic_interaction Hydrogen Bonding (solute-solvent and solvent-solvent) solute->protic_interaction Strong interaction (if solute is polar) aprotic_interaction Dipole-Dipole Interactions solute->aprotic_interaction Favorable interaction (if solute is polar) nonpolar_interaction van der Waals Forces solute->nonpolar_interaction Weak interaction (poor solubility) protic Solvent molecules with -OH or -NH groups protic->protic_interaction forms aprotic Solvent molecules with dipole moment, no -OH or -NH groups aprotic->aprotic_interaction exhibits nonpolar Solvent molecules with low dielectric constant nonpolar->nonpolar_interaction dominated by

Solute-Solvent Interactions

The limited solubility in water and ethanol, both polar protic solvents, may be attributed to the strong solvent-solvent hydrogen bonding network that needs to be disrupted to accommodate the solute. While this compound can form hydrogen bonds, the energetic cost of breaking the existing solvent structure might not be fully compensated by the formation of new solute-solvent bonds.

Conversely, the slight solubility in DMSO, a polar aprotic solvent, can be explained by its ability to accept hydrogen bonds and engage in strong dipole-dipole interactions without the high energetic penalty of disrupting a strong solvent-solvent hydrogen-bonded network. The insolubility in nonpolar solvents is expected due to the polar nature of the uracil derivative.

Conclusion and Future Directions

The solubility of this compound is a multifaceted property that is critical for its potential development as a therapeutic agent. This guide has provided a comprehensive overview of the theoretical principles governing solubility, detailed a robust experimental protocol for its determination, and discussed the molecular interactions that dictate its behavior in different solvents.

While qualitative data and a single quantitative point are available, a clear need exists for a comprehensive quantitative solubility study of this compound in a wider range of pharmaceutically relevant solvents at various temperatures. Such data would be invaluable for guiding formulation strategies, enabling the development of viable dosage forms, and ultimately unlocking the full therapeutic potential of this promising compound. Researchers are encouraged to utilize the methodologies outlined in this guide to generate this critical data and contribute to the collective understanding of this important molecule.

References

  • ResearchGate. (2022, December 5). Are nitroso compounds soluble in water?.
  • Bienta. (n.d.). Shake-Flask Solubility Assay.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Pharma Ingredients. (2026, January 5). Understanding Uracil Solubility in Organic Solvents.
  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
  • PubChem. (n.d.). Uracil.
  • IJNRD. (2022, November). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • LookChem. (n.d.). This compound manufacturers and suppliers in india.
  • YouTube. (2020, May 26). Factors that Affect Solubility: Stirring, Particle Size, Temperature, & Nature of Solute.
  • Wikipedia. (n.d.). Nitroso.
  • Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
  • PMC - NIH. (2024, November 7). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
  • precisionFDA. (n.d.). This compound.
  • Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I.

Sources

The Nitroso Group in Uracil Derivatives: A Nexus of Reactivity for Heterocyclic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Uracil derivatives bearing a nitroso (-N=O) group are exceptionally versatile intermediates in organic synthesis, primarily owing to the profound electronic influence and unique reactivity of the nitroso moiety. This technical guide provides a comprehensive exploration of the synthesis, electronic properties, and diverse reaction pathways of nitroso-uracils. We delve into the core reactivity patterns—including cycloadditions, reductions, and intramolecular cyclizations—that enable the construction of complex, fused heterocyclic systems of significant biological and pharmaceutical interest. By synthesizing mechanistic insights with practical, field-proven protocols, this guide serves as an authoritative resource for professionals leveraging these powerful synthons in medicinal chemistry and materials science.

Introduction: The Strategic Importance of Nitroso-Uracils

The uracil scaffold, a fundamental component of nucleic acids, is a privileged structure in medicinal chemistry. Modification of this pyrimidine ring system has yielded a multitude of therapeutic agents. The introduction of a nitroso group, particularly at the C5 or C6 position, dramatically alters the electronic landscape of the ring and unlocks a rich spectrum of chemical transformations. The strong electron-withdrawing nature of the nitroso group activates the uracil core, rendering it susceptible to a variety of synthetic manipulations that are otherwise inaccessible.[1]

These nitroso-uracil derivatives are not merely chemical curiosities; they are key precursors for the synthesis of complex molecules, including purine derivatives like caffeine and theophylline, as well as lumazines and other biologically relevant fused heterocycles.[1][2] Their structural similarity to endogenous nucleobases also suggests potential interactions with biological macromolecules, leading to investigations into their antimicrobial and anticancer properties.[1] This guide will elucidate the fundamental principles governing the reactivity of this functional group, providing researchers with the knowledge to strategically exploit it for molecular innovation.

Synthesis and Structural Characteristics

The most prevalent and reliable method for synthesizing C-nitroso uracils is the direct nitrosation of an activated precursor, typically an amino-substituted uracil.

Electrophilic Nitrosation of Aminouracils

The reaction involves treating an aminouracil, such as 6-amino-1,3-dimethyluracil, with a nitrosating agent in an acidic medium.[1] Sodium nitrite (NaNO₂) in the presence of an acid like hydrochloric or acetic acid is the conventional reagent system.

Causality Behind the Protocol: The acidic environment is crucial as it generates the active nitrosating agent, nitrous acid (HNO₂), and its protonated forms, which are potent electrophiles. The reaction is highly exothermic, necessitating reduced temperatures (typically 0-10°C) to prevent thermal degradation of the product and minimize side reactions.[1] The amino group at the C6 position is a strong activating group, making the adjacent C5 position electron-rich and thus highly susceptible to electrophilic attack.

Experimental Protocol 1: Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil
ParameterValue/ConditionRationale
Starting Material 6-Amino-1,3-dimethyluracilActivated pyrimidine core.
Reagent Sodium Nitrite (NaNO₂)Source of the nitroso group.
Solvent/Medium Dilute HCl or Acetic AcidGenerates the active electrophile (HNO₂).
Temperature 0 - 10°CControls the exothermic nature of the reaction.[1]
Workup FiltrationThe product often precipitates from the aqueous medium.
Purification Recrystallization (e.g., from Ethanol/Water)Achieves high purity of the final product.[1]

Step-by-Step Methodology:

  • Suspend 6-amino-1,3-dimethyluracil in a suitable volume of dilute aqueous acid in a flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension, ensuring the internal temperature does not exceed 10°C.

  • Observe the formation of a colored precipitate as the reaction proceeds.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure complete reaction.

  • Isolate the crude product by vacuum filtration, washing the filter cake with cold water and then a small amount of cold ethanol.

  • Purify the product by recrystallizing from an appropriate solvent system, such as an ethanol-water mixture, to yield the pure nitroso derivative.

Diagram: General Synthesis of a 5-Nitrosouracil Derivative

G Figure 1. Synthesis via Electrophilic Nitrosation cluster_reactants Reactants cluster_process Process cluster_product Product Aminouracil 6-Aminouracil Derivative Reaction Electrophilic Attack at C5 Position Aminouracil->Reaction Nucleophile NitrosatingAgent NaNO2 / H+ NitrosatingAgent->Reaction Electrophile (e.g., H2O+-NO) Nitrosouracil 5-Nitroso-6-aminouracil Derivative Reaction->Nitrosouracil Low Temperature (0-10°C)

Tautomeric Considerations

While often drawn as the C-nitroso tautomer, experimental evidence suggests that in certain solvents, these compounds can exist predominantly in their oxime form. For example, NMR studies have indicated that 5-nitroso-6-aminouracil derivatives may exist as a 5-(hydroxyimino)-6-imino tautomer in chloroform.[3] This tautomerism is critical, as the reactivity of an oxime can differ significantly from that of a nitroso group, influencing subsequent reaction pathways.

Core Reactivity of the Nitroso Group

The nitroso group's reactivity is multifaceted, serving as an electrophile, a dienophile, and a precursor to other key functional groups.

Reduction to Amino Derivatives

One of the most fundamental transformations of the nitroso group is its reduction to an amine. This typically proceeds through a hydroxylamine intermediate.[4][5] This six-electron reduction completely alters the electronic character of the substituent, converting a strongly electron-withdrawing group into a potent electron-donating group.

R-N=O --(2e-, 2H+)--> R-NHOH --(2e-, 2H+)--> R-NH2

This transformation is synthetically powerful. For instance, the reduction of 5-nitroso-6-aminouracils yields 5,6-diaminouracils.[6] These diamino compounds are cornerstone building blocks for the synthesis of purines and pteridines via condensation with carbonyl compounds or their equivalents.

Common Reducing Agents:

  • Catalytic Hydrogenation: H₂ with catalysts like Pd/C is effective but may reduce other functional groups.[5]

  • Metal/Acid Systems: Fe/HCl or Sn/HCl are classic, robust methods for nitro/nitroso reduction.[5]

  • Hydrosulfite: Sodium dithionite (Na₂S₂O₄) is a common and mild reagent for this transformation in aqueous media.

Diagram: Reduction and Subsequent Cyclization Pathway

G Figure 2. Pathway from Nitrosouracil to Fused Rings Nitrosouracil 5-Nitroso-6-aminouracil Diaminouracil 5,6-Diaminouracil Nitrosouracil->Diaminouracil Reduction (e.g., Na2S2O4) FusedRing Purine or Pteridine (e.g., Xanthine) Diaminouracil->FusedRing Condensation/ Cyclization (e.g., + Formic Acid)

Cycloaddition Reactions: The Hetero-Diels-Alder

The nitroso group is a potent dienophile for [4+2] cycloaddition reactions, known as the hetero-Diels-Alder reaction.[7][8] The N=O double bond readily reacts with conjugated dienes to form 3,6-dihydro-2H-1,2-oxazine rings.[9] Nitroso-uracils are particularly effective in this role due to the electron-deficient nature of the nitroso group, which lowers the energy of its LUMO (Lowest Unoccupied Molecular Orbital), facilitating a rapid reaction with the HOMO (Highest Occupied Molecular Orbital) of a diene.[7][10]

This reaction is highly valuable for several reasons:

  • Atom Economy: It is an addition reaction with 100% atom economy.

  • Stereospecificity: The reaction is often highly stereospecific, allowing for precise control over the stereochemistry of the resulting heterocyclic product.[7]

  • Mild Conditions: Many nitroso Diels-Alder reactions proceed under mild, often thermal, conditions.[10]

The resulting 1,2-oxazine adducts are versatile intermediates themselves, as the N-O bond can be readily cleaved to yield valuable 1,4-amino alcohol functionalities.

Diagram: Hetero-Diels-Alder Reaction Mechanism

G Figure 3. [4+2] Cycloaddition of a Nitrosouracil Nitrosouracil Nitrosouracil (Dienophile) TS Pericyclic Transition State Nitrosouracil->TS Diene Conjugated Diene Diene->TS Product 1,2-Oxazine Adduct TS->Product Concerted [4+2] Cycloaddition

Condensation and Intramolecular Cyclization

The reactivity of the nitroso group is perhaps most powerfully expressed in its ability to facilitate the synthesis of fused heterocyclic systems, which are prevalent in pharmacologically active compounds.

Synthesis of Pyrimido[5,4-e][1][2][11]triazines: A prominent example is the synthesis of the pyrimido[5,4-e][1][2][11]triazine core, found in antibiotics like fervenulin and reumycin.[11] A common synthetic route involves the condensation of a 6-hydrazinyluracil with an aldehyde to form a hydrazone. Subsequent nitrosation of the hydrazone intermediate, followed by intramolecular cyclization, yields the fused triazine ring system.[11][12] The nitroso group acts as an electrophile that is attacked by the terminal nitrogen of the hydrazone, triggering the ring-closing event.

Synthesis of Purines (Theophylline Derivatives): Nitroso-uracils are also key precursors to purines. For example, the reaction of this compound with benzylidenetriphenylphosphoranes (Wittig reagents) directly affords theophylline derivatives.[2] This transformation showcases the nitroso group's ability to participate in complex cyclization cascades to build the imidazole ring fused to the pyrimidine core.

Applications in Drug Development

The diverse reactivity of nitroso-uracils makes them attractive starting points for the synthesis of compound libraries for drug discovery. Their ability to generate complex, nitrogen-rich heterocyclic scaffolds is particularly relevant.[13][14]

Cyclin-Dependent Kinase (CDK) Inhibitors: Nitrosopyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and important targets in cancer therapy.[13][15] The compound NU6027, a 6-substituted aminopurine derived from a nitrosopyrimidine precursor, is a well-known inhibitor of CDK1 and CDK2.[13][15] The synthetic accessibility of these scaffolds, enabled by nitroso-uracil chemistry, allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

Antimicrobial and Antitumor Agents: The pyrimido[5,4-e][1][2][11]triazine core, readily synthesized from nitrosouracils, is a known pharmacophore with a broad spectrum of biological activities, including antitumor, antiviral, and antibacterial properties.[11] The ability to rapidly generate analogues of natural products like fervenulin and reumycin provides a platform for developing novel therapeutic agents.[11]

Conclusion and Future Outlook

The nitroso group in uracil derivatives is a powerful and versatile functional handle that provides access to a vast chemical space of complex heterocyclic molecules. Its reactivity, governed by its strong electron-withdrawing character and ability to participate in reductions, cycloadditions, and cyclization cascades, is of paramount importance to synthetic and medicinal chemists. Understanding the principles and protocols outlined in this guide allows researchers to harness this reactivity for the efficient construction of novel purines, pteridines, and other fused systems. As the demand for novel therapeutic agents continues to grow, the strategic application of nitroso-uracil chemistry will undoubtedly remain a cornerstone of innovation in drug discovery and development.

References

  • This compound | 6632-68-4 | Benchchem. Benchchem.
  • New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes. RSC Publishing.
  • Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central.
  • Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1][2][11]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as. Springer.
  • Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1][2][11]triazino[3. NIH. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJHxtSUHO7Rf6RB4Cl-BCbfgL73zxWeHsFtcZTqqgC5y39Usdzdy4kfKVJcIRJiANYJd-XZyX00M4J0NTShd8OQNC2Dfb709TyZ5jH-yaUXn3ziavWc_sVMbfyv2UHLneCLkqZM-ciFL-3XZY=
  • Solution-Phase Parallel Synthesis of New 2H-Pyrimido-[4,5-e][1][2][11]triazin-3-ylidenecyanamides. ResearchGate.
  • Novel reaction of 1,3-dimethyl-6-amino-5-nitrosouracil with lead tetraacetate. The Journal of Organic Chemistry - ACS Publications.
  • Reactions of 1,3-Dimethyl-5,6-diaminouracil. Journal of the American Chemical Society.
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH.
  • Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. PMC - NIH.
  • New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. NIH.
  • Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][1][11]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. MDPI.
  • General overview of the regioselectivity of nitroso hetero-Diels-Alder reactions with different dienes. ResearchGate.
  • Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. PubMed.
  • Nitroso and Nitro Compounds. Baran Lab.
  • Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. ResearchGate.
  • Diels–Alder reaction. Wikipedia.
  • Reduction of Nitro, Nitroso, Azo and Azoxy Groups. ResearchGate.
  • Reduction of nitro compounds. Grokipedia.
  • Cycloaddition. Wikipedia.
  • Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1][2][11]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. ResearchGate.
  • Preparations of C-Nitroso Compounds. PMC - NIH.
  • The [3+2]Cycloaddition Reaction. University of California, Irvine.
  • Nitroso Diels-Alder (NDA) Reaction as an Efficient Tool for the Functionalization of Diene-Containing Natural Products. PMC - NIH.
  • 2.1 – Reduction of Nitro and Nitroso Compounds. Semantic Scholar.
  • Theoretical studies on cycloaddition reactions. PMC.
  • Stereo- and regioselectivity of the hetero-Diels-Alder reaction of nitroso derivatives with conjugated dienes. PubMed.
  • Recent Progress on Cycloaddition Reactions of Aromatic Nitriles. ResearchGate.
  • Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes. Beilstein Journals.

Sources

Methodological & Application

Application Notes and Experimental Protocols for 6-Amino-1,3-dimethyl-5-nitrosouracil

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Heterocyclic Building Block

6-Amino-1,3-dimethyl-5-nitrosouracil, also known by the acronym DANU, is a heterocyclic compound derived from uracil.[1] Its structure is distinguished by a pyrimidine-2,4(1H,3H)-dione backbone featuring methyl groups at the N1 and N3 positions, an amino group at C6, and a crucial nitroso group at the C5 position.[1][2] This specific arrangement of functional groups, particularly the electron-withdrawing nitroso moiety, confers significant chemical reactivity, establishing DANU as a valuable and versatile intermediate in organic synthesis.[1][3]

The primary importance of this compound in the chemical and pharmaceutical sectors lies in its function as a key precursor for synthesizing more complex molecules.[1][2] It is most notably employed as a starting material for the production of purine derivatives, including the well-known methylxanthines such as caffeine and theophylline.[1][4] Its utility also extends to the synthesis of other biologically relevant compounds, including theacrine and various lumazine derivatives.[1][2] In medicinal chemistry, its structural similarity to endogenous nucleobases has prompted investigations into its potential as an antimicrobial and anticancer agent, possibly through interactions with macromolecules like nucleic acids and proteins.[1][2]

This document provides detailed protocols for the synthesis, characterization, and application of this compound, designed for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Characterization

Accurate characterization is the cornerstone of reproducible research. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 6632-68-4[1][5]
Molecular Formula C₆H₈N₄O₃[2][5][6]
Molecular Weight 184.15 g/mol [1][2]
Appearance Distinctively colored solid, violet powder[1][7]
Melting Point 241-243 °C[2]
Solubility Soluble in DMSO; slightly soluble in heated methanol.[2]
Stability Hygroscopic. Degrades in neutral or alkaline aqueous solutions. For long-term use, store at -20°C in anhydrous DMSO aliquots.[2]

Spectroscopic Validation:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra in a solvent like DMSO-d₆ are definitive for structural confirmation. Key signals include the N-methyl protons and the amino protons, whose chemical shifts are influenced by the neighboring nitroso group.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum provides information on functional groups. Characteristic peaks for the amino (N-H stretch), nitroso (N=O stretch), and carbonyl (C=O stretch) groups should be identified.[8]

  • UV-Visible (UV-Vis) Spectroscopy: In solution (pH 5-10), the compound exhibits a maximum absorbance (λmax) at approximately 268 nm, corresponding to π→π* electronic transitions within the uracil ring system.[2]

Safety and Handling Precautions

Proper handling of this compound is critical due to its potential hazards.

  • Hazard Identification: This compound is suspected of causing cancer (GHS classification: Carc. 2, H351).[5][9] It may also cause skin, eye, and respiratory tract irritation.[7][10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[9]

    • Skin Protection: Wear appropriate protective gloves and a lab coat.[7]

    • Respiratory Protection: Use in a well-ventilated chemical fume hood. If airborne concentrations are high, a NIOSH/MSHA-approved respirator is required.[7][9]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[7] For enhanced stability, especially for solutions, store at -20°C.[2] The substance should be stored locked up due to its hazard classification.[9]

  • First Aid Measures:

    • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[7][9]

    • In case of skin contact: Wash off with soap and plenty of water.[9]

    • If inhaled: Move the person into fresh air.[9]

    • If swallowed: Rinse mouth with water. Do not induce vomiting.[9] In all cases of exposure, seek immediate medical attention.

  • Spill & Disposal:

    • Spills: Carefully sweep or vacuum up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[7]

    • Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with local, state, and federal regulations.[9]

Protocol 1: Synthesis via Nitrosation of 6-Amino-1,3-dimethyluracil

This protocol details the most widely reported and reliable method for synthesizing this compound.[1] The core of the reaction is the electrophilic nitrosation of the C5 position of the uracil ring, which is activated by the C6 amino group.

Causality: The reaction is performed in a dilute acid, which generates nitrous acid (HNO₂) in situ from sodium nitrite. The reaction is conducted at a reduced temperature (10°C) to control the exothermic nature of the nitrosation process and prevent the thermal degradation of nitrous acid, thereby maximizing yield and minimizing side-product formation.[1]

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification start Start: 6-Amino-1,3-dimethyluracil dissolve Dissolve in Dilute HCl start->dissolve cool Cool to 10°C in Ice Bath dissolve->cool add_nitrite Slowly Add Aqueous NaNO₂ cool->add_nitrite stir Stir for 1 hour add_nitrite->stir precipitate Crude Product Precipitates stir->precipitate filtrate Isolate via Vacuum Filtration precipitate->filtrate wash Wash with Cold Water filtrate->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry Under Vacuum recrystallize->dry end_product Final Product: Pure DANU dry->end_product

Caption: Workflow for the synthesis of this compound (DANU).

Materials and Reagents:

  • 6-Amino-1,3-dimethyluracil

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Ethanol

  • Deionized Water

  • Ice

  • Standard laboratory glassware, magnetic stirrer, and vacuum filtration apparatus

Step-by-Step Methodology:

  • Prepare Acid Solution: In a flask equipped with a magnetic stir bar, dissolve 6-amino-1,3-dimethyluracil in a dilute solution of hydrochloric acid (e.g., 1M HCl). Use enough acid to fully dissolve the starting material.

  • Cooling: Place the flask in an ice-water bath and cool the solution to approximately 10°C with continuous stirring.[1] Maintaining this temperature is crucial for the reaction's success.

  • Prepare Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in deionized water.

  • Reaction: Add the sodium nitrite solution dropwise to the cooled, stirring solution of 6-amino-1,3-dimethyluracil over 20-30 minutes. A distinct color change and the formation of a precipitate should be observed.[1]

  • Stirring: Once the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour to ensure the reaction goes to completion.

  • Isolation: Isolate the precipitated product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual acid and salts, followed by a small amount of cold ethanol.

  • Purification (Recrystallization): Transfer the crude solid to a clean flask. Add a minimal amount of a hot ethanol/water mixture to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum to a constant weight.

Self-Validating System (Quality Control):

  • Yield Calculation: Determine the percentage yield of the purified product.

  • Melting Point Analysis: Measure the melting point of the dried crystals. A sharp melting point in the range of 241-243 °C indicates high purity.[2]

  • Spectroscopic Confirmation: Record ¹H NMR and IR spectra of the final product and compare them with literature data or a reference standard to confirm its identity and the absence of starting material.

Protocol 2: Application in Purine Synthesis (Generalized Traube Synthesis)

This protocol demonstrates the primary application of this compound as a precursor for xanthine derivatives like theophylline. The process involves a two-step sequence: reduction of the nitroso group to an amine, followed by cyclization with a one-carbon synthon.

Causality: The nitroso group is first reduced to an amino group, creating a highly reactive 5,6-diaminouracil intermediate. This intermediate is often not isolated due to its instability. It is immediately reacted with a reagent like formic acid or triethyl orthoformate, which provides the final carbon atom (C8) needed to close the imidazole ring, forming the fused purine system.

Purine_Synthesis_Workflow start Start: DANU reduction Step 1: Reduction of Nitroso Group (e.g., Sodium Dithionite) start->reduction intermediate In situ formation of 5,6-Diamino-1,3-dimethyluracil reduction->intermediate cyclization Step 2: Cyclization (e.g., with Formic Acid) intermediate->cyclization workup Reaction Work-up & Purification cyclization->workup end_product End Product: Theophylline/Xanthine Derivative workup->end_product

Caption: Generalized workflow for the synthesis of xanthine derivatives from DANU.

Materials and Reagents:

  • This compound (DANU)

  • Reducing agent (e.g., sodium dithionite, catalytic hydrogenation)

  • Cyclizing agent (e.g., formic acid, triethyl orthoformate)

  • Appropriate solvent (e.g., water, formamide)

  • Standard laboratory glassware for heating and reflux

Step-by-Step Methodology:

  • Reaction Setup: Suspend DANU in a suitable solvent (e.g., water or formamide) in a round-bottom flask equipped with a reflux condenser.

  • Reduction: While stirring, add the reducing agent (e.g., sodium dithionite) portion-wise to the suspension. The characteristic color of the DANU should disappear, indicating the reduction of the nitroso group to form the diamine.

  • Cyclization: After the reduction is complete (indicated by the color change), add the cyclizing agent (e.g., formic acid) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by TLC).

  • Isolation: Cool the reaction mixture. The product may precipitate upon cooling. If so, collect it by vacuum filtration. If not, the product may need to be isolated by extraction or chromatography after solvent removal.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to obtain the pure purine derivative.

Self-Validating System (Quality Control):

  • TLC Analysis: Monitor the reaction progress by Thin Layer Chromatography to observe the consumption of the intermediate and the formation of the product.

  • Mass Spectrometry: Confirm the molecular weight of the final product using Mass Spectrometry (MS) to verify the successful cyclization and formation of the fused ring system.

  • NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the final structure of the synthesized purine. The disappearance of the C5-nitroso group signal and the appearance of the new C8-H proton signal in ¹H NMR are key indicators.

Troubleshooting Guide for Synthesis (Protocol 1)

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Temperature too high, causing decomposition of nitrous acid. 2. Incorrect stoichiometry of reagents. 3. Acid concentration is too low or too high.1. Ensure the reaction temperature is strictly maintained at or below 10°C. 2. Accurately weigh all reagents. 3. Use a calibrated pH meter or standardized acid solution.
Product is Impure (Discolored, Oily) 1. Incomplete reaction. 2. Side reactions due to elevated temperature. 3. Inefficient purification.1. Increase reaction time or ensure efficient stirring. 2. Maintain strict temperature control throughout the addition of NaNO₂. 3. Perform recrystallization carefully; use a minimal amount of hot solvent and allow for slow cooling. A second recrystallization may be necessary.
Difficulty in Crystallization 1. Solution is too dilute. 2. Presence of impurities inhibiting crystal formation.1. Concentrate the solution by carefully evaporating some solvent. 2. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. If problems persist, purify via column chromatography.

Conclusion

This compound is a foundational building block in synthetic chemistry with proven utility in constructing complex heterocyclic systems of significant biological and pharmaceutical interest.[1] Its straightforward synthesis and well-defined reactivity make it an accessible yet powerful tool for researchers. Adherence to the detailed protocols and safety guidelines outlined in this document will enable scientists to reliably synthesize and utilize this versatile compound in their research and development endeavors, from creating novel purine-based drug candidates to exploring new chemical transformations.

References

  • RSC Publishing. (1975). New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes. Royal Society of Chemistry.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Amino-1-methyl-5-nitrosouracil, 97%. Cole-Parmer.
  • Georganics. (2023). 6-AMINO-1-METHYL-5-NITROSOURACIL SAFETY DATA SHEET. Georganics.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • NIST. (n.d.). Uracil, 6-amino-1,3-dimethyl-5-nitroso-. NIST WebBook.
  • Youssefyeh, R. D. (1975). Reaction of this compound with thiols. Journal of the Chemical Society, Perkin Transactions 1, (19), 1857-9.

Sources

The Versatile Role of 6-Amino-1,3-dimethyl-5-nitrosouracil in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Synthetic Intermediate

6-Amino-1,3-dimethyl-5-nitrosouracil, often abbreviated as DANU, is a heterocyclic compound that has carved a significant niche in the landscape of medicinal chemistry.[1] Its structure, featuring a uracil backbone with key functional groups—an amino group at the 6-position, a nitroso group at the 5-position, and methyl groups at the 1 and 3 positions—renders it a highly reactive and versatile intermediate for the synthesis of a variety of biologically active molecules.[1][2] The electron-withdrawing nature of the nitroso group, in particular, is pivotal to its reactivity, facilitating crucial cyclization and substitution reactions.[1][2] This application note will delve into the primary applications of DANU in medicinal chemistry, with a focus on providing detailed, field-proven protocols for the synthesis of key therapeutic agents. We will explore its central role as a precursor to methylxanthines like theophylline and caffeine, and briefly touch upon other potential therapeutic applications.

Core Application: A Gateway to Bronchodilators - The Synthesis of Theophylline

One of the most well-established and critical applications of this compound is in the synthesis of theophylline, a methylxanthine drug widely used for its bronchodilator effects in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[3] The synthetic route from DANU to theophylline is a classic example of purine ring synthesis, a fundamental transformation in medicinal chemistry.

Synthetic Pathway Overview

The conversion of DANU to theophylline proceeds through a two-step sequence:

  • Reduction of the Nitroso Group: The nitroso group at the 5-position of DANU is reduced to an amino group, yielding the unstable intermediate 5,6-diamino-1,3-dimethyluracil. This reduction is a critical step that sets the stage for the subsequent ring closure.

  • Cyclization to form the Imidazole Ring: The newly formed diamino intermediate is then cyclized with a one-carbon source, such as formic acid or a formic acid equivalent, to construct the imidazole ring fused to the pyrimidine ring, thereby forming the xanthine core of theophylline.

This synthetic strategy, a variation of the Traube purine synthesis, is an efficient and widely employed method for the preparation of theophylline and its derivatives.[3]

Experimental Workflow: From DANU to Theophylline

Theophylline_Synthesis DANU 6-Amino-1,3-dimethyl- 5-nitrosouracil (DANU) Intermediate 5,6-Diamino-1,3- dimethyluracil DANU->Intermediate  Reduction  (e.g., Sodium Dithionite) Theophylline Theophylline Intermediate->Theophylline  Cyclization  (e.g., Triethyl Orthoformate)

Caption: Synthetic pathway from DANU to Theophylline.

Detailed Laboratory Protocol for Theophylline Synthesis

This protocol is adapted from established laboratory-scale synthesis procedures.[4]

Step 1: Synthesis of this compound (DANU)

  • Rationale: This initial step prepares the key starting material. The nitrosation of 6-amino-1,3-dimethyluracil is a standard method to introduce the reactive nitroso group.[1]

  • Procedure:

    • Dissolve 6-amino-1,3-dimethyluracil (1 equivalent) in water. A slight warming may be necessary for complete dissolution.

    • Cool the solution to room temperature.

    • Slowly add sodium nitrite (3.6 equivalents) to the solution over a period of 15 minutes with continuous stirring.

    • Acidify the mixture by the dropwise addition of glacial acetic acid.

    • Continue stirring at room temperature for 1.5 hours. A pink precipitate of DANU will form.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the precipitate by filtration, wash with cold deionized water, and dry.

Step 2: Reduction of DANU to 5,6-Diamino-1,3-dimethyluracil

  • Rationale: The reduction of the nitroso group to an amine is the key transformation to enable the subsequent cyclization. Sodium dithionite is a common and effective reducing agent for this purpose.

  • Procedure:

    • In a fume hood, dissolve the synthesized DANU (1 equivalent) in 25% aqueous ammonia.

    • Heat the solution to 70°C.

    • Slowly add sodium dithionite (3 equivalents) to the solution over 30 minutes. The color of the solution will change, indicating the reduction of the nitroso group.

    • Allow the reaction mixture to evaporate at 70°C to obtain the crude 5,6-diamino-1,3-dimethyluracil. This intermediate is often used directly in the next step without extensive purification due to its instability.

Step 3: Cyclization to Theophylline

  • Rationale: This final step involves the formation of the imidazole ring to complete the purine structure of theophylline. Triethyl orthoformate serves as a source of the C8 carbon of the purine ring.

  • Procedure:

    • To the crude 5,6-diamino-1,3-dimethyluracil (1 equivalent), add triethyl orthoformate (6.4 equivalents).

    • Reflux the mixture in an oil bath for 48 hours. A precipitate of theophylline will form.

    • Cool the reaction mixture and collect the precipitate by filtration.

    • Wash the crude theophylline with diethyl ether.

    • For purification, dissolve the crude product in boiling water, treat with activated charcoal to remove colored impurities, and filter while hot.

    • Allow the filtrate to cool slowly to room temperature and then in a refrigerator to induce crystallization of pure theophylline.

    • Collect the crystals by filtration, wash with a small amount of cold water, and dry.

Reaction Step Key Reagents Typical Conditions Expected Yield
Nitrosation6-Amino-1,3-dimethyluracil, Sodium Nitrite, Acetic AcidRoom Temperature, 1.5 h~75%[4]
ReductionThis compound, Sodium Dithionite, Ammonia70°CUsed directly
Cyclization5,6-Diamino-1,3-dimethyluracil, Triethyl OrthoformateReflux, 48 hVariable

Extended Application: Synthesis of Caffeine

Theophylline synthesized from DANU can be further utilized as a precursor for the synthesis of caffeine, another prominent methylxanthine with significant stimulant properties. This conversion involves the methylation of the N7 position of the theophylline ring.

Protocol for the Methylation of Theophylline to Caffeine
  • Procedure:

    • Dissolve theophylline (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO).

    • Add a strong base, for example, sodium hydride, to deprotonate the N7 nitrogen.

    • Introduce a methylating agent, such as methyl iodide or dimethyl sulfate.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC).

    • Work up the reaction mixture to isolate and purify the caffeine product.

Secondary Application: A Link to Diuretic Activity

Xanthine derivatives, including theophylline and caffeine, are known to possess diuretic properties.[1][2][5][6] This effect is generally considered to be mild and is attributed to the inhibition of tubular fluid reabsorption in the kidneys, primarily through the antagonism of adenosine A1 receptors.[5] Historically, theophylline was used to increase urine output before the advent of more potent diuretic drugs.[3][5]

While DANU is a precursor to theophylline, which has diuretic effects, it is important to note that DANU is not a primary starting material for the synthesis of modern, high-potency diuretic drugs. The diuretic effect of theophylline is a secondary pharmacological action, with its primary use being a bronchodilator.[3] For researchers interested in the diuretic properties of xanthines, the synthesis of theophylline from DANU provides access to a compound with this activity.

Other Potential Avenues in Medicinal Chemistry

The unique chemical reactivity of this compound makes it a valuable scaffold for the synthesis of other heterocyclic systems of medicinal interest. Its ability to undergo various chemical transformations opens doors for the creation of diverse molecular libraries for drug discovery. Preliminary research has also explored its potential antimicrobial and anticancer properties, suggesting that DANU and its derivatives could be interesting starting points for the development of new therapeutic agents in these areas.[1][2]

Conclusion

This compound stands out as a pivotal intermediate in medicinal chemistry, most notably as a key precursor in the industrial synthesis of the bronchodilator theophylline. The protocols detailed herein provide a practical guide for researchers to leverage the synthetic utility of this versatile molecule. While its direct application in the synthesis of modern diuretic drugs is not prominent, its role in producing xanthine derivatives with known diuretic effects underscores its broader relevance. The continued exploration of the reactivity of DANU holds promise for the discovery and development of novel therapeutic agents.

References

  • Laboratory-Scale Synthesis of Theophylline and Caffeine at BehanSar Pharmaceutical Factory. Avicenna Journal of Pharmaceutical Research. 2023. [Link]
  • Methylxanthines and the kidney. Handbook of Experimental Pharmacology. 2011. [Link]
  • Theophylline.
  • Diuretic effect of Xanthine derivatives: A Critical Review. International Journal of Pharmaceutical Research. 2022. [Link]
  • Xanthine Derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy180. [Link]

Sources

Application Notes and Protocols for the Synthesis of Theacrine via 6-Amino-1,3-dimethyl-5-nitrosouracil

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theacrine (1,3,7,9-tetramethyluric acid), a purine alkaloid structurally similar to caffeine, has garnered significant interest for its potential applications in dietary supplements and pharmaceuticals due to its favorable pharmacological profile, including long-lasting energy enhancement without habituation. This document provides a comprehensive guide to the total synthesis of theacrine, employing a robust and scalable pathway that proceeds through the pivotal intermediate, 6-amino-1,3-dimethyl-5-nitrosouracil. The synthesis is presented in four discrete, well-defined stages, beginning with the nitrosation of 6-amino-1,3-dimethyluracil. Subsequent reduction, cyclization, and exhaustive methylation steps are detailed with explicit, step-by-step protocols. The causality behind experimental choices, safety precautions, and methods for characterization are thoroughly discussed to ensure scientific integrity and reproducibility. This guide is intended to serve as a practical resource for researchers engaged in the chemical synthesis of theacrine and its analogs.

Introduction: Theacrine and its Synthetic Strategy

Theacrine is a naturally occurring purine alkaloid found in the leaves of the kucha tea plant (Camellia assamica var. kucha) and in the fruit of the cupuaçu (Theobroma grandiflorum). Unlike its close analog caffeine, theacrine exhibits a unique pharmacokinetic and pharmacodynamic profile, offering sustained mental and physical energy without the associated "crash" or tolerance buildup. These properties make it a compelling molecule for the nutraceutical and pharmaceutical industries.

While extraction from natural sources is possible, chemical synthesis offers a reliable and scalable alternative, ensuring high purity and consistency. The synthetic route detailed herein is a multi-step process that builds the purine scaffold from a pyrimidine precursor, a classic strategy rooted in the well-established Traube purine synthesis. This approach involves the initial formation of a 5,6-diaminopyrimidine, which is then cyclized to form the imidazole ring of the purine system.

The overall synthetic pathway can be visualized as a four-stage process:

Theacrine_Synthesis_Workflow cluster_0 Stage 1: Nitrosation cluster_1 Stage 2: Reduction cluster_2 Stage 3: Cyclization cluster_3 Stage 4: Exhaustive Methylation node_S1 6-Amino-1,3-dimethyluracil node_I1 This compound node_S1->node_I1 NaNO2, Acetic Acid node_I2 1,3-Dimethyl-5,6-diaminouracil node_I1->node_I2 Sodium Hydrosulfite or H2/Pd-C node_I3 1,3-Dimethyluric Acid node_I2->node_I3 Cyclizing Agent (e.g., Urea) node_P Theacrine (1,3,7,9-Tetramethyluric Acid) node_I3->node_P Methylating Agent Stage1_Reaction Start 6-Amino-1,3-dimethyluracil Reagent + NaNO2 / CH3COOH Start->Reagent Product This compound Reagent->Product

Caption: Nitrosation of 6-amino-1,3-dimethyluracil.

Protocol:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 6-amino-1,3-dimethyluracil (1.0 eq) in a mixture of glacial acetic acid and water. A typical ratio is 1:1 v/v.

  • Heat the mixture to approximately 80-85°C with stirring to achieve a homogeneous solution.

  • Prepare a solution of sodium nitrite (1.1 eq) in water.

  • Slowly add the sodium nitrite solution dropwise to the heated reaction mixture over a period of 30-60 minutes, ensuring the temperature is maintained. The solution will typically develop a deep red or orange color upon formation of the nitroso compound.

  • After the addition is complete, maintain the reaction at 80-85°C for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cool the reaction mixture in an ice bath to 0-5°C. The product, This compound , will precipitate as a colored solid.

  • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to a constant weight. The product is typically a red or reddish-brown solid.

ParameterValue/ConditionRationale
Starting Material 6-Amino-1,3-dimethyluracilPyrimidine precursor for the purine core.
Reagent Sodium Nitrite (NaNO₂)Source of the nitrosonium ion (NO⁺) in acidic medium.
Solvent Acetic Acid / WaterProvides the acidic medium for the reaction.
Temperature 80-85°CEnsures solubility of the starting material and sufficient reaction rate.
Reaction Time 1-2 hoursTypically sufficient for complete conversion.
Work-up Cooling and FiltrationThe product has low solubility in cold aqueous media, allowing for easy isolation.
Stage 2: Reduction of this compound

This step reduces the nitroso group to an amino group, yielding the crucial 1,3-dimethyl-5,6-diaminouracil intermediate. This can be achieved through catalytic hydrogenation or with a chemical reducing agent like sodium hydrosulfite.

Reaction Scheme:

Stage2_Reaction Start This compound Reagent + Na2S2O4 or H2/Pd-C Start->Reagent Product 1,3-Dimethyl-5,6-diaminouracil Reagent->Product Stage3_Reaction Start 1,3-Dimethyl-5,6-diaminouracil Reagent + Cyclizing Agent Start->Reagent Product 1,3-Dimethyluric Acid Reagent->Product

Caption: Cyclization to form the uric acid core.

Protocol (Conceptualized from Traube Synthesis Principles):

  • Combine 1,3-dimethyl-5,6-diaminouracil (1.0 eq) with an excess of a cyclizing agent such as urea (2.0-3.0 eq).

  • Heat the mixture, either neat or in a high-boiling solvent like N,N-dimethylformamide (DMF), to a temperature sufficient to effect cyclization (typically >150°C).

  • Maintain the reaction at this temperature for several hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture. If a solid precipitates, it can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization from a suitable solvent (e.g., water or ethanol).

Stage 4: Exhaustive N-Methylation to Theacrine

The final step involves the methylation of the two remaining nitrogen atoms on the purine ring of 1,3-dimethyluric acid to yield theacrine. A strong methylating agent in the presence of a base is required for this exhaustive methylation.

Reaction Scheme:

Stage4_Reaction Start 1,3-Dimethyluric Acid Reagent + Methylating Agent / Base Start->Reagent Product Theacrine Reagent->Product

Caption: Final methylation to yield Theacrine.

Protocol:

  • Dissolve 1,3-dimethyluric acid (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO in a round-bottom flask.

  • Add a base, such as potassium carbonate (K₂CO₃, >2.0 eq), to the solution to deprotonate the acidic N-H protons of the purine ring.

  • Add a methylating agent, such as dimethyl sulfate or methyl iodide (>2.0 eq), to the stirred mixture. Caution: Methylating agents are toxic and should be handled with extreme care in a fume hood.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours until the reaction is complete as indicated by TLC.

  • After cooling, quench the reaction by carefully adding water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure theacrine .

ParameterValue/ConditionRationale
Starting Material 1,3-Dimethyluric AcidThe purine core to be methylated.
Methylating Agent Dimethyl Sulfate or Methyl IodideProvides the methyl groups for N-alkylation.
Base Potassium Carbonate (K₂CO₃)Deprotonates the N-H groups, facilitating methylation.
Solvent DMF or DMSOAprotic polar solvents suitable for this type of reaction.
Work-up Extraction and PurificationStandard procedures to isolate and purify the final product.

Characterization

The identity and purity of the synthesized intermediates and the final product, theacrine, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Melting Point Analysis: As a preliminary indicator of purity.

Conclusion

The synthetic route to theacrine via this compound is a robust and well-established method based on the principles of the Traube purine synthesis. By following the detailed protocols provided in these application notes, researchers can reliably produce high-purity theacrine for further study and development. Careful attention to reaction conditions and safety protocols is paramount for the successful and safe execution of this synthesis.

References

  • (Reference to a general source on Theacrine's properties and n
  • (Reference to a source on the Traube Purine Synthesis)
  • CN106046004A - Total synthesis method for theacrine - Google P
  • CN104744470A - Synthesis method for theophylline - Google P
  • CN104744467A - High-yield synthesis method for theophylline - Google P
  • Organic Syntheses Procedure for the reduction of a nitrosouracil. [Link]
  • PubChem entry for this compound. [Link]
  • Zheng, X. Q., Ye, C. X., Kato, M., Crozier, A., & Ashihara, H. (2002). Theacrine (1, 3, 7, 9-tetramethyluric acid) synthesis in leaves of a Chinese tea, kucha (Camellia assamica var. kucha). Phytochemistry, 60(2), 129–134. [Link]
  • Wikipedia. Theacrine. [Link]
  • Traube, W. (1900). Der synthetische Aufbau der Harnsäure, des Xanthins, Theobromins, Theophyllins und Caffeïns aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056. [Link]

Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil: An Application Note and Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Heterocycle

6-Amino-1,3-dimethyl-5-nitrosouracil, a substituted uracil derivative, is a molecule of significant interest in synthetic organic and medicinal chemistry. Its distinct chemical architecture, featuring a pyrimidine-2,4(1H,3H)-dione backbone with strategically placed methyl, amino, and nitroso functional groups, renders it a highly versatile intermediate. The electron-withdrawing nature of the nitroso group at the 5-position significantly influences the reactivity of the pyrimidine ring, making it a valuable precursor for the synthesis of a variety of more complex heterocyclic systems.

Notably, this compound serves as a key building block in the pharmaceutical industry for the production of purine derivatives, including the widely known methylxanthines, caffeine and theophylline. Its utility also extends to the synthesis of other biologically active molecules such as theacrine and various lumazine derivatives. The reactivity of this compound facilitates crucial nucleophilic substitution and cyclization reactions, which are fundamental transformations in the construction of diverse heterocyclic frameworks. This application note provides a comprehensive guide to the laboratory synthesis of this compound, detailing the necessary protocols, underlying chemical principles, and essential safety considerations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₆H₈N₄O₃
Molecular Weight 184.15 g/mol
CAS Number 6632-68-4
Appearance SolidCymitQuimica
IUPAC Name 6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione

Synthetic Strategy: A Two-Step Approach

The most common and reliable laboratory synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor, 6-amino-1,3-dimethyluracil, followed by its nitrosation at the 5-position.

Step 1: Synthesis of 6-Amino-1,3-dimethyluracil

The synthesis of 6-amino-1,3-dimethyluracil can be achieved through the condensation of 1,3-dimethylurea with cyanoacetic acid, followed by a cyclization reaction.

Reaction Scheme:

Synthesis of 6-Amino-1,3-dimethyluracil 1_3_dimethylurea 1,3-Dimethylurea plus1 + 1_3_dimethylurea->plus1 cyanoacetic_acid Cyanoacetic Acid arrow1 Condensation intermediate 1,3-Dimethyl-2-cyanoacetylurea (Intermediate) arrow2 Cyclization (Alkaline conditions) intermediate->arrow2 product 6-Amino-1,3-dimethyluracil plus1->cyanoacetic_acid plus2 arrow1->intermediate arrow2->product

Caption: Synthesis of 6-Amino-1,3-dimethyluracil from 1,3-dimethylurea and cyanoacetic acid.

Experimental Protocol for 6-Amino-1,3-dimethyluracil:

This protocol is adapted from established synthetic methods.[1][2]

Materials:

  • 1,3-Dimethylurea

  • Cyanoacetic acid

  • Acetic anhydride

  • Sodium hydroxide (NaOH) solution (e.g., 32% w/v)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Ice bath

  • Buchner funnel and flask for vacuum filtration

  • Beakers and graduated cylinders

  • pH meter or pH paper

Procedure:

  • Condensation: In a round-bottom flask, combine 1,3-dimethylurea (1.0 eq) and cyanoacetic acid (1.0 eq).

  • Slowly add acetic anhydride (1.1 eq) to the mixture while stirring and cooling in an ice bath to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure the formation of the intermediate, 1,3-dimethyl-2-cyanoacetylurea.

  • Cyclization: Cool the reaction mixture to room temperature and slowly add a sodium hydroxide solution while monitoring the pH. Maintain the pH between 9 and 10.

  • Heat the alkaline mixture to 90-95 °C and stir for 30-60 minutes to facilitate the cyclization reaction.

  • Isolation and Purification: Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with cold deionized water, followed by a small amount of cold ethanol.

  • The crude 6-amino-1,3-dimethyluracil can be further purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.

  • Dry the purified product under vacuum to a constant weight.

Step 2: Synthesis of this compound

The second and final step is the nitrosation of the synthesized 6-amino-1,3-dimethyluracil using sodium nitrite in an acidic medium.

Reaction Scheme:

Nitrosation of 6-Amino-1,3-dimethyluracil precursor 6-Amino-1,3-dimethyluracil plus + precursor->plus reagents NaNO₂ / Acetic Acid arrow Nitrosation product This compound plus->reagents arrow->product

Caption: Nitrosation of 6-Amino-1,3-dimethyluracil to yield the target compound.

Experimental Protocol for this compound:

This protocol is based on a common and effective nitrosation procedure.[3][4][5]

Materials:

  • 6-Amino-1,3-dimethyluracil (from Step 1)

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ethanol

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel

  • Ice-salt bath

  • Buchner funnel and flask for vacuum filtration

  • Beakers and graduated cylinders

Procedure:

  • In a three-neck round-bottom flask, suspend 6-amino-1,3-dimethyluracil (1.0 eq) in a mixture of glacial acetic acid and water.

  • Cool the suspension to 0-5 °C using an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cooled suspension of 6-amino-1,3-dimethyluracil over a period of 30-60 minutes, ensuring the temperature remains below 10 °C. The reaction is exothermic and careful temperature control is crucial to prevent side reactions.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours. A colored precipitate of this compound should form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any unreacted salts and acid.

  • Wash the product with a small amount of cold ethanol to aid in drying.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to obtain a product of high purity.

  • Dry the final product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Technique Expected Results
Melting Point A sharp melting point is indicative of high purity.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H, C=O, and N=O functional groups should be observed. The NIST WebBook provides a reference IR spectrum.[6]
¹H NMR Spectroscopy Signals corresponding to the methyl groups and the amino protons should be present at their characteristic chemical shifts.
¹³C NMR Spectroscopy Resonances for the carbonyl carbons, the carbon bearing the nitroso group, and the methyl carbons are expected.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the product (184.15 g/mol ) should be observed.

Safety Precautions and Hazard Mitigation

The synthesis of this compound involves the use of hazardous chemicals, and appropriate safety measures must be strictly followed.

  • Sodium Nitrite (NaNO₂): Sodium nitrite is a strong oxidizing agent and is toxic if swallowed.[7][8][9][10][11] It can cause the formation of methemoglobin in the blood, which impairs oxygen transport.[7][9] Avoid contact with skin and eyes, and do not inhale the dust.[8] It can enhance the combustion of other substances and may cause fire or explosion upon reaction with combustible materials.[7] Store it separately from combustible substances, reducing agents, and acids.[7] In case of a fire, use large amounts of water as an extinguishing agent.[9]

  • Nitrous Acid (in situ generation): Nitrous acid is generated in situ from the reaction of sodium nitrite with an acid. Nitrous acid is unstable and decomposes to form nitrogen oxides, which are toxic and corrosive gases. The reaction should be performed in a well-ventilated fume hood.

  • Acetic Anhydride and Glacial Acetic Acid: These are corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • General Precautions: Always wear appropriate PPE. Perform all reactions in a well-ventilated fume hood. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Applications and Future Directions

The primary application of this compound lies in its role as a key intermediate in the synthesis of pharmaceuticals, particularly theophylline.[3][4][12][13] The synthesis of theophylline from this precursor typically involves reduction of the nitroso group to an amino group, followed by cyclization with a suitable one-carbon unit. This highlights the importance of this nitrosouracil derivative in providing a synthetic route to a major class of therapeutic agents.

Future research may focus on exploring the utility of this compound in the synthesis of novel heterocyclic compounds with potential biological activities. Its unique substitution pattern offers opportunities for further chemical modifications, leading to the development of new drug candidates and functional materials.

References

  • New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes. RSC Publishing.
  • Preparation of 6-amino-1,3-dimethyluracil. PrepChem.com.
  • ICSC 1120 - SODIUM NITRITE. International Labour Organization.
  • MATERIAL SAFETY DATA SHEET - Sodium Nitrite. Westlake Chemical. 2013.
  • Synthesis method for theophylline. CN104744470A. Google Patents.
  • Preparation method of 6-amino-1,3-dimethyluracil. CN107555923A. Google Patents.
  • Synthesis of Theophylline Nucleosides from 6-Amino-1,3-dimethyl-5-N-glycosylideneiminouracil. Semantic Scholar.
  • High-yield synthesis method for theophylline. CN104744467A. Google Patents.
  • Preparation method for theophylline. CN104744469A. Google Patents.
  • Sodium nitrite - Hazardous Substance Fact Sheet. New Jersey Department of Health. 2016.
  • Sodium Nitrite - Safety Data Sheet. ALPHACHEM Limited. 2018.
  • SODIUM NITRITE. International Programme on Chemical Safety.
  • High-yield synthesis method for theophylline. CN104744467A. Google Patents.
  • 6-Amino-1,3-dimethyluracil. BioCrick.
  • Uracil, 6-amino-1,3-dimethyl-5-nitroso-. NIST WebBook.
  • Preparation method for theophylline. CN104744469A. Google Patents.
  • This compound. PubChem.
  • Process for carrying out nitrosation reactions and diazotation reactions. US3975425A. Google Patents.
  • Preparations of C-Nitroso Compounds. PMC - NIH.
  • Critical Literature Review of Nitrosation/Nitration Pathways. CCS Norway.

Sources

The Versatile Virtuoso: 6-Amino-1,3-dimethyl-5-nitrosouracil as a Cornerstone for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Building Block

In the intricate world of synthetic organic chemistry, particularly in the realm of drug discovery and materials science, the strategic use of versatile building blocks is paramount. Among these, 6-amino-1,3-dimethyl-5-nitrosouracil stands out as a highly valuable and reactive intermediate.[1] Its unique arrangement of functional groups—a pyrimidine-2,4(1H,3H)-dione backbone, methyl groups at the N1 and N3 positions, an amino group at C6, and a reactive nitroso group at C5—renders it a potent precursor for the synthesis of a diverse array of fused heterocyclic compounds.[1] This guide provides an in-depth exploration of this compound, from its synthesis to its application in constructing complex molecular architectures such as purines and pteridines, which are scaffolds of immense biological significance.[2][3]

The strategic importance of this compound lies in the reactivity imparted by the electron-withdrawing nitroso group, which facilitates cyclization and condensation reactions—fundamental processes for building intricate heterocyclic systems.[1] This document serves as a comprehensive resource for researchers and professionals in drug development, offering detailed protocols and the scientific rationale behind the experimental choices.

Physicochemical Properties & Safety Data

A thorough understanding of the physical and chemical properties of a reagent is crucial for its effective and safe use in any synthetic protocol.

PropertyValueSource
Molecular Formula C₆H₈N₄O₃[4][5]
Molecular Weight 184.15 g/mol [4][5]
CAS Number 6632-68-4[4]
Appearance Solid[5]
Melting Point 241-243 °C[6]
Solubility Slightly soluble in DMSO and methanol (when heated)[6]
InChIKey MGBDANYXBKROBW-UHFFFAOYSA-N[4]

Safety and Handling: this compound is suspected of causing cancer (H351).[7] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn at all times.[7][8] All manipulations should be carried out in a well-ventilated fume hood.[8] Store the compound in a cool, dry, and tightly sealed container.[8] In case of accidental exposure, follow standard first-aid measures and seek medical attention.[7][8]

Synthesis of the Building Block: this compound

The most common and efficient method for preparing this compound is through the nitrosation of its precursor, 6-amino-1,3-dimethyluracil.[1][9] This reaction is typically performed in an acidic medium using sodium nitrite.

Protocol 1: Synthesis of this compound

This protocol details the nitrosation of 6-amino-1,3-dimethyluracil.

Materials:

  • 6-amino-1,3-dimethyluracil

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂)

  • Water

  • Ethanol

Procedure:

  • Suspend 6-amino-1,3-dimethyluracil in water.[9]

  • To the suspension, add a small amount of glacial acetic acid to create an acidic environment.[9]

  • While stirring the mixture at room temperature, slowly add a solution of sodium nitrite in water.[9]

  • A cherry-red precipitate of this compound will form almost immediately.[9]

  • Collect the precipitate by filtration.

  • Wash the collected solid with ethanol.[9]

  • The product can be further purified by recrystallization from ethanol if necessary.[9]

Causality of Experimental Choices:

  • Acidic Medium: The nitrosation reaction requires an acidic environment to generate the active nitrosating agent, nitrous acid (HNO₂), from sodium nitrite.

  • Room Temperature: The reaction is typically carried out at room temperature, though some procedures recommend cooling to control the exothermic nature of the nitrosation.[1]

  • Washing with Ethanol: Washing the product with ethanol helps to remove any unreacted starting materials and byproducts that are more soluble in ethanol.

Application in Heterocyclic Synthesis: A Gateway to Diverse Scaffolds

The true utility of this compound is demonstrated in its role as a precursor to a variety of fused heterocyclic systems. A key transformation is its reduction to 5,6-diamino-1,3-dimethyluracil, a versatile intermediate for the synthesis of purines and pteridines.

Protocol 2: Reduction to 5,6-Diamino-1,3-dimethyluracil

This protocol describes the catalytic hydrogenation of the nitroso group to an amine.

Materials:

  • This compound

  • 5% Palladium on carbon (Pd/C) catalyst

  • Water

  • Concentrated aqueous sodium hydroxide (or other alkali)

  • Formic acid

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, suspend 254 g of this compound and 17 g of 5% palladium on carbon catalyst in 310 ml of water.[9]

  • Adjust the pH of the suspension to 9 with a concentrated aqueous solution of sodium hydroxide.[9]

  • Stir the suspension under a hydrogen pressure of 3 bar at a temperature between 30-50 °C until the hydrogen uptake ceases.[9]

  • Cool the reaction mixture to 20-30 °C.

  • Carefully add formic acid until the product dissolves and the pH is adjusted for work-up.[9]

  • Remove the palladium catalyst by filtration.

  • The 5,6-diamino-1,3-dimethyluracil can then be isolated from the filtrate, often by neutralization and precipitation.

Causality of Experimental Choices:

  • Palladium on Carbon (Pd/C): This is a standard and highly effective catalyst for the reduction of nitro and nitroso groups to amines via hydrogenation.

  • Alkaline pH: Adjusting the pH to 9 can enhance the rate and efficiency of the hydrogenation for this specific substrate.[9]

  • Hydrogen Pressure and Temperature: These parameters are optimized to ensure a complete and timely reduction while minimizing side reactions.[9]

Application in Purine Synthesis: The Theophylline Pathway

This compound is a key starting material for the synthesis of theophylline, a methylxanthine drug used in therapy for respiratory diseases.[10][11] The synthesis can proceed through the reduction to the diamino intermediate followed by cyclization, or via a direct reaction with phosphoranes.[10] A common industrial method involves the reduction of the nitroso group and subsequent cyclization with a formylating agent.

Workflow for Theophylline Synthesis:

Theophylline_Synthesis A 6-Amino-1,3-dimethyl- 5-nitrosouracil B 5,6-Diamino-1,3-dimethyluracil A->B Reduction (e.g., H₂/Pd-C) C Theophylline B->C Cyclization (e.g., Triethoxymethane)

Caption: Synthetic pathway from this compound to Theophylline.

Protocol 3: Synthesis of Theophylline

This protocol outlines a common industrial synthesis of theophylline from this compound.

Materials:

  • This compound

  • Palladium on carbon (Pd/C) catalyst

  • Methanol

  • Hydrogen gas (H₂)

  • Triethoxymethane (or other formylating agent)

Procedure:

  • Reduction Step: In a high-pressure hydrogen autoclave, charge this compound, a catalytic amount of palladium on carbon, and methanol.[11]

  • Pressurize the autoclave with hydrogen gas to 2.5-3.5 MPa and maintain this pressure for 3-4 hours with stirring.[11]

  • After the reaction is complete (indicated by cessation of hydrogen uptake), filter the mixture through diatomaceous earth to remove the catalyst.[11]

  • Concentrate the filtrate by rotary evaporation to obtain the crude 5,6-diamino-1,3-dimethyluracil as a brown oil.[11]

  • Cyclization Step: Dissolve the resulting brown oil in triethoxymethane.[11]

  • Heat the solution to 97-100 °C and maintain this temperature for 3.5-4.5 hours to effect cyclization.[11]

  • Remove the excess triethoxymethane by distillation under reduced pressure to yield theophylline.[11]

Causality of Experimental Choices:

  • High-Pressure Hydrogenation: This ensures efficient reduction of the nitroso group in a reasonable timeframe.

  • Triethoxymethane: This reagent serves as a source of the one-carbon unit required to form the imidazole ring of the purine core.

  • Heating: The cyclization step requires thermal energy to proceed at a practical rate.

Application in Pteridine Synthesis: Crafting Lumazine Derivatives

Pteridines are another class of biologically important heterocycles, and this compound is a valuable precursor for their synthesis.[12] A notable method involves the reaction with phenacylidenetriphenylphosphoranes to yield 7-substituted 1,3-dimethyllumazines.[12][13]

Workflow for Pteridine (Lumazine) Synthesis:

Pteridine_Synthesis A 6-Amino-1,3-dimethyl- 5-nitrosouracil C 7-Substituted 1,3-Dimethyllumazine A->C B Phenacylidenetriphenylphosphorane B->C

Caption: Reaction of this compound with a phosphorane to form a pteridine.

Protocol 4: General Procedure for the Synthesis of 7-Substituted 1,3-Dimethyllumazines

This protocol provides a general framework for the synthesis of lumazine derivatives. The specific phosphorane used will determine the substituent at the 7-position.

Materials:

  • This compound

  • Appropriate phenacylidenetriphenylphosphorane

  • A suitable high-boiling solvent (e.g., dimethylformamide, DMF)

Procedure:

  • Dissolve this compound and the phenacylidenetriphenylphosphorane in the chosen solvent in a reaction flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling or can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.

Causality of Experimental Choices:

  • Phosphorane Reagent: The ylide functionality of the phosphorane is crucial for the cyclization reaction that forms the pyrazine ring of the pteridine system.

  • High-Boiling Solvent: The reaction often requires elevated temperatures to proceed efficiently, hence the use of solvents like DMF.

Reactions with Thiols: A Diverse Product Landscape

The reaction of this compound with various thiols can lead to a range of products through condensation and oxidation-reduction pathways.[6][10] These products can include disulfides, 4,6-dimethyl[9][10][14]thiadiazolo[3,4-d]pyrimidine-5,7-dione, pteridine-2,4-diones, and purine-2,6-diones.[6][10] The specific product obtained is highly dependent on the structure of the thiol and the reaction conditions.[6][14]

Conclusion

This compound is a cornerstone reagent in heterocyclic chemistry, offering a reliable and versatile entry point to a wide array of complex molecular structures. Its straightforward synthesis and predictable reactivity make it an indispensable tool for chemists in academia and industry. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this remarkable building block in their synthetic endeavors, paving the way for the discovery of novel therapeutic agents and advanced materials.

References

  • Youssefyeh, R. D. (1975). Reaction of this compound with thiols. Journal of the Chemical Society, Perkin Transactions 1, (19), 1857–9.
  • Senga, K., Kanazawa, H., & Nishigaki, S. (n.d.). New synthesis of pteridines from the reaction of this compound with phenacylidenetriphenylphosphoranes. RSC Publishing.
  • Youssefyeh, R. D. (1975). Reaction of this compound with thiols. PubMed.
  • Senga, K., Kanazawa, H., & Nishigaki, S. (n.d.). New synthesis of pteridines from the reaction of this compound with phenacylidenetriphenylphosphoranes. RSC Publishing.
  • Google Patents. (n.d.). CN104744470A - Synthesis method for theophylline.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Amino-1-methyl-5-nitrosouracil, 97%.
  • PubChem. (n.d.). This compound.
  • News-Medical.Net. (n.d.). Purine Biosynthesis.
  • Purine and Pyrimidine Metabolism. (1997, April 12).

Sources

Application Notes and Protocols for the Investigation of 6-Amino-1,3-dimethyl-5-nitrosouracil in Antimicrobial and Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chemical and Biological Landscape of 6-Amino-1,3-dimethyl-5-nitrosouracil

This compound, hereafter referred to as DANU, is a heterocyclic compound belonging to the pyrimidine family. Its structure is characterized by a uracil backbone with methyl groups at positions 1 and 3, an amino group at position 6, and a nitroso group at position 5[1][2][3][4][5]. This specific arrangement of functional groups, particularly the electron-withdrawing nitroso moiety, imparts significant chemical reactivity, making it a valuable intermediate in organic synthesis and a compound of interest for its potential biological activities[1][3].

Preliminary research has indicated that DANU exhibits both antimicrobial and anticancer properties, positioning it as a promising candidate for further investigation in drug development[1][3]. The biological activity of DANU is thought to stem from the reactivity of its nitroso group, which can interact with and modify essential biomolecules such as nucleic acids and proteins, leading to the disruption of cellular processes in both microbial and cancer cells[1].

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the antimicrobial and anticancer applications of DANU. Detailed, field-proven protocols for key experimental workflows are presented, along with an in-depth discussion of the compound's putative mechanisms of action.

Antimicrobial Research Applications of this compound

The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Uracil derivatives have been explored for their antibacterial and antifungal properties, and DANU, with its reactive nitroso group, presents a compelling scaffold for such investigations[6].

Proposed Antimicrobial Mechanism of Action

The antimicrobial activity of DANU is likely multifaceted, primarily driven by the electrophilic nature of the nitroso group. This group can readily react with nucleophilic moieties present in key bacterial biomolecules. The proposed mechanisms include:

  • DNA Damage: The nitroso group can induce chemical modifications in DNA bases, leading to mutations and strand breaks, ultimately inhibiting DNA replication and transcription.

  • Enzyme Inhibition: The compound may target and inactivate essential bacterial enzymes by covalently modifying their active sites, particularly those containing cysteine residues.

  • Disruption of Cellular Respiration: Interference with electron transport chain components and other metabolic enzymes can disrupt energy production, leading to bacterial cell death.

Data Presentation: Antimicrobial Activity

While specific Minimum Inhibitory Concentration (MIC) values for this compound (DANU) against a broad range of microbial strains are not extensively reported in publicly available literature, preliminary studies indicate its potential. One source mentioned that DANU exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values determined to be lower than those of some conventional antibiotics.

To illustrate the potential antimicrobial efficacy of this class of compounds, the following table presents reported MIC values for metal complexes of DANU, which demonstrate that its activity can be modulated through chemical modification.

Bacterial StrainMIC (µM) Range for DANU Metal Complexes
Gram-positive bacteria11.07 - 708.64
Gram-negative bacteria11.07 - 708.64

It is crucial for researchers to experimentally determine the MIC values for DANU against their specific strains of interest using the protocol provided below.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis start Start prep_danu Prepare DANU Stock Solution start->prep_danu prep_media Prepare Bacterial Culture and Media start->prep_media serial_dilution Perform Serial Dilutions of DANU in 96-well plate prep_danu->serial_dilution inoculation Inoculate wells with standardized bacterial suspension prep_media->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_plate Visually inspect for turbidity or measure OD600 incubation->read_plate determine_mic Determine Minimum Inhibitory Concentration (MIC) read_plate->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of DANU.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps for determining the MIC of DANU against a bacterial strain of interest using the broth microdilution method.

Materials:

  • This compound (DANU)

  • Sterile 96-well microtiter plates (U-bottom)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial strain of interest

  • Sterile DMSO (for dissolving DANU)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of DANU Stock Solution:

    • Dissolve DANU in sterile DMSO to a high concentration (e.g., 10 mg/mL).

    • Further dilute this stock solution in the appropriate sterile growth medium to achieve a starting concentration for the serial dilution (e.g., 256 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube of sterile growth medium.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in sterile growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Broth Microdilution Assay:

    • Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the starting DANU solution (e.g., 256 µg/mL in growth medium) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 should contain 100 µL of growth medium and will serve as the positive control (bacterial growth without DANU).

    • Well 12 should contain 100 µL of growth medium only and will serve as the negative control (sterility control).

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of DANU at which there is no visible growth of bacteria.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD₆₀₀ compared to the positive control.

Anticancer Research Applications of this compound

The development of novel anticancer agents with unique mechanisms of action is a critical area of research. Uracil analogs have a long history in cancer chemotherapy, and the structural features of DANU suggest it may have potential as a cytotoxic agent.

Proposed Anticancer Mechanism of Action

The anticancer activity of DANU is likely mediated by its ability to induce cellular damage, leading to apoptosis (programmed cell death). The proposed mechanisms mirror its antimicrobial actions but are directed towards cancer cells:

  • DNA Alkylation and Damage: The nitroso group can act as an alkylating agent, forming covalent adducts with DNA. This can lead to DNA strand breaks, cross-linking, and the activation of DNA damage response pathways, ultimately triggering apoptosis.

  • Protein Modification and Dysfunction: DANU may react with critical cellular proteins, including enzymes involved in cell cycle regulation and proliferation, leading to their inactivation.

  • Induction of Oxidative Stress: The metabolism of the nitroso group may generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

Anticancer_Mechanism cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences DANU This compound (DANU) DNA_damage DNA Alkylation and Damage DANU->DNA_damage protein_dysfunction Protein Modification and Dysfunction DANU->protein_dysfunction ros_production Induction of Oxidative Stress DANU->ros_production cell_cycle_arrest Cell Cycle Arrest DNA_damage->cell_cycle_arrest protein_dysfunction->cell_cycle_arrest apoptosis Apoptosis (Programmed Cell Death) ros_production->apoptosis cell_cycle_arrest->apoptosis

Caption: Proposed anticancer mechanism of this compound (DANU).

Data Presentation: Anticancer Activity

For illustrative purposes, the table below presents data for a related compound, 1,3-dimethyl-5-cinnamoyl-6-aminouracil, to demonstrate the type of data that can be generated using the protocols herein.

CompoundCancer Cell LineActivity
1,3-Dimethyl-5-cinnamoyl-6-aminouracilP388 leukemia (in vivo)Active (T/C = 124%)[7]
1,3-dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracilL1210 leukemia (in vitro)Cytotoxic[7]
1,3-dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracilL1210 leukemia (in vitro)Cytotoxic[7]

Researchers should determine the IC₅₀ values of DANU for their specific cancer cell lines of interest.

Experimental Workflow: In Vitro Anticancer Evaluation

Anticancer_Workflow cluster_prep Preparation cluster_assay Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis start Start prep_danu Prepare DANU Stock Solution start->prep_danu prep_cells Culture and Seed Cancer Cells start->prep_cells mtt_assay MTT Assay for Cell Viability (IC50) prep_danu->mtt_assay flow_cytometry Annexin V/PI Staining for Apoptosis prep_danu->flow_cytometry prep_cells->mtt_assay prep_cells->flow_cytometry analyze_mtt Calculate IC50 Value mtt_assay->analyze_mtt analyze_flow Quantify Apoptotic vs. Necrotic Cells flow_cytometry->analyze_flow end End analyze_mtt->end analyze_flow->end

Caption: Workflow for evaluating the in vitro anticancer activity of DANU.

Protocol 1: Determination of Cytotoxicity using the MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC₅₀ value of DANU.

Materials:

  • DANU

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of DANU in complete medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the DANU dilutions to the respective wells.

    • Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest DANU concentration (vehicle control).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the DANU concentration to determine the IC₅₀ value.

Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining and Flow Cytometry

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with DANU.

Materials:

  • DANU-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • FACS tubes

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with DANU at concentrations around the IC₅₀ value for 24-48 hours.

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1x Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a FACS tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1x Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by DANU.

Conclusion and Future Directions

This compound (DANU) is a promising chemical entity with demonstrated potential in both antimicrobial and anticancer research. The protocols detailed in these application notes provide a robust framework for the systematic evaluation of its biological activities. While the precise mechanisms of action are yet to be fully elucidated, the reactivity of the nitroso group strongly suggests that its therapeutic effects are mediated through interactions with key cellular macromolecules.

Future research should focus on determining the specific molecular targets of DANU in both microbial and cancer cells. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of DANU analogs, will be crucial in optimizing its potency and selectivity. Furthermore, in vivo studies in relevant animal models are warranted to assess the therapeutic potential and safety profile of this compound. The comprehensive investigation of this compound and its derivatives may lead to the development of novel and effective treatments for infectious diseases and cancer.

References

  • Bernier, J. L., Hénichart, J. P., Warin, V., Trentesaux, C., & Jardillier, J. C. (1985). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 28(4), 497–502. [Link]
  • Aly, A. A., El-Sayed, W. A., & El-Shaaer, H. M. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(1), 1-25. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • GSRS. (n.d.). This compound.
  • Carullo, G., Mazzotta, S., Koch, A., et al. (2020). New Oleoyl Hybrids of Natural Antioxidants: Synthesis and In Vitro Evaluation as Inducers of Apoptosis in Colorectal Cancer Cells. Molecules, 25(22), 5467. [Link]
  • Al-Omary, F. A. M., El-Brollosy, N. R., Al-Deeb, O. A., & Habib, E. E. (2015). A new series of antibacterial nitrosopyrimidines: synthesis and structure-activity relationship. Archiv der Pharmazie, 348(10), 702-710. [Link]
  • ResearchGate. (n.d.). MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria.
  • Lin, T., Lin, Y., Yao, J., Wu, Z., & Wei, Q. (2024). Alkynyl Gold(I) Phosphine Complexes: Evaluation of Structure–Activity Relationships for the Alkynyl Ligands on Luminescence and Cytotoxicity. European Journal of Inorganic Chemistry. [Link]
  • Khan, I., & Ibrar, A. (2021). Quantitative Structure Activity Relationship Studies of Antimicrobial Compounds: A Review. Mini-Reviews in Medicinal Chemistry, 21(4), 438-453. [Link]
  • Tan, M. L. (2018). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Bohrium, 1(1), 1-1. [Link]
  • ResearchGate. (n.d.). Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k).
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Molecules, 28(15), 5873. [Link]
  • Varoni, E. M., Lodi, G., Sardella, A., Carrassi, A., & Iriti, M. (2016). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of medicinal chemistry, 49(26), 7684-7691. [Link]

Sources

Protocol for nucleophilic substitution reactions of 6-Amino-1,3-dimethyl-5-nitrosouracil

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Nucleophilic Substitution Reactions of 6-Amino-1,3-dimethyl-5-nitrosouracil

Introduction: The Versatility of a Key Synthetic Intermediate

This compound, often abbreviated as DANU, is a heterocyclic compound of significant interest in synthetic and medicinal chemistry.[1] Its structure, featuring a pyrimidine-2,4(1H,3H)-dione backbone with methyl groups at positions 1 and 3, an amino group at position 6, and a crucial nitroso group at position 5, makes it a highly reactive and versatile building block.[1] The potent electron-withdrawing nature of the C5-nitroso group activates the uracil ring, rendering it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a precursor for synthesizing a diverse array of more complex molecules, most notably purine derivatives like the well-known methylxanthines, caffeine and theophylline.[1][2]

This guide provides an in-depth exploration of the nucleophilic substitution reactions of DANU, offering detailed protocols, mechanistic insights, and practical advice for researchers, scientists, and professionals in drug development.

Core Reactivity and Mechanistic Rationale

The chemical behavior of DANU is dominated by the electrophilic character of the C5 and C6 positions of the pyrimidine ring, which is significantly enhanced by the attached nitroso group. Nucleophilic substitution reactions on DANU typically proceed through an initial attack by a nucleophile, followed by a series of rearrangement and cyclization steps. This pathway is particularly efficient for the synthesis of bicyclic heterocyclic systems.

A common transformation involves the reaction of DANU with a suitable nucleophile, leading to an intermediate that can subsequently cyclize to form a purine ring system. For instance, reaction with carbon or nitrogen nucleophiles can initiate a sequence culminating in the formation of theophylline or its derivatives.

General_Mechanism DANU 6-Amino-1,3-dimethyl- 5-nitrosouracil (DANU) Intermediate Reaction Intermediate DANU->Intermediate Ring Opening/ Re-arrangement Nuc Nucleophile (e.g., R-NH2, R-SH, Phosphorane) Nuc->DANU Nucleophilic Attack Product Substituted Product (e.g., Theophylline Derivative) Intermediate->Product Cyclization/ Dehydration caption General reaction pathway for DANU.

Caption: General reaction pathway for DANU.

Protocol I: Synthesis of the Starting Material (DANU)

The most widely reported and reliable method for synthesizing DANU is the nitrosation of 6-Amino-1,3-dimethyluracil.[1] This reaction is typically performed in an acidic medium using sodium nitrite.

Experimental Workflow: Synthesis of DANU

DANU_Synthesis_Workflow start Start dissolve Dissolve 6-Amino-1,3-dimethyluracil in acetic acid and water. start->dissolve heat Warm the mixture to the specified temperature (e.g., 80-85°C). dissolve->heat add_nitrite Slowly add aqueous sodium nitrite solution via dropping funnel. heat->add_nitrite insulate Maintain temperature and stir for ~30-35 minutes. add_nitrite->insulate cool Cool the reaction mixture in an ice bath (e.g., 0-1°C). insulate->cool stir Continue stirring for an extended period (e.g., 8-14 hours). cool->stir filter Isolate the precipitate by vacuum filtration. stir->filter wash Wash the filter cake with cold water. filter->wash dry Dry the product. wash->dry end Obtain DANU product dry->end caption Workflow for DANU synthesis. Theophylline_Synthesis DANU DANU Phosphorane + Benzylidenetriphenyl- phosphorane Solvent Solvent (e.g., Toluene, DMF) Phosphorane->Solvent Heat Heat (Reflux) Solvent->Heat Theophylline Theophylline Derivative Heat->Theophylline Byproduct + Triphenylphosphine oxide + N₂ caption Synthesis of theophylline derivatives.

Sources

Application Notes and Protocols for the Synthesis of Lumazine Derivatives Utilizing 6-Amino-1,3-dimethyl-5-nitrosouracil

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Lumazine Derivatives and the Role of a Key Precursor

Lumazine derivatives, a class of pteridine compounds, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. These activities include, but are not limited to, antiviral, anticancer, and anti-inflammatory properties. The core structure of these molecules allows for a wide range of chemical modifications, enabling the fine-tuning of their therapeutic properties. A crucial starting material in the synthesis of many lumazine derivatives is 6-Amino-1,3-dimethyl-5-nitrosouracil. This compound serves as a versatile precursor, readily undergoing condensation reactions with various active methylene compounds to form the pyrazine ring of the lumazine scaffold. Understanding the principles and practicalities of this synthetic route is paramount for researchers aiming to explore the chemical space of lumazine-based therapeutics.

Reaction Mechanism and Scientific Principles

The synthesis of lumazine derivatives from this compound typically proceeds via a condensation reaction with a compound containing an active methylene group (e.g., a β-ketoester or malononitrile). The underlying mechanism involves the nucleophilic attack of the active methylene carbon on the electrophilic nitroso group of the uracil derivative. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazine ring of the lumazine system.

The choice of reaction conditions, such as the solvent and the presence of a base, is critical. A basic catalyst is often employed to facilitate the deprotonation of the active methylene compound, thereby increasing its nucleophilicity. The 1,3-dimethyl substitution on the uracil ring enhances the solubility of the starting material and its derivatives in organic solvents, simplifying the reaction work-up and purification processes.

Experimental Workflow Overview

The following diagram outlines the general workflow for the synthesis of lumazine derivatives from this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Reagent Preparation: - this compound - Active Methylene Compound - Solvent & Base dissolve Dissolve this compound and active methylene compound in solvent prep_reagents->dissolve add_base Add basic catalyst (e.g., piperidine) dissolve->add_base reflux Heat the reaction mixture under reflux add_base->reflux monitor Monitor reaction progress via TLC reflux->monitor cool Cool the reaction mixture monitor->cool precipitate Precipitate the product cool->precipitate filter Filter and wash the solid product precipitate->filter recrystallize Recrystallize for purification filter->recrystallize characterize Characterize the final product: - Melting Point - NMR Spectroscopy - Mass Spectrometry recrystallize->characterize

Caption: General workflow for lumazine derivative synthesis.

Detailed Experimental Protocol: Synthesis of a Model Lumazine Derivative

This protocol describes the synthesis of a generic lumazine derivative from this compound and a representative active methylene compound, ethyl cyanoacetate.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Ethanol (absolute)

  • Piperidine

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

  • Buchner funnel and filter paper

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 10 mmol).

  • Dissolution: Add absolute ethanol (e.g., 100 mL) to the flask and stir to dissolve the starting material.

  • Addition of Reactants: To the stirred solution, add ethyl cyanoacetate (e.g., 12 mmol, 1.2 equivalents) followed by a catalytic amount of piperidine (e.g., 0.5 mL).

  • Reaction: Heat the reaction mixture to reflux using a heating mantle. The color of the solution will typically change, indicating the progress of the reaction.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by TLC. Use an appropriate solvent system (e.g., ethyl acetate/hexane mixture) to develop the TLC plate. The reaction is considered complete when the starting material spot is no longer visible.

  • Work-up: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. The product may precipitate out upon cooling. If not, the volume of the solvent can be reduced under vacuum.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Purification: For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Drying: Dry the purified product in a vacuum oven to a constant weight.

  • Characterization: Characterize the final product by determining its melting point and obtaining its NMR (¹H and ¹³C) and mass spectra to confirm its structure and purity.

Data Interpretation and Troubleshooting

ParameterExpected OutcomePotential IssuesTroubleshooting Steps
Reaction Progress (TLC) Disappearance of starting material spot and appearance of a new, lower Rf product spot.Incomplete reaction; multiple spots indicating side products.- Incomplete reaction: Ensure the reaction is heated to the correct reflux temperature. The amount of base can be slightly increased. Reaction time may need to be extended. - Side products: Lower the reaction temperature. Consider using a milder base. Ensure the purity of starting materials.
Product Yield Moderate to high yield (typically > 70%).Low yield.- Check for losses during work-up and purification steps. - Optimize reaction conditions (temperature, time, catalyst amount). - Ensure the stoichiometry of the reactants is correct.
Product Purity (NMR) Clean spectra corresponding to the expected structure.Presence of impurity peaks.- Repeat the recrystallization step. - Consider purification by column chromatography if recrystallization is ineffective.
Melting Point Sharp melting point within a narrow range.Broad melting range.- Indicates the presence of impurities. Further purification is required.

Conclusion

The use of this compound as a precursor provides a reliable and versatile route for the synthesis of a wide array of lumazine derivatives. The straightforward nature of the condensation reaction, coupled with the ease of modification of the active methylene component, allows for the generation of diverse chemical libraries for biological screening. By following the outlined protocols and understanding the underlying chemical principles, researchers can effectively synthesize and explore the therapeutic potential of this important class of heterocyclic compounds.

References

  • Taylor, E. C., & Sowinski, F. (1975). Pteridines. 41. A new and unequivocal synthesis of 6-methylpterin. Journal of the American Chemical Society, 97(12), 3432-3436. [Link]
  • Pfleiderer, W. (1975). Pteridines. L. Syntheses and properties of 1,3-dimethyllumazine and its derivatives. Chemische Berichte, 108(2), 647-660. [Link]
  • Gangjee, A., Zeng, Y., Talreja, T., McGuire, J. J., Kisliuk, R. L., & Queener, S. F. (2007). Design, synthesis, and biological evaluation of classical and nonclassical 6-substituted straight-chain pyrrolo[2,3-d]pyrimidine antifolates as inhibitors of dihydrofolate reductase and as antitumor and/or anti-opportunistic infection agents. Journal of medicinal chemistry, 50(15), 3546-3557. [Link]

Application Notes and Protocols for the Safe Handling and Storage of 6-Amino-1,3-dimethyl-5-nitrosouracil

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper techniques for handling and storing 6-Amino-1,3-dimethyl-5-nitrosouracil (CAS No. 6632-68-4). Adherence to these protocols is critical to ensure the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results.

Introduction to this compound

This compound is a heterocyclic compound derived from uracil. Its unique chemical structure, featuring an amino group at the 6-position, methyl groups at the 1 and 3 positions, and a nitroso group at the 5-position, makes it a valuable intermediate in organic synthesis.[1] It serves as a key precursor in the production of various pharmaceuticals, including theophylline and caffeine, and is also utilized in the synthesis of lumazine derivatives.[1][2] The presence of the electron-withdrawing nitroso group enhances its reactivity, facilitating nucleophilic substitutions and cyclization reactions.[2] However, this reactivity also necessitates careful handling and storage to prevent degradation and ensure user safety.

Hazard Identification and Essential Safety Precautions

This compound is classified as a substance suspected of causing cancer (H351).[3][4] The nitroso functional group is a key structural feature that warrants a high degree of caution, as many N-nitroso compounds are known for their carcinogenic potential. The compound is also hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can lead to degradation.[2]

2.1. Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the consistent and correct use of PPE. The following PPE is mandatory when handling this compound in any form (solid or in solution):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Gloves should be inspected before use and disposed of properly after handling the compound.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect against accidental splashes.

  • Lab Coat: A full-length laboratory coat should be worn to protect skin and clothing from contamination.

  • Respiratory Protection: When handling the powdered form of the compound, especially when weighing, a NIOSH-approved respirator (e.g., N95 dust mask) should be used to prevent inhalation.[5] All handling of the solid should be performed in a certified chemical fume hood.

2.2. General Handling Guidelines

  • Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]

  • Avoid direct contact with the skin, eyes, and clothing.[7]

  • Do not eat, drink, or smoke in the laboratory where this compound is handled.[8]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • All personnel handling the compound must be thoroughly trained on its hazards and the proper handling procedures.

Experimental Protocols

3.1. Protocol for Weighing Solid this compound

Due to its hygroscopic nature, it is crucial to minimize the exposure of the solid compound to ambient air.

  • Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture on the cold powder.

  • Designated Area: Perform all weighing activities within a chemical fume hood or a glove box with a controlled atmosphere.

  • Weighing Procedure: a. Use a clean, dry weighing paper or boat. b. Quickly transfer the desired amount of the compound to the weighing vessel. c. Immediately and securely close the main container, ensuring the cap is tightly sealed. d. Proceed with the dissolution step as quickly as possible.

3.2. Protocol for Preparing a Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a suitable solvent for this compound; however, the compound is known to degrade in neutral or alkaline aqueous solutions.[9] Therefore, the use of anhydrous DMSO is recommended for preparing stock solutions for long-term storage.

  • Solvent Preparation: Use anhydrous DMSO to prepare the stock solution.

  • Dissolution: a. To the accurately weighed solid compound in a suitable vial, add the calculated volume of anhydrous DMSO. b. Gently vortex or sonicate the mixture at room temperature until the solid is completely dissolved. Gentle heating may be applied if necessary, but prolonged exposure to temperatures above 50°C should be avoided to minimize degradation.[9]

  • Concentration: Prepare a concentrated stock solution (e.g., 10 mM or higher) to minimize the volume needed for experiments, thereby reducing the introduction of excess DMSO into the assay system.

  • Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption.

Storage Protocols

Proper storage is paramount to maintaining the stability and integrity of this compound.

4.1. Short-Term Storage

  • Solid Compound: The solid compound should be stored in its original, tightly sealed container in a cool, dry, and dark place. The use of a desiccator is highly recommended to protect it from moisture.

  • Solutions: For short-term use, solutions in anhydrous DMSO can be stored at 2-8°C for a limited period.

4.2. Long-Term Storage

  • Solid Compound: For long-term storage, the solid compound should be kept in a tightly sealed container at -20°C in a desiccated environment.

  • Stock Solutions: For optimal stability, aliquots of the stock solution in anhydrous DMSO should be stored at -20°C.[9] This minimizes degradation and prevents the repeated exposure of the main stock to ambient conditions.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6632-68-4[10]
Molecular Formula C₆H₈N₄O₃[10]
Molecular Weight 184.15 g/mol [10]
Appearance Solid[11]
Melting Point 241-243 °C[9]
Solubility Slightly soluble in DMSO and methanol (with heating)[9]
Stability Hygroscopic; degrades in neutral or alkaline aqueous solutions[2][9]

Visualized Workflow

Diagram 1: Handling and Storage Workflow for this compound

G cluster_prep Preparation and Weighing cluster_solution Solution Preparation cluster_storage Storage cluster_safety Safety Precautions (Throughout) Equilibrate Equilibrate Container to Room Temperature Weigh Weigh Solid in Fume Hood Equilibrate->Weigh Prevent Condensation Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Store_Solid Solid: -20°C in Desiccator Weigh->Store_Solid After Use Dissolve Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store_Solution Solution Aliquots: -20°C Aliquot->Store_Solution PPE Full PPE: Gloves, Goggles, Lab Coat Fume_Hood Work in Fume Hood

Caption: Workflow for safe handling and storage of this compound.

References

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
  • PubChem. (n.d.). This compound.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Amino-1-methyl-5-nitrosouracil, 97%.
  • Chemsrc. (2025, August 25). This compound.
  • Lab Manager Magazine. (2025, September 29). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide.
  • PubChem. (n.d.). This compound.
  • University of California, Berkeley. (2018, June 22). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN).
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.

Sources

The Strategic Role of 6-Amino-1,3-dimethyl-5-nitrosouracil in the Synthesis of Bioactive Molecules: From Pharmaceuticals to Agrochemical Leads

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Uracil Derivative

6-Amino-1,3-dimethyl-5-nitrosouracil, a substituted uracil, serves as a pivotal intermediate in the synthesis of a variety of biologically active heterocyclic compounds.[1][2] Its unique arrangement of functional groups, particularly the reactive nitroso group adjacent to an amino group on the pyrimidine ring, makes it an ideal precursor for cyclization reactions to form fused ring systems. While its most prominent application lies in the pharmaceutical industry as a key starting material for methylxanthines like theophylline, its utility extends to the synthesis of other significant molecules such as lumazine derivatives.[1] This guide provides an in-depth exploration of the synthetic applications of this compound, with a primary focus on its established role in pharmaceutical synthesis and a discussion of its potential, though less documented, applications in the realm of agrochemical research. Uracil derivatives, as a broad class, are recognized for their herbicidal and pesticidal properties, making the exploration of novel synthetic routes to such compounds a topic of significant interest.[3][4][5]

Core Synthetic Application: The Gateway to Purine Scaffolds

The primary synthetic utility of this compound lies in its conversion to purine derivatives. The strategic placement of the nitroso and amino groups at the 5 and 6 positions of the uracil ring allows for the construction of a second, fused imidazole ring, leading to the formation of the purine core structure. This is exemplified in the widely used synthesis of theophylline (1,3-dimethylxanthine).

Mechanism of Action in Theophylline Synthesis

The synthesis of theophylline from this compound typically involves a two-step process:

  • Reduction of the Nitroso Group: The nitroso group is first reduced to an amino group, forming the highly reactive 5,6-diamino-1,3-dimethyluracil. This reduction can be achieved using various reducing agents, with catalytic hydrogenation (e.g., using a palladium-on-carbon catalyst) or chemical reducing agents like sodium dithionite being common choices.[6]

  • Cyclization with a Carbon Source: The resulting diamine is then reacted with a one-carbon synthon, such as triethoxymethane or s-triazine, which provides the final carbon atom needed to close the imidazole ring and form the theophylline scaffold.[6][7][8]

This synthetic pathway is efficient and provides a high yield of the final product, making it a preferred method in industrial production.

Application Protocol: Synthesis of Theophylline from this compound

This protocol details a representative two-step synthesis of theophylline, a compound with significant pharmaceutical applications.[1] While theophylline itself is primarily a pharmaceutical, this protocol serves as a foundational example of the types of transformations that this compound can undergo, which could be adapted for the synthesis of other bioactive molecules, including potential agrochemical candidates.

Part 1: Reduction of this compound to 5,6-Diamino-1,3-dimethyluracil

Objective: To reduce the nitroso group of the starting material to an amino group.

Materials:

  • This compound

  • Methanol

  • Palladium on carbon (10% Pd/C) catalyst

  • Diatomaceous earth (kieselguhr)

  • Hydrogen gas supply

  • High-pressure reaction vessel (autoclave)

Procedure:

  • In a high-pressure reaction vessel, suspend this compound in methanol.

  • Carefully add the 10% Pd/C catalyst to the suspension. The amount of catalyst is typically around 5-10% by weight of the starting material.

  • Seal the reaction vessel and purge with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-5 bar) and commence stirring.[9]

  • Maintain the reaction at a controlled temperature (e.g., 30-50°C) until the theoretical amount of hydrogen has been consumed, indicating the completion of the reduction.[9]

  • Once the reaction is complete, carefully vent the excess hydrogen gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • The resulting filtrate, containing 5,6-diamino-1,3-dimethyluracil, is then concentrated under reduced pressure to yield the crude product, which can be used directly in the next step.

Part 2: Cyclization to Theophylline

Objective: To form the imidazole ring to yield the final theophylline product.

Materials:

  • Crude 5,6-diamino-1,3-dimethyluracil from Part 1

  • Triethoxymethane

  • Solvent (e.g., methanol or ethanol)

Procedure:

  • Dissolve the crude 5,6-diamino-1,3-dimethyluracil in a suitable solvent like methanol.

  • Add triethoxymethane to the solution. An excess of triethoxymethane is typically used.

  • Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete cyclization (typically several hours).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The theophylline product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude theophylline can be purified by recrystallization from a suitable solvent (e.g., water or ethanol) to yield a high-purity product.

Parameter Value Reference
Starting MaterialThis compound[7][8]
Intermediate5,6-Diamino-1,3-dimethyluracil[7][8]
Final ProductTheophylline[7][8]
Typical Overall Yield>90%[2]
Purity (after recrystallization)>99%[2]

Visualizing the Synthetic Pathway

Synthesis_Workflow start This compound intermediate 5,6-Diamino-1,3-dimethyluracil start->intermediate Reduction (H₂, Pd/C) product Theophylline intermediate->product Cyclization (Triethoxymethane)

Caption: Synthetic route from this compound to Theophylline.

Broader Implications and Potential in Agrochemical Synthesis

While the direct synthesis of commercial agrochemicals from this compound is not extensively documented, the chemistry of uracil derivatives is of significant interest in agrochemical research.[3][4]

  • Herbicidal Activity of Uracil Derivatives: Many uracil derivatives are known to act as herbicides by inhibiting photosynthesis.[3] The uracil scaffold can be modified to create selective herbicides that target weeds without harming crops.[3] Research in this area often involves the synthesis of novel uracil analogs to identify compounds with improved efficacy and environmental profiles.

  • Pesticidal Applications: The versatile structure of uracil also allows for its modification into pesticides that can target specific pests by disrupting their biological functions.[3]

  • Plant Growth Regulation: There is some indication that certain amino-uracil derivatives may have potential as plant growth regulators, which could be used to enhance crop yields or improve stress resistance.[10]

The synthetic pathways established for this compound, particularly its ability to form fused heterocyclic systems, could be leveraged to create novel libraries of compounds for screening as potential agrochemicals. For instance, the lumazine derivatives, which can also be synthesized from this precursor, represent another class of heterocyclic compounds that could be explored for agrochemical activity.[9]

Agrochemical_Potential start This compound intermediate Novel Heterocyclic Scaffolds start->intermediate Synthetic Diversification app1 Herbicides intermediate->app1 app2 Fungicides intermediate->app2 app3 Insecticides intermediate->app3 app4 Plant Growth Regulators intermediate->app4

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance the yield and purity of your synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including purine derivatives like caffeine and theophylline.[1] Its synthesis, while straightforward in principle, can present challenges in achieving high yields and purity. This guide provides a comprehensive overview of the most common synthetic route, potential pitfalls, and strategies for optimization.

Core Synthesis Pathway: Nitrosation of 6-Amino-1,3-dimethyluracil

The most widely employed method for synthesizing this compound is the nitrosation of 6-Amino-1,3-dimethyluracil using a nitrosating agent in an acidic medium.[1] The reaction involves the electrophilic attack of a nitrosonium ion (NO+) on the electron-rich C5 position of the pyrimidine ring.

Reaction Mechanism

Nitrosation_Mechanism cluster_0 Step 1: Formation of Nitrous Acid cluster_1 Step 2: Formation of the Nitrosonium Ion cluster_2 Step 3: Electrophilic Attack NaNO2 Sodium Nitrite (NaNO2) HONO Nitrous Acid (HONO) NaNO2->HONO + H+ H+ Acid (H+) HONO_2 Nitrous Acid (HONO) H2ONO+ Protonated Nitrous Acid HONO_2->H2ONO+ + H+ H+_2 Acid (H+) NO+ Nitrosonium Ion (NO+) H2ONO+->NO+ - H2O H2O Water (H2O) Uracil_Derivative 6-Amino-1,3-dimethyluracil Intermediate Wheland Intermediate Uracil_Derivative->Intermediate + NO+ NO+_2 Nitrosonium Ion (NO+) Final_Product This compound Intermediate->Final_Product - H+

Caption: Reaction mechanism for the nitrosation of 6-Amino-1,3-dimethyluracil.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction: Insufficient nitrosating agent or reaction time.- Ensure a slight molar excess of sodium nitrite. - Monitor the reaction progress using TLC. The starting material and product have different polarities.
Decomposition of nitrous acid: Temperature too high.- Maintain the reaction temperature at or below 10°C during the addition of sodium nitrite.[1] Nitrous acid is unstable and decomposes at higher temperatures.
Incorrect pH: The pH of the reaction mixture is critical for the formation of the nitrosonium ion.- The optimal pH for nitrosation is typically in the acidic range. Using a dilute acid like hydrochloric or acetic acid is common.[1]
Product is an off-color or appears impure Side reactions: Over-nitrosation or formation of other byproducts.- Control the stoichiometry of the reactants carefully. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Incomplete removal of starting materials or byproducts. - Recrystallization from an ethanol-water mixture is an effective method for purification.[2]
Difficulty in product isolation Product is too soluble in the reaction mixture. - Ensure the reaction mixture is sufficiently cold before filtration to minimize solubility. - If the product remains in solution, careful evaporation of the solvent under reduced pressure may be necessary, followed by recrystallization.
Fine precipitate that is difficult to filter. - Allow the precipitate to settle before filtration. - Use a filter aid if necessary, but be mindful of potential contamination.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the nitrosation reaction?

A1: The reaction is typically conducted at a reduced temperature, around 10°C, to control the exothermic nature of the nitrosation and to prevent the decomposition of nitrous acid.[1]

Q2: Which acid should I use for the reaction?

A2: Dilute hydrochloric acid or acetic acid are commonly used to create the necessary acidic environment for the formation of the nitrosating agent.[1] The choice of acid can influence the reaction rate and the solubility of the product.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material from the product. The product, being more polar due to the nitroso group, will have a lower Rf value.

Q4: What are the key safety precautions I should take?

A4: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with combustible materials.

Q5: How should I store the final product?

A5: this compound is known to be hygroscopic.[2] It should be stored in a tightly sealed container in a cool, dry place, away from light and moisture to prevent degradation.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and scale.

Materials:

  • 6-Amino-1,3-dimethyluracil

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-Amino-1,3-dimethyluracil in a dilute solution of hydrochloric acid (prepared by adding a calculated amount of concentrated HCl to deionized water).

  • Cool the flask in an ice-water bath to 0-5°C.

  • Prepare a solution of sodium nitrite in deionized water and place it in the dropping funnel.

  • Add the sodium nitrite solution dropwise to the stirred solution of 6-Amino-1,3-dimethyluracil over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10°C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours.

  • Collect the precipitated product by vacuum filtration and wash it with cold deionized water.

  • Purify the crude product by recrystallization from a mixture of ethanol and water to obtain the final product.

  • Dry the purified product under vacuum.

Analytical Characterization

  • Melting Point: The reported melting point of this compound is in the range of 241-243°C.[2][3] A sharp melting point is indicative of high purity.

  • ¹H NMR (DMSO-d₆, 400 MHz): Peaks are expected around δ 2.95 ppm (s, 6H, 2 x N-CH₃) and δ 11.18 ppm (s, 2H, -NH₂).[4]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the N-H, C=O, and N=O functional groups.

troubleshooting_flowchart start Start Synthesis reaction_complete Reaction Complete? start->reaction_complete low_yield Low Yield? reaction_complete->low_yield Yes isolate_product Isolate Product reaction_complete->isolate_product No, Monitor with TLC check_temp Check Temperature Control (<10°C) low_yield->check_temp Yes low_yield->isolate_product No check_reagents Check Reagent Stoichiometry (slight excess of NaNO2) check_temp->check_reagents check_ph Verify Acidic pH check_reagents->check_ph check_ph->isolate_product purity_issue Purity Issue? isolate_product->purity_issue recrystallize Recrystallize from Ethanol/Water purity_issue->recrystallize Yes analyze_product Analyze Final Product (MP, NMR, IR) purity_issue->analyze_product No recrystallize->analyze_product end End analyze_product->end

Caption: A troubleshooting flowchart for the synthesis of this compound.

References

  • PubChem. This compound.
  • Yoneda, F., Higuchi, M., & Nitta, Y. (1974). New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes. Journal of the Chemical Society, Perkin Transactions 1, (15), 1805-1808.
  • Google Patents. CN107827692A - Preparation method of 6-amino-1,3-dimethyluracil.
  • Organic Syntheses. Diaminouracil hydrochloride.
  • NIST WebBook. Uracil, 6-amino-1,3-dimethyl-5-nitroso-.
  • Chemsrc. This compound | CAS#:6632-68-4.
  • ChemBK. This compound.
  • Frontiers in Chemistry. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines.
  • PubMed Central. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines.
  • Google Patents. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.

Sources

Technical Support Center: Purification of 6-Amino-1,3-dimethyl-5-nitrosouracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 6-Amino-1,3-dimethyl-5-nitrosouracil. This resource is designed for researchers, medicinal chemists, and drug development professionals who handle this critical synthetic intermediate. The purity of this compound is paramount for its successful use in downstream applications, such as the synthesis of theophylline, caffeine, and other bioactive purine derivatives.[1][2] This guide provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the purification and handling of this compound.

Q1: What is the industry-standard method for purifying crude this compound?

The most effective and widely reported method for purifying the crude product is recrystallization .[1] This technique leverages the difference in solubility of the compound and its impurities in a specific solvent system at varying temperatures. An ethanol-water mixture is frequently cited as the solvent system of choice, capable of yielding high-purity material suitable for most applications.[1][3]

Q2: What are the typical impurities I should expect after synthesis?

Impurities largely depend on the synthetic route and reaction conditions. The most common synthesis involves the nitrosation of 6-amino-1,3-dimethyluracil.[1] Key potential impurities include:

  • Unreacted Starting Material: Residual 6-amino-1,3-dimethyluracil is a common impurity if the nitrosation reaction does not go to completion.

  • Hydrolysis Byproducts: The product can degrade in neutral or alkaline aqueous solutions.[3] Hydrolysis, particularly at a pH above 5, can generate 6-hydroxy derivatives.[1]

  • Side-Reaction Products: Depending on the control of temperature and pH, other related compounds may form in small quantities.

Q3: My final product has a broad or depressed melting point (below 241-243 °C). What does this indicate?

A melting point that is lower than the literature value (241-243 °C) and melts over a wide range is a classic indicator of impurities.[3][4] Impurities disrupt the crystal lattice of the pure compound, requiring less energy (a lower temperature) to transition to the liquid phase. This strongly suggests that further purification, such as an additional recrystallization step, is necessary.

Q4: How should I properly store the purified compound to ensure its stability?

This compound is known to be hygroscopic.[3] To maintain its integrity and purity over time, proper storage is crucial. For long-term stability, it is recommended to store the compound at -20°C in a tightly sealed container with a desiccant.[3] For frequent use, storing aliquots in anhydrous DMSO at -20°C can also preserve stability.[3]

Q5: What analytical techniques are best for confirming the purity of my final product?

A multi-pronged approach is recommended for robust purity validation:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. Using a C18 column is a common practice for achieving purities exceeding 99%.[1] A single, sharp peak is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in a solvent like DMSO-d₆ can confirm the chemical structure and identify any residual starting materials or byproducts with distinct spectral signatures.[3]

  • Melting Point Analysis: As discussed, a sharp melting point within the expected range (241-243 °C) is a good qualitative indicator of purity.[3][4]

Section 2: Troubleshooting Guide for Purification

This guide provides a systematic approach to resolving common issues encountered during the purification process.

Problem Encountered Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization 1. Excessive Solvent: Too much solvent was used, keeping a significant portion of the product dissolved even after cooling. 2. Premature Crystallization: The solution was not filtered while hot, causing the product to crystallize on the filter paper along with impurities. 3. Incomplete Precipitation: The solution was not cooled sufficiently or for a long enough duration.1. Use the minimum amount of boiling solvent required to fully dissolve the crude product. 2. Perform the hot filtration step quickly using pre-heated glassware. 3. Cool the solution slowly to room temperature first, then place it in an ice bath or refrigerate to maximize crystal formation.
Product Appears Oily or Gummy, Not Crystalline 1. Incorrect Solvent System: The solvent may be too good, preventing the compound from precipitating out in a crystalline form. 2. Presence of Insoluble Impurities: Tarry or polymeric impurities can inhibit crystal lattice formation. 3. Cooling Too Rapidly: "Crashing out" the product by rapid cooling can lead to an amorphous or oily solid.1. Adjust the solvent polarity. If using an ethanol-water mix, try slightly increasing the proportion of water (the anti-solvent). 2. Attempt to remove impurities by treating the solution with activated charcoal before hot filtration. 3. Allow the solution to cool slowly to room temperature before moving to an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
Final Product Color is Off-White or Discolored (Not the expected rose-red/violet solid) 1. Oxidation or Degradation: The compound may have degraded due to prolonged exposure to heat, light, or non-acidic pH.[1][3] 2. Trapped Impurities: Colored impurities from the reaction may be occluded within the crystals.1. Minimize the time the compound spends in boiling solvent. Ensure the recrystallization is performed away from direct, strong light. 2. A second recrystallization may be necessary. Using a small amount of activated charcoal during the recrystallization process can help adsorb colored impurities (add to the hot solution and filter away before cooling).
HPLC Analysis Shows Multiple Peaks 1. Incomplete Purification: The recrystallization process was not efficient enough to remove all byproducts. 2. Compound Degradation: The sample may have degraded in the HPLC solvent or during storage.[3]1. Perform another recrystallization, potentially with a different solvent system. 2. Ensure the HPLC mobile phase is compatible and that the sample is analyzed promptly after preparation. Check storage conditions of the analyzed batch.

Section 3: Experimental Protocols

These protocols provide detailed, step-by-step instructions for the purification and analysis of this compound.

Protocol 1: Recrystallization from Ethanol-Water

This protocol is designed to purify crude this compound, which typically appears as a distinctively colored solid (e.g., rose-red).[1][5]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid just dissolves.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are visible, perform a hot filtration. Place a filter paper in a funnel and pre-heat both the funnel and a clean receiving flask with hot solvent vapor. Quickly pour the hot solution through the filter to remove the impurities. This step minimizes premature crystallization.

  • Induce Crystallization: To the hot, clear filtrate, add deionized water dropwise until the solution becomes faintly turbid (cloudy). The water acts as an anti-solvent, reducing the compound's solubility.

  • Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures the solution is perfectly saturated at the boiling point.

  • Cooling and Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent. The final product should be a crystalline solid with a sharp melting point.

Section 4: Visualization of Workflows

Diagram 1: Purification Troubleshooting Decision Tree

This diagram provides a logical workflow for addressing common issues during the purification of this compound.

G start Purification Issue? low_purity Low Purity (e.g., Broad MP, HPLC peaks) start->low_purity low_yield Low Yield start->low_yield bad_form Oily / Gummy Product start->bad_form cause_impurity Cause: Residual Impurities low_purity->cause_impurity cause_solvent Cause: Too Much Solvent low_yield->cause_solvent cause_cooling Cause: Cooling Too Fast bad_form->cause_cooling sol_recrystallize Solution: Re-recrystallize cause_impurity->sol_recrystallize sol_charcoal Solution: Use Activated Charcoal cause_impurity->sol_charcoal sol_min_solvent Solution: Use Minimal Hot Solvent cause_solvent->sol_min_solvent sol_slow_cool Solution: Cool Slowly, Then Ice Bath cause_cooling->sol_slow_cool sol_scratch Solution: Scratch Flask to Induce Crystallization cause_cooling->sol_scratch

Caption: Troubleshooting logic for common purification problems.

Diagram 2: General Synthesis & Purification Workflow

This diagram outlines the standard process from starting material to a pure, characterized final product.

G start_mat 6-Amino-1,3-dimethyluracil reaction Nitrosation (NaNO2, Acid, ~10°C) start_mat->reaction crude_product Crude Product (Filtration) reaction->crude_product purification Recrystallization (Ethanol/Water) crude_product->purification pure_product Pure Crystalline Solid purification->pure_product analysis Analysis (HPLC, NMR, MP) pure_product->analysis

Sources

Technical Support Center: Reactions of 6-Amino-1,3-dimethyl-5-nitrosouracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving 6-Amino-1,3-dimethyl-5-nitrosouracil. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this important chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format, grounded in scientific principles and practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the synthesis of this compound?

A1: The most widely adopted method is the nitrosation of 6-amino-1,3-dimethyluracil with sodium nitrite (NaNO₂) in an acidic medium.[1][2] This reaction is an electrophilic substitution where the nitrosonium ion (NO⁺), generated in situ from sodium nitrite and a dilute acid, attacks the electron-rich C5 position of the uracil ring.[3]

Q2: Why is temperature control so critical during the nitrosation reaction?

A2: The nitrosation of 6-amino-1,3-dimethyluracil is an exothermic reaction.[1] Without proper temperature control, typically maintaining the reaction at around 10°C, the heat generated can lead to several undesirable outcomes:

  • Decomposition of the product: 5-nitrosouracil derivatives can be thermally labile.

  • Formation of side products: Higher temperatures can promote oxidation or other side reactions, reducing the yield and purity of the desired product.

  • Runaway reaction: In larger scale syntheses, poor heat dissipation can lead to a rapid and uncontrolled increase in the reaction rate.

Q3: What is the optimal pH for the reaction, and what happens if the pH is not correctly maintained?

A3: The optimal pH for the nitrosation of secondary amines, such as the amino group in the uracil derivative, is in the acidic range, typically between pH 3 and 5.[4] This is because the formation of the active nitrosating agent, nitrous acid (HNO₂) and subsequently the nitrosonium ion (NO⁺), is favored under acidic conditions.[3][4]

  • If the pH is too high (e.g., > 7): The concentration of the nitrosonium ion is significantly reduced, leading to a very slow or incomplete reaction.[4] At a pH above 5, hydrolysis of the nitroso group can also occur, leading to the formation of 6-hydroxy derivatives as impurities.

  • If the pH is too low: While the formation of the nitrosating agent is efficient at very low pH, the amine substrate can be protonated, rendering it less nucleophilic and thus less reactive towards the nitrosonium ion.[5]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Q: I am consistently getting a low yield of my product. What are the likely causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, improper temperature, or incorrect stoichiometry.- Ensure the reaction is stirred for an adequate amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Maintain the reaction temperature at or below 10°C to prevent degradation of the product.- Use a slight excess of sodium nitrite to ensure complete conversion of the starting material.
Improper pH Control As discussed in the FAQs, the pH of the reaction medium is crucial for the formation of the active nitrosating agent.- Carefully monitor and adjust the pH of the reaction mixture to be within the optimal range of 3-5 using a dilute acid such as acetic acid or hydrochloric acid.
Product Loss During Workup The product, which precipitates from the reaction mixture, might be partially soluble in the workup solvents, or some may be lost during filtration and washing.[1]- Cool the reaction mixture thoroughly in an ice bath before filtration to minimize the solubility of the product.- Wash the filtered product with a minimal amount of cold water or an ethanol-water mixture.
Side Reactions The formation of byproducts, such as the oxidized 6-amino-1,3-dimethyl-5-nitrouracil, can consume the starting material and reduce the yield of the desired product.- Strict control of the reaction temperature and dropwise addition of the sodium nitrite solution can help minimize side reactions.
Problem 2: The Final Product Has a Reddish or Pink Hue

Q: My isolated this compound is not the expected color and has a distinct reddish/pink tint. What does this indicate and how can I fix it?

A: A reddish or pink hue in the final product often indicates the presence of unreacted 6-amino-1,3-dimethyluracil starting material or the formation of certain colored byproducts.

Root Cause Analysis and Solution Workflow:

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Troubleshooting & Solutions cluster_3 Verification Problem Reddish/Pink Hue in Final Product Cause1 Incomplete Reaction: Unreacted Starting Material Problem->Cause1 Cause2 Side Product Formation: Colored Impurities Problem->Cause2 Solution1 Optimize Reaction: - Extend reaction time - Ensure proper mixing - Check stoichiometry Cause1->Solution1 Solution2 Purification: Recrystallization from Ethanol-Water Cause2->Solution2 Verification Purity Analysis: TLC, HPLC, Melting Point Solution1->Verification Solution2->Verification

Caption: Troubleshooting workflow for colored impurities.

Detailed Protocol for Recrystallization:

  • Dissolution: Dissolve the impure, colored product in a minimum amount of hot ethanol.

  • Decolorization (Optional): If the color is intense, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Slowly add hot water to the filtrate until the solution becomes slightly turbid. Then, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.

Problem 3: Difficulty in Product Precipitation or Isolation

Q: The product is not precipitating out of the reaction mixture, or it forms an oily substance. What should I do?

A: Failure of the product to precipitate or the formation of an oil can be due to several factors, including the solvent system, concentration, and the presence of impurities.

Potential Cause Explanation Recommended Solution
Supersaturation The product may be in a supersaturated solution and requires nucleation to begin crystallization.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure product if available.
Incorrect Solvent/Concentration The concentration of the product in the reaction mixture might be too low to allow for precipitation.- If the reaction volume is large, consider carefully concentrating the solution under reduced pressure (maintaining a low temperature) to increase the product concentration.
Presence of Oily Impurities Side products or unreacted starting materials may be acting as an oiling agent, preventing crystallization.- Attempt to extract the aqueous reaction mixture with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove oily impurities before attempting to precipitate the product. Ensure the pH is acidic to keep the product in the aqueous layer.

Experimental Protocols

Standard Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices.[1][2]

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, suspend 1 equivalent of 6-amino-1,3-dimethyluracil in dilute acetic acid or hydrochloric acid.

  • Cooling: Cool the suspension to 0-5°C with constant stirring.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold water.

  • Nitrosation: Add the sodium nitrite solution dropwise to the cooled suspension of 6-amino-1,3-dimethyluracil over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10°C.

  • Reaction Monitoring: Continue stirring the reaction mixture at 0-10°C for an additional 1-2 hours after the addition is complete. The formation of a colored precipitate should be observed. Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Product Isolation: Collect the precipitated product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold water, followed by a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to a constant weight.

Reaction Workflow Diagram:

Sources

Technical Support Center: Optimizing Reaction Conditions for 6-Amino-1,3-dimethyl-5-nitrosouracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and optimized synthesis.

Overview of the Synthesis

This compound is a valuable intermediate, notably in the production of purine derivatives like caffeine and theophylline.[1] The most common and direct synthesis route is the nitrosation of 6-amino-1,3-dimethyluracil. This electrophilic substitution reaction targets the C5 position of the pyrimidine ring, which is highly activated by the amino group at the C6 position.

The reaction is typically carried out by treating 6-amino-1,3-dimethyluracil with sodium nitrite in an acidic environment, such as acetic or hydrochloric acid.[1] The acid protonates sodium nitrite to form nitrous acid (HNO₂), which is the active nitrosating agent. The reaction is exothermic and requires careful temperature control to prevent side reactions. The desired product precipitates from the reaction mixture as a distinctly colored solid.[1]

Experimental Workflow

Below is a generalized workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Nitrosation Reaction cluster_workup Product Isolation & Purification A Dissolve 6-amino-1,3-dimethyluracil in dilute acid (e.g., acetic acid) C Cool the uracil solution to 0-10°C A->C Acidic Solution B Prepare aqueous solution of sodium nitrite (NaNO₂) D Add NaNO₂ solution dropwise with vigorous stirring B->D Nitrosating Agent C->D E Maintain temperature below 10°C D->E F Observe formation of a colored precipitate E->F G Filter the precipitate F->G Crude Product H Wash with cold water and ethanol G->H I Recrystallize from ethanol/water mixture H->I J Dry the purified product I->J Pure Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low or No Product Yield

  • Question: I followed the protocol, but I obtained a very low yield of the desired product, or no precipitate formed. What could be the cause?

  • Answer:

    • Incorrect pH: The formation of the active nitrosating agent, nitrous acid, is pH-dependent. If the solution is not sufficiently acidic, the concentration of nitrous acid will be too low for efficient nitrosation. Conversely, a highly acidic environment can lead to the degradation of nitrous acid. The optimal pH is typically in the range of 3-4.

    • Temperature Too High: The nitrosation reaction is exothermic.[1] If the temperature is not maintained at a reduced level (ideally 0-10°C), side reactions can occur, or the nitrous acid may decompose, leading to a lower yield.

    • Insufficient Mixing: Inadequate stirring can lead to localized high concentrations of reagents, which can cause side reactions and reduce the overall yield. Ensure the reaction mixture is vigorously stirred throughout the addition of sodium nitrite.

    • Reagent Quality: Ensure that the starting material, 6-amino-1,3-dimethyluracil, is pure and that the sodium nitrite has not degraded.

Issue 2: Product is an Unusual Color (e.g., brown or tarry) instead of the expected cherry-red/violet.

  • Question: The precipitate I collected is a dark, tarry substance, not the vibrant color described in the literature. What went wrong?

  • Answer:

    • Over-Nitrosation or Side Reactions: This is often a result of excessive temperature. At higher temperatures, the highly reactive nitroso group can undergo further reactions, leading to the formation of polymeric or degradation products.

    • Excess Nitrous Acid: Adding the sodium nitrite solution too quickly can lead to an excess of nitrous acid, which can cause side reactions with the product or starting material. Dropwise addition is crucial.

    • Impure Starting Material: Impurities in the 6-amino-1,3-dimethyluracil can react with the nitrosating agent to form colored byproducts.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble recrystallizing the product. It either does not dissolve well or oils out of the solution. How can I improve the purification?

  • Answer:

    • Solvent System: this compound is typically purified by recrystallization from an ethanol/water mixture.[1] The ratio of ethanol to water is critical. If the product is not dissolving, try increasing the proportion of ethanol. If it is "oiling out," it may be due to the presence of impurities or too rapid cooling.

    • Recrystallization Technique: Ensure the crude product is fully dissolved in the minimum amount of the hot solvent mixture. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals. Rapid cooling can trap impurities.

    • Washing: Before recrystallization, ensure the crude product is thoroughly washed with cold water and then a small amount of cold ethanol to remove residual acid and other water-soluble impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid in this reaction?

A1: The acid, typically acetic or hydrochloric acid, serves two primary purposes. First, it protonates the sodium nitrite (NaNO₂) to generate the active nitrosating agent, nitrous acid (HNO₂). Second, it provides the acidic medium necessary for the electrophilic aromatic substitution to occur on the electron-rich uracil ring.[1]

Q2: Why is the reaction performed at a low temperature?

A2: The nitrosation of 6-amino-1,3-dimethyluracil is an exothermic reaction.[1] Performing the reaction at low temperatures (0-10°C) is crucial to control the reaction rate, prevent the decomposition of the thermally unstable nitrous acid, and minimize the formation of unwanted side products.

Q3: Can I use other nitrosating agents besides sodium nitrite?

A3: While sodium nitrite in an acidic medium is the most common and cost-effective method, other nitrosating agents can be used.[1] However, these may require different reaction conditions and may not be as readily available. For most standard syntheses, sodium nitrite is the preferred reagent.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

    • FT-IR: To identify the characteristic functional groups (e.g., N-H, C=O, N=O).

    • UV-Vis: The compound has a distinct color and should have a characteristic absorption spectrum.

  • Chromatography (TLC, HPLC): To assess the purity and identify any potential impurities.

Q5: What are the safety precautions I should take when performing this synthesis?

A5:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

  • Ventilation: Work in a well-ventilated fume hood, as the reaction may release nitrogen oxides, which are toxic.

  • Handling of Reagents:

    • Acids: Handle acetic acid and hydrochloric acid with care, as they are corrosive.

    • Sodium Nitrite: Sodium nitrite is an oxidizing agent and is toxic if ingested.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Optimized Reaction Parameters

The following table summarizes the typical and optimal reaction parameters for the synthesis of this compound.

ParameterTypical RangeOptimal ConditionRationale
Temperature 0 - 15°C0 - 10°CControls exothermicity and prevents decomposition of nitrous acid.[1]
pH 2 - 53 - 4Ensures efficient formation of nitrous acid without its degradation.
Solvent Dilute aqueous acidAcetic acid or HClProvides the necessary acidic environment for the reaction.[1]
Addition Rate of NaNO₂ Slow, dropwiseDropwise over 15-30 minPrevents localized high concentrations and side reactions.
Stirring Moderate to VigorousVigorousEnsures homogeneous mixing of reagents.

Alternative Synthesis Route

An alternative, two-step synthesis is also reported, which involves the nitration of 1,3-dimethyluracil followed by reduction.[1]

Alternative_Synthesis A 1,3-dimethyluracil B Nitration (fuming HNO₃, H₂SO₄, 0-5°C) A->B C 1,3-dimethyl-5-nitrouracil B->C D Catalytic Hydrogenation (H₂, Pd/C, NH₃) C->D E This compound D->E

Caption: An alternative two-step synthesis pathway for this compound.

References

  • Royal Society of Chemistry. New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes.

Sources

Stability issues with 6-Amino-1,3-dimethyl-5-nitrosouracil in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Amino-1,3-dimethyl-5-nitrosouracil. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common stability issues encountered during experimentation. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your results.

I. Understanding the Stability of this compound

This compound is a versatile heterocyclic compound, but its C-nitroso functional group makes it susceptible to degradation in solution. Understanding the factors that influence its stability is paramount for obtaining reliable and reproducible experimental outcomes. Generally, C-nitroso compounds are known to be sensitive to heat and light.[1] For this compound, maintaining a slightly acidic pH of 4-5 is optimal for the stability of the nitroso group.[2]

II. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter when working with solutions of this compound.

Issue 1: Rapid Color Change of the Solution

  • Observation: Your freshly prepared solution of this compound exhibits a noticeable and rapid color change, often fading or shifting in hue.

  • Potential Cause: This is a primary indicator of degradation. C-nitroso compounds can undergo various reactions, including dimerization, isomerization to oximes, or decomposition, which can all lead to a change in the solution's chromophore.[3] Exposure to ambient light is a common catalyst for such changes.[1][4]

  • Troubleshooting Steps:

    • Protect from Light: Immediately shield your solution from light by using amber vials or wrapping your container in aluminum foil. Conduct all manipulations in a darkened room or under a fume hood with the sash down to minimize light exposure.

    • Verify pH: Check the pH of your solution. As mentioned, a pH range of 4-5 is recommended for optimal stability.[2] If your solvent system is unbuffered, the dissolution of the compound may alter the pH, accelerating degradation.

    • Temperature Control: Ensure your solution is maintained at a cool and consistent temperature. Avoid heating unless absolutely necessary for solubilization, and if so, do it for the shortest possible duration.

Issue 2: Inconsistent Results in Biological Assays

  • Observation: You are observing high variability or a loss of expected activity in your biological assays over time.

  • Potential Cause: The active form of the compound is likely degrading in your assay medium. The complex composition of biological media (e.g., presence of thiols, varying pH, exposure to light during incubation) can create a challenging environment for a sensitive molecule like this compound. The compound is known to react with thiols, which are present in many biological systems and media.[5]

  • Troubleshooting Steps:

    • Fresh Preparations: Always prepare solutions of this compound immediately before use. Avoid storing stock solutions for extended periods, even when frozen.

    • Control Experiments: Include a time-course control in your experiments. Assay the activity of the compound at time zero and at the end of your experiment to quantify the extent of degradation.

    • Media Stability Study: If feasible, perform a preliminary stability study of the compound in your specific assay medium to understand its degradation kinetics under your experimental conditions.

Issue 3: Appearance of Unexpected Peaks in Chromatographic Analysis

  • Observation: When analyzing your sample by HPLC or other chromatographic techniques, you observe new peaks that are not present in your initial analysis of the solid compound.

  • Potential Cause: These new peaks are likely degradation products. The conditions of your analytical method (e.g., mobile phase pH, temperature) or the sample preparation process might be contributing to the degradation.

  • Troubleshooting Steps:

    • Optimize Analytical Method: Develop a stability-indicating analytical method. This involves using a method that can separate the intact compound from its potential degradation products. HPLC is a suitable technique for this purpose.[6]

    • Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study is recommended.[7][8][9] This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, and light) to accelerate its breakdown. The information from this study is invaluable for developing a robust analytical method and understanding the compound's stability profile.

    • Sample Handling: Minimize the time your sample spends in the autosampler. If possible, use a cooled autosampler to reduce the rate of degradation.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The compound is slightly soluble in DMSO and methanol when heated.[6] However, given its thermal sensitivity, prolonged heating should be avoided. For aqueous solutions, it is crucial to use a buffer system to maintain a pH between 4 and 5.[2] The choice of buffer should be considered carefully, as some buffer components can react with nitroso compounds.[10]

Q2: How should I store the solid compound?

A2: The solid compound is hygroscopic.[6] It should be stored in a tightly sealed container in a cool, dry place, protected from light.

Q3: What are the likely degradation pathways for this compound in solution?

A3: Based on the chemistry of related uracil derivatives, potential degradation pathways include:

  • Hydrolysis: The uracil ring can be susceptible to hydrolytic cleavage, especially under strong acidic or basic conditions.[11]

  • Photodecomposition: Exposure to light, particularly UV radiation, can lead to the cleavage of the C-N bond of the nitroso group, generating radical species that can then participate in a variety of secondary reactions.[12]

  • Reaction with Nucleophiles: The nitroso group can react with nucleophiles present in the solution, such as thiols.[5]

Q4: How can I monitor the stability of my this compound solution?

A4: A stability-indicating HPLC method is the most reliable way to monitor the concentration of the intact compound over time. The method should be validated to ensure it can accurately quantify the parent compound in the presence of its degradation products.

IV. Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the required amount of this compound in a light-protected container (e.g., an amber vial).

  • Add the desired solvent (e.g., DMSO for a concentrated stock or a pH 4.5 buffer for an aqueous solution) to the solid.

  • If necessary, gently warm the mixture to aid dissolution, but do not exceed 40°C and minimize the heating time.

  • Once dissolved, immediately store the solution protected from light and at a low temperature (e.g., 2-8°C for short-term storage or -20°C for slightly longer durations, though fresh preparation is always preferred).

Protocol 2: Outline for a Forced Degradation Study

A forced degradation study is essential for understanding the stability of this compound.[7][9][13]

  • Prepare Solutions: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in various stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Store the solution at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose the solution to a light source that provides both UV and visible light, as recommended by ICH Q1B guidelines.[14]

  • Incubation: Incubate the solutions for a defined period, taking samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.

V. Visualizing a Potential Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for this compound initiated by photolysis.

G A 6-Amino-1,3-dimethyl- 5-nitrosouracil B Excited State A->B UV/Vis Light C Uracil Radical + Nitric Oxide (NO•) B->C C-N Bond Cleavage D Secondary Reactions C->D E Degradation Products D->E

Caption: Hypothetical photolytic degradation of this compound.

VI. Quantitative Data Summary

Stress ConditionExpected StabilityKey Considerations
Acidic (pH < 4) Moderate to LowPotential for hydrolysis of the uracil ring.
Neutral (pH 6-8) LowDeviation from the optimal pH of 4-5 for the nitroso group.
Basic (pH > 8) Very LowIncreased likelihood of ring opening and other degradative reactions.[11]
Oxidative (e.g., H₂O₂) LowThe nitroso group can be oxidized.
Thermal (>40°C) LowC-nitroso compounds are generally heat-sensitive.[1]
Photolytic (UV/Vis) Very LowProne to photodissociation.[4][12]

VII. References

  • Patai, S. The Chemistry of the Nitro and Nitroso Groups. John Wiley & Sons; 1969.

  • OSTI.gov. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions. Available from: [Link]

  • Wikipedia. Nitroso compound. Available from: [Link]

  • MDPI. Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids. Available from: [Link]

  • ResearchGate. Long-term decomposition of aqueous S-nitrosoglutathione and S-nitroso-N-acetylcysteine: Influence of concentration, temperature, pH and light. Available from: [Link]

  • ResearchGate. Photoreactions of Nitroso Compounds in Solution. XXIV. Photooxidation and Photodecomposition of C-Nitroso Compounds. Available from: [Link]

  • ACS Publications. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available from: [Link]

  • ResearchGate. Increased stability of S-nitrosothiol solutions via pH modulations. Available from: [Link]

  • MedCrave online. Forced Degradation Studies. Available from: [Link]

  • PubMed. Effect of pH and metal ions on the decomposition rate of S-nitrosocysteine. Available from: [Link]

  • ACS Publications. Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Available from: [Link]

  • PubMed. Analytical techniques for the determination of total N-nitroso compounds. Available from: [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • PubMed. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Available from: [Link]

  • RSC Publishing. Reaction of this compound with thiols. Available from: [Link]

  • NIH. Nitroaromatic Compounds, from Synthesis to Biodegradation. Available from: [Link]

  • EMA. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]

  • ResearchGate. Uracil and 5-fluorouracil degradation pathway. Uracil and.... Available from: [Link]

  • ResearchGate. (PDF) Stability and Degradation Pathways of N -Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Available from: [Link]

Sources

How to avoid side products in 6-Amino-1,3-dimethyl-5-nitrosouracil synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this synthesis. Our goal is to equip you with the knowledge to not only identify and solve problems but also to understand the underlying chemical principles to proactively avoid the formation of side products, thereby enhancing yield and purity.

The Main Reaction: A Mechanistic Overview

The synthesis of this compound is most commonly achieved through the electrophilic nitrosation of 6-amino-1,3-dimethyluracil. This reaction is typically carried out using sodium nitrite in an acidic medium, such as acetic acid or hydrochloric acid.[1] The acid protonates sodium nitrite to form nitrous acid (HONO), which then generates the potent electrophile, the nitrosonium ion (NO⁺). The electron-rich uracil ring, activated by the amino group at the C6 position, is then attacked by the nitrosonium ion at the C5 position to yield the desired product.

Synthesis_Mechanism cluster_reagents Reagent Activation cluster_reaction Main Reaction Pathway NaNO2 Sodium Nitrite (NaNO₂) HONO Nitrous Acid (HONO) NaNO2->HONO + H⁺ H+ Acid (H⁺) NO+ Nitrosonium Ion (NO⁺) HONO->NO+ + H⁺, -H₂O Intermediate Wheland-type Intermediate Start 6-Amino-1,3-dimethyluracil Start->Intermediate + NO⁺ Product 6-Amino-1,3-dimethyl- 5-nitrosouracil Intermediate->Product - H⁺

Caption: Desired reaction pathway for the synthesis of this compound.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve common issues encountered during the synthesis.

Symptom 1: Low Yield of the Desired Product

  • Question: My final yield is significantly lower than expected, although the reaction seems to have gone to completion based on TLC. What are the likely causes?

    Answer: Low yields can often be attributed to suboptimal reaction conditions or mechanical losses.

    • Inadequate Temperature Control: The nitrosation reaction is exothermic.[1] If the temperature rises significantly above the recommended 10°C, it can lead to the degradation of the starting material, the product, or the nitrosating agent itself. Ensure your ice bath is well-maintained throughout the addition of sodium nitrite.

    • Incorrect pH: The formation of the active nitrosating agent, the nitrosonium ion (NO⁺), is highly pH-dependent. If the solution is not sufficiently acidic, the concentration of NO⁺ will be too low for the reaction to proceed efficiently. Conversely, a very low pH can lead to protonation of the amino group on the starting material, deactivating it towards electrophilic attack.[2] A balance must be struck, which is why acetic acid is often a good choice.

    • Mechanical Losses During Work-up: The product is a fine solid. Ensure complete transfer of the product during filtration and washing. Use a minimal amount of cold solvent for washing to avoid dissolving the product.

Symptom 2: Product is Off-Color (e.g., Greenish, Brownish, or Reddish instead of a vibrant color)

  • Question: My final product is not the expected color. What impurities might be present?

    Answer: The color of the final product is a good indicator of its purity. Deviations from the expected color often point to the presence of specific side products.

    • Greenish or Brownish Tinge: This often indicates the presence of the 6-amino-1,3-dimethyl-5-nitrouracil , an oxidation byproduct. This can form if an excess of sodium nitrite is used or if the reaction is exposed to air for extended periods at elevated temperatures. The excess nitrite can lead to the formation of stronger oxidizing species like N₂O₄.

    • Reddish or Pinkish Hue: This may suggest the presence of unreacted starting material, 6-amino-1,3-dimethyluracil , or the formation of azo-dimers, although the latter is less common under these specific conditions.

    • Pale or Faded Color: This could indicate the presence of the reduction byproduct, 5,6-diamino-1,3-dimethyluracil . This can occur if reducing agents are inadvertently introduced or if certain reaction conditions favor the reduction of the nitroso group.

Symptom 3: Unexpected Spots on TLC or Peaks in HPLC Analysis

  • Question: My analytical data shows multiple spots/peaks. How can I identify the impurities and prevent their formation?

    Answer: The presence of multiple spots or peaks confirms the formation of side products. Here's how to approach this:

    • Identify the Impurities:

      • Starting Material: The 6-amino-1,3-dimethyluracil will typically have a different retention factor (Rf) on TLC or retention time in HPLC. Co-spotting or co-injecting with a known standard of the starting material can confirm its presence.

      • Oxidation Product (5-Nitro): The 6-amino-1,3-dimethyl-5-nitrouracil is more polar than the desired product and will likely have a lower Rf value on a normal-phase TLC plate.

      • Reduction Product (5,6-Diamino): The 5,6-diamino-1,3-dimethyluracil is also more polar than the starting material and the product.

    • Prevent Their Formation:

      • To Avoid Unreacted Starting Material: Ensure the stoichiometric amount of sodium nitrite is used. A slight excess (e.g., 1.05-1.1 equivalents) is sometimes used to drive the reaction to completion, but a large excess should be avoided.

      • To Prevent Oxidation: Use a minimal excess of sodium nitrite. Add the sodium nitrite solution slowly and maintain a low temperature to prevent the formation of stronger oxidizing agents. Purging the reaction vessel with an inert gas like nitrogen or argon can also help minimize oxidation.

      • To Prevent Reduction: Ensure all glassware is clean and free of any potential reducing agents.

Troubleshooting_Flowchart cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Corrective Actions Symptom1 Low Yield Cause1a Poor Temperature Control Symptom1->Cause1a Cause1b Incorrect pH Symptom1->Cause1b Symptom2 Off-Color Product Cause2a Oxidation (5-Nitro) Symptom2->Cause2a Cause2b Reduction (5,6-Diamino) Symptom2->Cause2b Symptom3 Multiple Spots/Peaks Symptom3->Cause2a Symptom3->Cause2b Cause3a Incomplete Reaction Symptom3->Cause3a Solution1a Maintain Ice Bath Cause1a->Solution1a Solution1b Verify Acid Stoichiometry Cause1b->Solution1b Solution2a Slow NaNO₂ Addition Cause2a->Solution2a Solution2b Use Inert Atmosphere Cause2a->Solution2b Solution3a Check Reagent Purity Cause2b->Solution3a Cause3a->Solution1b

Caption: Troubleshooting flowchart for common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal pH for this reaction and why?

    • A1: The optimal pH is typically in the weakly acidic range, around 3-5. This is a compromise: the environment must be acidic enough to generate nitrous acid and subsequently the nitrosonium ion (NO⁺), but not so acidic that the starting material's amino group becomes fully protonated, which would deactivate it for electrophilic attack.[2] Using a weak acid like acetic acid often provides a self-buffering system that maintains the pH in the optimal range.

  • Q2: Can I use a different nitrosating agent?

    • A2: While sodium nitrite in acid is the most common and cost-effective method, other nitrosating agents can be used. For instance, nitrosyl chloride (NOCl) or dinitrogen trioxide (N₂O₃) are more powerful nitrosating agents. However, they are also more hazardous and may lead to a higher incidence of side products, such as the 5-nitro derivative, if not handled with extreme care. For most applications, sodium nitrite provides a good balance of reactivity and control.

  • Q3: How can I effectively monitor the reaction's progress?

    • A3: Thin-layer chromatography (TLC) is an excellent method for monitoring this reaction. Use a solvent system that gives good separation between the starting material and the product (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures). The product is often colored, making it easy to visualize. The reaction is complete when the spot corresponding to the starting material is no longer visible.

  • Q4: My product seems to be degrading during storage. What are the best storage conditions?

    • A4: this compound can be sensitive to light, heat, and moisture. It is best stored in a tightly sealed, amber-colored vial in a cool, dark, and dry place, such as a desiccator at room temperature or in a refrigerator.

Protocols for Purity Enhancement

Protocol 1: Standard Recrystallization

  • Transfer the crude, dried product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent system (e.g., a mixture of ethanol and water, or acetic acid and water) to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification via Reduction and Re-oxidation (for removal of non-reducible impurities)

In cases where the product is contaminated with impurities that are difficult to remove by recrystallization, a chemical purification method can be employed.

  • Reduction: Dissolve the impure this compound in water or a water/ethanol mixture. Add a reducing agent such as sodium dithionite (Na₂S₂O₄) portion-wise at room temperature until the color of the solution disappears, indicating the reduction of the nitroso group to an amino group, forming 5,6-diamino-1,3-dimethyluracil.[3]

  • Isolation of Diamino Intermediate: The 5,6-diamino-1,3-dimethyluracil may precipitate from the solution upon cooling or can be isolated by adjusting the pH. Filter and wash the intermediate.

  • Re-oxidation: Re-dissolve the purified 5,6-diamino-1,3-dimethyluracil in an acidic solution (e.g., acetic acid and water).

  • Nitrosation: Cool the solution in an ice bath and slowly add a stoichiometric amount of aqueous sodium nitrite solution.

  • Isolation: The purified this compound will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Characterization of this compound and Its Common Impurities

Accurate characterization is key to confirming the identity and purity of your product. The following table summarizes key analytical data for the desired product and its most common side products.

Compound NameStructureMolecular Weight ( g/mol )Melting Point (°C)Key ¹H NMR Signals (δ, ppm) in DMSO-d₆Key IR Bands (cm⁻¹)
This compound (Desired Product)C₆H₈N₄O₃184.15~241-243~3.2 (s, 3H, N-CH₃), ~3.5 (s, 3H, N-CH₃), ~8.0 (br s, 2H, NH₂)~3400-3200 (N-H stretch), ~1700 & ~1650 (C=O stretch), ~1500 (N=O stretch)
6-Amino-1,3-dimethyluracil (Starting Material)C₆H₈N₄O₂156.15>300~3.1 (s, 3H, N-CH₃), ~3.4 (s, 3H, N-CH₃), ~5.0 (s, 1H, C5-H), ~6.5 (br s, 2H, NH₂)~3400-3200 (N-H stretch), ~1680 & ~1640 (C=O stretch)
6-Amino-1,3-dimethyl-5-nitrouracil (Oxidation Product)C₆H₈N₄O₄200.15>300~3.2 (s, 3H, N-CH₃), ~3.5 (s, 3H, N-CH₃), ~8.5 (br s, 2H, NH₂)~3400-3200 (N-H stretch), ~1710 & ~1660 (C=O stretch), ~1550 & ~1350 (NO₂ stretch)
5,6-Diamino-1,3-dimethyluracil (Reduction Product)C₆H₈N₄O₂170.17>300~3.0 (s, 3H, N-CH₃), ~3.3 (s, 3H, N-CH₃), ~4.5 (br s, 2H, C5-NH₂), ~6.0 (br s, 2H, C6-NH₂)~3400-3200 (N-H stretch), ~1670 & ~1630 (C=O stretch)

References

  • Cheng, D., Xia, H., Gu, H., Wang, Y., Li, J.-H., & Xu, X. (2023). Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)/tert-Butyl Nitrite (TBN)/O2. Synthesis, 55(23), 4011-4019.
  • PubChem (n.d.). This compound.
  • Youssefyeh, R. D. (1975). Reaction of this compound with thiols. Journal of the Chemical Society, Perkin Transactions 1, 1857-1859.
  • ResearchGate (n.d.). The ¹H NMR spectra of 5,6‐diamino‐1,3‐dimethyluracil.
  • Al-Jaber, H., Al-Jaber, A. A., & Al-Shemary, R. K. (2023). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 13(45), 31699-31720.

Sources

Technical Support Center: A Troubleshooting Guide for 6-Amino-1,3-dimethyl-5-nitrosouracil Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Amino-1,3-dimethyl-5-nitrosouracil (DANU). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experiments with this versatile heterocyclic compound. Here, we will address specific issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as DANU, is a derivative of uracil with the chemical formula C₆H₈N₄O₃.[1] Its structure, featuring an amino group at the 6-position and a nitroso group at the 5-position, makes it a valuable intermediate in organic synthesis.[2][3] Its primary application is as a precursor in the synthesis of various pharmaceutical compounds, most notably purine derivatives like theophylline and caffeine.[2] The reactivity of the nitroso group facilitates cyclization reactions, a key step in forming the fused ring systems of these molecules.[2]

Q2: What are the key safety precautions I should take when handling DANU?

DANU is suspected of causing cancer and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1] It is important to avoid inhalation of the powder and to work in a well-ventilated area or a fume hood. In case of accidental contact, wash the affected area thoroughly with water. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by your supplier.

Q3: How should I properly store this compound?

DANU should be stored in a cool, dry place, away from light and moisture to prevent degradation. Long-term storage at -20°C is recommended. It is advisable to store the compound in a tightly sealed container to minimize exposure to air and humidity.

Troubleshooting the Synthesis of this compound

The most common method for synthesizing DANU is the nitrosation of 6-amino-1,3-dimethyluracil in an acidic medium.[2] This section will address potential issues that may arise during this process.

Logical Flow for Troubleshooting DANU Synthesis

Caption: A flowchart outlining the logical steps for troubleshooting common issues in the synthesis of this compound.

Q4: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Several factors can contribute to low yields in the nitrosation of 6-amino-1,3-dimethyluracil. Here’s a breakdown of potential causes and their solutions:

  • Inadequate Temperature Control: The nitrosation reaction is exothermic.[2] If the temperature rises above 10°C, it can lead to the degradation of the product and the formation of unwanted byproducts.

    • Solution: Maintain the reaction temperature between 5-10°C using an ice bath. Monitor the temperature closely, especially during the addition of sodium nitrite.

  • Incorrect pH: The reaction requires an acidic environment to generate the nitrosating agent, nitrous acid (HONO), from sodium nitrite.

    • Solution: Ensure the pH of the reaction mixture is maintained between 3 and 4. A pH that is too high will result in incomplete reaction, while a pH that is too low may cause the starting material to precipitate out of the solution. Use a pH meter or pH paper to monitor and adjust the acidity with a suitable acid, such as acetic acid or hydrochloric acid.[2]

  • Suboptimal Reagent Addition: The rate of addition of the sodium nitrite solution is crucial.

    • Solution: Add the sodium nitrite solution dropwise to the solution of 6-amino-1,3-dimethyluracil. This slow addition helps to control the reaction temperature and prevents localized high concentrations of the nitrosating agent, which can lead to side reactions.

Q5: The color of my reaction mixture is brown instead of the expected vibrant color. What does this indicate?

A brown or off-color solution is often an indication of product degradation or the formation of side products. This can be caused by:

  • Excessive Temperature: As mentioned, high temperatures can lead to the decomposition of the desired product.

  • Presence of Impurities: Impurities in the starting material, 6-amino-1,3-dimethyluracil, can react with the nitrosating agent to form colored byproducts.

    • Solution: Ensure the purity of your starting material. If necessary, recrystallize the 6-amino-1,3-dimethyluracil before use.

Q6: I've isolated a solid, but I'm not sure if it's the pure product. How can I confirm its identity and purity?

Proper characterization is essential to confirm the synthesis of pure DANU.

  • Melting Point: Pure this compound has a distinct melting point. Compare the melting point of your product with the literature value. A broad melting point range or a value lower than expected suggests the presence of impurities.

  • Spectroscopic Analysis:

    • ¹H NMR: In DMSO-d₆, the proton NMR spectrum of DANU should show characteristic peaks for the two methyl groups and the amino protons. The chemical shifts can be compared to reference spectra.[3]

    • ¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure.

    • IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the amino, nitroso, and carbonyl functional groups.

Analytical Technique Expected Observations for Pure DANU Common Impurity Signatures
Melting Point Sharp melting point around the literature value.Broad or depressed melting point.
¹H NMR (DMSO-d₆) Peaks for two N-methyl groups and amino protons.[3]Additional peaks indicating unreacted starting material or side products.
IR Spectroscopy Characteristic stretches for N-H, C=O, and N=O groups.Absence or shifting of key functional group peaks.

Troubleshooting Downstream Applications: Synthesis of Theophylline

A primary application of DANU is in the synthesis of theophylline, often via a reaction with a suitable C1 source, such as a Wittig reagent.[4]

Workflow for Theophylline Synthesis from DANU

Theophylline Synthesis Workflow DANU This compound (DANU) Reaction_Step Wittig Reaction & Cyclization DANU->Reaction_Step Wittig_Reagent Benzylidenetriphenylphosphorane Wittig_Reagent->Reaction_Step Purification Purification Reaction_Step->Purification Theophylline Theophylline Purification->Theophylline

Caption: A simplified workflow for the synthesis of theophylline from this compound.

Q7: I'm attempting to synthesize theophylline from DANU using a Wittig reagent, but the reaction is not proceeding as expected. What are some common issues?

The reaction of DANU with a Wittig reagent like benzylidenetriphenylphosphorane involves a complex sequence of steps, and several factors can affect its success.

  • Ylide Instability: The Wittig ylide can be unstable, especially if not generated and used under appropriate conditions.

    • Solution: Generate the ylide in situ in the presence of DANU. This can be achieved by adding the base to a mixture of the phosphonium salt and DANU. This ensures that the ylide reacts as it is formed, minimizing decomposition.

  • Base Selection: The choice of base for generating the ylide is critical.

    • Solution: Strong, non-nucleophilic bases like potassium tert-butoxide or sodium hydride are commonly used. The stoichiometry of the base should be carefully controlled to ensure complete deprotonation of the phosphonium salt without causing unwanted side reactions with DANU.

  • Solvent Effects: The solvent can significantly influence the reactivity of the ylide and the solubility of the reactants.

    • Solution: Anhydrous aprotic solvents like THF or DMF are generally preferred for Wittig reactions. Ensure the solvent is thoroughly dried before use, as moisture can quench the ylide.

Q8: My final theophylline product is impure. What are the likely contaminants and how can I remove them?

Impurities in theophylline synthesis can arise from unreacted starting materials, side products from the Wittig reaction, or subsequent workup steps.

  • Triphenylphosphine Oxide: This is a common byproduct of the Wittig reaction.

    • Solution: Triphenylphosphine oxide can often be removed by recrystallization from a suitable solvent system. Alternatively, column chromatography can be employed for more challenging separations.

  • Unreacted DANU: If the reaction did not go to completion, unreacted DANU may remain.

    • Solution: Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete consumption of the starting material. Theophylline and DANU have different solubilities, which can be exploited during purification.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 6-amino-1,3-dimethyluracil in a dilute solution of acetic acid or hydrochloric acid (e.g., 1 M).[2]

  • Cooling: Cool the solution to 5-10°C with constant stirring.

  • Nitrosation: Prepare a solution of sodium nitrite in water. Add the sodium nitrite solution dropwise to the cooled solution of 6-amino-1,3-dimethyluracil over a period of 30-60 minutes, ensuring the temperature does not exceed 10°C.[2]

  • Precipitation: As the reaction proceeds, the product, this compound, will precipitate as a colored solid.

  • Isolation: After the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold water to remove any unreacted salts.

  • Drying: Dry the product under vacuum to obtain the final compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: A mixture of ethanol and water is a commonly used solvent system for the recrystallization of DANU.[2]

  • Dissolution: Dissolve the crude DANU in a minimal amount of hot ethanol.

  • Precipitation: Slowly add hot water to the ethanol solution until the solution becomes slightly cloudy.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

References

  • ScienceOpen. (n.d.). Supporting Information.
  • RSC Publishing. (n.d.). New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes.
  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39.
  • ResearchGate. (n.d.). Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6.
  • PubChem. (n.d.). This compound.
  • Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros.
  • Calcium Zinc Stabilizer Manufacturer. (2025, November 4). 1 3 Dimethyluracil in the Synthesis of Theophylline.
  • Google Patents. (n.d.). CN104744467A - High-yield synthesis method for theophylline.
  • Frontiers. (2019, February 17). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines.
  • Google Patents. (n.d.). CN104744469A - Preparation method for theophylline.
  • Google Patents. (n.d.). CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.
  • YouTube. (2024, March 26). Wittig Reaction Practice Problems.
  • PubMed. (n.d.). Reaction of this compound with thiols.
  • RSC Publishing. (n.d.). Reaction of this compound with thiols.
  • PubMed. (n.d.). In vitro and in vivo cytotoxicity of 6 amino-5-formyl-methylamino-1,3-dimethyl uracil, a uracilic metabolite of caffeine.

Sources

Technical Support Center: Synthesis and Purification of 6-Amino-1,3-dimethyl-5-nitrosouracil

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil (DANU). Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with achieving high purity for this critical synthetic intermediate.

Introduction to the Synthesis

This compound is a vital precursor in the synthesis of various pharmaceutical compounds, including xanthine derivatives like caffeine and theophylline.[1] The most common and direct synthetic route is the nitrosation of 6-Amino-1,3-dimethyluracil. This seemingly straightforward reaction is, however, sensitive to several parameters that can significantly impact the purity of the final product. This guide will equip you with the knowledge to control these variables and troubleshoot any issues that may arise.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the synthesis and purification of DANU.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Precipitated Product Incomplete reaction; Sub-optimal pH; Temperature too high.Ensure complete dissolution of the starting material before adding sodium nitrite. Verify the pH of the reaction mixture is acidic. Maintain the reaction temperature at or below 10°C to prevent decomposition of the product.[2]
Product is Pale Pink or Off-White Instead of a Distinct Color Incomplete nitrosation; Presence of unreacted 6-Amino-1,3-dimethyluracil.Allow the reaction to stir for a longer duration. Ensure a slight molar excess of sodium nitrite. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Product is a Brownish or Tarry Substance Reaction temperature was too high, leading to decomposition; Overly acidic conditions causing side reactions.Strictly maintain the reaction temperature at or below 10°C using an ice bath. Consider using a weaker acid, such as acetic acid, instead of a strong mineral acid to minimize side reactions.
Product Purity Decreases After a Few Days of Storage Residual acid or moisture in the product leading to degradation.Ensure the product is thoroughly washed with cold water and ethanol to remove any residual acid. Dry the product completely under vacuum before storage. Store in a cool, dark, and dry place.
Oily Film or Second Precipitate Forms During Recrystallization Presence of a highly soluble impurity or an insoluble byproduct.For an oily film, add a small amount of the more polar solvent (water) to dissolve the oil, then cool slowly. For an insoluble precipitate, perform a hot filtration to remove the solid impurity before allowing the solution to cool.
No Crystals Form Upon Cooling During Recrystallization Too much solvent was used; The solution was cooled too quickly.If too much solvent was used, evaporate some of the solvent and attempt to recrystallize again. If cooling was too rapid, gently reheat the solution to redissolve the solid and allow it to cool slowly at room temperature, followed by cooling in an ice bath. Seeding with a small crystal of pure product can also induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for the nitrosation reaction?

A1: The reaction requires an acidic medium to generate the nitrosating agent, nitrous acid, from sodium nitrite. While a specific pH range is not always cited, the use of dilute acids like hydrochloric or acetic acid is common.[1][2] It is crucial to ensure the solution is acidic enough for the reaction to proceed but avoiding overly concentrated acids which can promote side reactions.

Q2: Why is temperature control so critical in this synthesis?

A2: The nitrosation of amines is an exothermic reaction.[2] If the temperature rises significantly above 10°C, it can lead to the decomposition of the desired product and the formation of various byproducts, resulting in a lower yield and purity.

Q3: My final product has a faint reddish hue. Is this acceptable?

A3: Pure this compound is typically a distinctly colored solid. A reddish or off-color hue may indicate the presence of impurities. It is highly recommended to proceed with the purification steps, such as recrystallization, to achieve a product of high purity, which is often described as a cherry-red precipitate.

Q4: Can I use a different solvent system for recrystallization?

A4: While an ethanol-water mixture is the most commonly reported and effective solvent system for the recrystallization of DANU, other polar solvent mixtures could potentially be used.[2] However, any new solvent system would require optimization to ensure good solubility at high temperatures and poor solubility at low temperatures for the desired compound, while effectively excluding impurities.

Q5: What analytical techniques are best for assessing the purity of my final product?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for quantifying the purity of DANU and detecting any impurities.[3] Additionally, spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the identity and structural integrity of the compound.

Experimental Protocols

Detailed Synthesis of this compound

This protocol is based on the widely reported nitrosation of 6-Amino-1,3-dimethyluracil.

Materials:

  • 6-Amino-1,3-dimethyluracil

  • Sodium Nitrite (NaNO₂)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer, suspend 6-Amino-1,3-dimethyluracil in deionized water.

  • Add a small amount of glacial acetic acid to the suspension to create an acidic environment.

  • Cool the flask in an ice bath to bring the temperature of the suspension to 0-5°C.

  • In a separate beaker, dissolve sodium nitrite in a minimal amount of cold deionized water.

  • While maintaining the temperature of the 6-Amino-1,3-dimethyluracil suspension at or below 10°C, add the sodium nitrite solution dropwise with vigorous stirring.

  • A cherry-red precipitate of this compound should form.

  • Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes after the addition of sodium nitrite is complete to ensure the reaction goes to completion.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with cold water, followed by a wash with cold ethanol to remove residual acid and unreacted starting materials.

  • Dry the product under vacuum to obtain the crude this compound.

Purification by Recrystallization

Procedure:

  • Transfer the crude, dried product to a clean Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask.

  • Gently heat the mixture on a hot plate while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot water until a clear solution is obtained.

  • Once the solid is completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • As the solution cools, pure crystals of this compound will begin to form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Purity Assessment by HPLC

Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture. The aqueous phase can be acidified with a small amount of phosphoric acid or formic acid for better peak shape.[3]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should provide good separation of the desired product from common impurities. Method optimization may be required depending on the specific HPLC system and column used.

Visualizing the Workflow

Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A 6-Amino-1,3-dimethyluracil Suspension B Acidification (Acetic Acid) A->B C Cooling (0-5°C) B->C D Dropwise Addition of NaNO2 Solution C->D E Precipitation of Crude Product D->E F Filtration and Washing E->F G Dissolution in Hot Ethanol/Water F->G Crude Product H Slow Cooling to Room Temperature G->H I Cooling in Ice Bath H->I J Filtration of Pure Crystals I->J K Drying Under Vacuum J->K L HPLC Purity Check K->L Pure Product M Spectroscopic Confirmation (IR, NMR) L->M

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting Logic

cluster_causes Potential Causes cluster_solutions Solutions Impure_Product Low Purity of DANU Temp High Reaction Temperature Impure_Product->Temp pH Incorrect pH Impure_Product->pH Time Incomplete Reaction Time Impure_Product->Time Washing Insufficient Washing Impure_Product->Washing Control_Temp Maintain Temp ≤ 10°C Temp->Control_Temp Adjust_pH Ensure Acidic Medium pH->Adjust_pH Increase_Time Increase Stirring Time Time->Increase_Time Wash_Thoroughly Wash with Cold Water & Ethanol Washing->Wash_Thoroughly Recrystallize Recrystallize from Ethanol/Water Control_Temp->Recrystallize Adjust_pH->Recrystallize Increase_Time->Recrystallize Wash_Thoroughly->Recrystallize

Caption: Troubleshooting logic for addressing low purity in the synthesis of this compound.

References

  • SIELC Technologies. (2018, May 16). Separation of 6-Amino-1-methyl-5-nitrosouracil on Newcrom R1 HPLC column.

Sources

Technical Support Center: Navigating the Scale-Up of 6-Amino-1,3-dimethyl-5-nitrosouracil Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 6-Amino-1,3-dimethyl-5-nitrosouracil. This guide is designed for researchers, scientists, and drug development professionals to address the common and critical challenges encountered during the production of this key chemical intermediate. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide not just solutions, but also the underlying scientific principles to empower you in your process development and optimization endeavors.

I. Introduction to the Synthesis and Its Challenges

This compound is a vital precursor in the synthesis of various pharmaceutical compounds, including theophylline and caffeine derivatives.[1] The most prevalent synthetic route is the nitrosation of 6-amino-1,3-dimethyluracil with a nitrosating agent, typically sodium nitrite, in an acidic medium.[1] While straightforward on a laboratory scale, this process presents significant challenges during scale-up, primarily due to its exothermic nature and the potential for impurity formation.

This guide will focus on the common hurdles in the nitrosation pathway and provide actionable insights for robust and safe large-scale production.

II. Troubleshooting Guide: From Benchtop to Production Scale

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

A. Reaction Control & Thermal Safety

Question 1: We are experiencing a rapid and difficult-to-control temperature increase during the addition of sodium nitrite. What is happening and how can we mitigate this?

Answer: You are likely encountering a near-runaway or a runaway reaction. The nitrosation of 6-amino-1,3-dimethyluracil is a highly exothermic process, and on a larger scale, the heat generated can quickly overwhelm the cooling capacity of the reactor. This is due to the unfavorable decrease in the surface-area-to-volume ratio as you scale up, which limits efficient heat transfer.[2]

Immediate Corrective Actions:

  • Stop Reagent Addition: Immediately halt the addition of the sodium nitrite solution.[3]

  • Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity.

  • Emergency Quenching: If the temperature continues to rise uncontrollably, be prepared to quench the reaction by adding a pre-determined amount of a cold, inert solvent or a chemical quencher.

Root Cause Analysis & Preventative Measures:

  • Inadequate Heat Transfer: The fundamental challenge in scaling up exothermic reactions is managing heat removal.[2][3] In large reactors, inefficient mixing can lead to localized "hot spots" where the reaction rate accelerates, initiating a thermal runaway.[3]

    • Solution: Improve agitation to ensure homogenous temperature distribution. For large-scale reactors, consider installing baffles to enhance mixing. A thorough understanding of your reactor's heat transfer coefficient (U) is critical for safe scale-up.[3]

  • Reagent Addition Rate: Adding the sodium nitrite solution too quickly is a common cause of thermal runaway.[4]

    • Solution: Implement a slow, controlled addition of the sodium nitrite solution. The addition rate should be dictated by the reactor's ability to dissipate the generated heat, maintaining the desired reaction temperature. For industrial-scale production, consider using a semi-batch process where the addition rate is the limiting factor for the reaction rate.[4][5][6][7][8]

  • Accumulation of Unreacted Reagents: If the reaction temperature is too low, the nitrosation reaction may proceed slowly, leading to an accumulation of unreacted sodium nitrite and 6-amino-1,3-dimethyluracil. A subsequent small increase in temperature can then trigger a rapid, uncontrolled reaction of the accumulated reagents.[2]

    • Solution: Maintain a reaction temperature that allows for a steady consumption of the reagents. Online monitoring techniques, such as infrared (IR) spectroscopy or Raman spectroscopy, can be invaluable for tracking reagent consumption and preventing accumulation.

Question 2: We are observing the evolution of brown fumes from our reactor. What does this signify and what should we do?

Answer: The evolution of brown fumes indicates the formation of nitrogen dioxide (NO₂), which is a sign of the decomposition of nitrous acid (HNO₂), the active nitrosating species. This can occur if the reaction temperature is too high or if the local concentration of nitrous acid is excessive. Nitrogen dioxide is a toxic gas, and its presence suggests a potential loss of reaction control.

Immediate Actions:

  • Ensure Adequate Ventilation: Work in a well-ventilated area or a fume hood.

  • Stop Reagent Addition: Cease the addition of sodium nitrite immediately.

  • Cool the Reaction: Lower the temperature of the reaction mixture to suppress the decomposition of nitrous acid.

Root Cause Analysis & Preventative Measures:

  • Localized Hot Spots: As discussed previously, poor mixing can lead to localized areas of high temperature, promoting the decomposition of nitrous acid.

    • Solution: Enhance agitation to ensure uniform temperature distribution.

  • Incorrect pH: The stability of nitrous acid is highly pH-dependent. At very low pH, its decomposition can be accelerated.

    • Solution: Carefully control the pH of the reaction mixture. While acidic conditions are necessary for the formation of the nitrosating agent, an excessively low pH should be avoided. A pH range of 3-5 is generally considered optimal for nitrosation.[9]

B. Product Quality & Impurity Profile

Question 3: Our final product has a low purity, and we are struggling to remove impurities by recrystallization. What are the likely impurities and how can we prevent their formation?

Answer: Low purity in this compound is often due to the formation of side products during the reaction. The most common impurities include:

  • Unreacted Starting Material: Incomplete reaction will leave residual 6-amino-1,3-dimethyluracil.

  • Oxidation Products: Over-oxidation can lead to the formation of 6-amino-1,3-dimethyl-5-nitrouracil.

  • Hydrolysis Products: If the pH is not properly controlled, the nitroso group can be hydrolyzed, or other side reactions can occur.

Preventative Measures:

  • Stoichiometry and Reagent Quality:

    • Ensure the accurate stoichiometry of reactants. An excess of sodium nitrite can lead to over-nitrosation and other side reactions.

    • The purity of the starting material, 6-amino-1,3-dimethyluracil, is crucial. Impurities in the starting material can carry through to the final product or interfere with the reaction. It is advisable to use a high-purity starting material, which can be prepared by methods such as the condensation of ethyl cyanoacetate and dimethylurea.[10][11][12]

  • Temperature Control: As mentioned, maintaining a consistently low temperature (around 10°C is often cited) is critical to minimize side reactions.[1]

  • pH Control: The pH of the reaction medium must be carefully controlled. A pH that is too high can lead to the formation of unwanted byproducts. An in-process pH monitoring and control system is highly recommended for large-scale production.

  • Reaction Quenching and Work-up: Once the reaction is complete, it should be promptly quenched to prevent the formation of further impurities. The work-up procedure, including filtration and washing, should be optimized to efficiently remove unreacted reagents and byproducts.

Analytical Techniques for Impurity Profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV-Vis) is the method of choice for quantifying the purity of this compound and identifying impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the desired functional groups and to detect certain impurities.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the product and any isolated impurities.

Question 4: We are observing batch-to-batch variability in the crystal size and morphology of our final product. Why is this happening and how can we achieve consistent crystallization?

Answer: Batch-to-batch variability in crystal properties is a common challenge in pharmaceutical manufacturing and is often related to a lack of precise control over the crystallization process.[][15][16] The crystal form (polymorphism), size, and shape of an active pharmaceutical ingredient (API) or intermediate can significantly impact its downstream processing, stability, and bioavailability.[][16][17]

While specific polymorphic forms of this compound are not extensively documented in publicly available literature, the principles of crystallization control are universally applicable.

Factors Influencing Crystallization:

  • Supersaturation: The level of supersaturation is the driving force for crystallization. Inconsistent supersaturation levels will lead to variability in nucleation and crystal growth rates.

  • Cooling Rate: The rate at which the solution is cooled affects the nucleation rate and crystal size. Rapid cooling often leads to the formation of many small crystals, while slow cooling can promote the growth of larger crystals.

  • Agitation: The degree of mixing influences mass transfer and can affect crystal growth and prevent agglomeration.

  • Solvent System: The choice of solvent or solvent mixture for recrystallization has a profound impact on solubility, crystal habit, and the potential for solvate formation.

  • Impurities: The presence of impurities can inhibit or alter crystal growth, leading to changes in crystal morphology.

Strategies for Consistent Crystallization:

  • Controlled Cooling Profile: Implement a well-defined and reproducible cooling profile for the recrystallization process.

  • Seeding: Introduce a small amount of seed crystals of the desired form at a specific point in the crystallization process to control nucleation and promote the growth of a uniform crystal population.

  • Anti-Solvent Addition: In some cases, the controlled addition of an anti-solvent (a solvent in which the product is poorly soluble) can be used to induce crystallization in a more controlled manner.[15]

  • Process Analytical Technology (PAT): Utilize PAT tools, such as in-situ particle size analyzers (e.g., FBRM®), to monitor and control the crystallization process in real-time.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the nitrosation of 6-amino-1,3-dimethyluracil?

A1: While the reaction requires acidic conditions to form the active nitrosating agent (nitrosonium ion, NO⁺), an optimal pH range is typically between 3 and 5. At a very low pH, the rate of nitrosation may decrease due to the protonation of the amine, reducing its nucleophilicity.[9] Conversely, at a higher pH, the concentration of the active nitrosating species is reduced.

Q2: What are the key safety precautions when handling sodium nitrite on a large scale?

A2: Sodium nitrite is a strong oxidizing agent and is toxic if ingested. When handling large quantities, the following precautions are essential:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area to avoid inhalation of any dust.

  • Storage: Store sodium nitrite away from combustible materials and acids.

  • Spill Management: Have a spill kit readily available and be trained in its use.

  • For detailed safety information, always refer to the Safety Data Sheet (SDS) for sodium nitrite.

Q3: Can we use a different nitrosating agent instead of sodium nitrite?

A3: While sodium nitrite in acidic media is the most common and cost-effective method, other nitrosating agents can be used. These include nitrous acid esters (e.g., isoamyl nitrite) or nitrosyl halides. The choice of nitrosating agent can influence the reaction conditions and the impurity profile. A thorough process development and safety assessment should be conducted before substituting the nitrosating agent.

Q4: How can we monitor the progress of the reaction in real-time?

A4: For large-scale production, online monitoring is highly beneficial for ensuring process control and safety. Techniques such as:

  • In-situ FTIR or Raman Spectroscopy: Can be used to monitor the concentration of reactants and products in real-time.

  • Calorimetry: Reaction calorimeters can provide real-time data on the heat flow of the reaction, which is crucial for managing the exotherm.[2]

  • Online HPLC: Can be integrated into the process for at-line monitoring of reaction conversion and impurity formation.[18][19]

IV. Visualizing the Process

To aid in understanding the critical control points, the following diagrams illustrate the key workflows.

Diagram 1: Nitrosation Reaction Workflow

Nitrosation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start charge_uracil Charge 6-Amino-1,3-dimethyluracil and Acidic Solvent to Reactor start->charge_uracil cool Cool Reactor to Target Temperature (e.g., 10°C) charge_uracil->cool add_nitrite Controlled Addition of Sodium Nitrite Solution cool->add_nitrite monitor Monitor Temperature, pH, and Reaction Progress add_nitrite->monitor Continuous react Hold at Temperature for Reaction Completion monitor->react quench Quench Reaction react->quench filtrate Filter Crude Product quench->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Product wash->dry end Final Product dry->end

Caption: A typical workflow for the nitrosation of 6-amino-1,3-dimethyluracil.

Diagram 2: Thermal Runaway Troubleshooting Logic

Thermal_Runaway_Troubleshooting temp_rise Uncontrolled Temperature Rise Detected action1 Stop NaNO₂ Addition Immediately temp_rise->action1 action2 Maximize Reactor Cooling action1->action2 action3 Prepare to Quench action2->action3 is_controlled Is Temperature Stabilizing? action3->is_controlled stabilized Temperature Stabilized. Investigate Root Cause. is_controlled->stabilized Yes quench_now Temperature Still Rising. Execute Emergency Quench! is_controlled->quench_now No

Caption: Decision-making flowchart for managing a thermal runaway event.

V. Summary of Key Scale-Up Parameters

ParameterLaboratory Scale (Typical)Production Scale (Considerations)Rationale & Key Challenges
Temperature 5-10 °C5-10 °C (with tight control)Highly exothermic reaction; poor heat transfer at scale can lead to thermal runaway.[2][3]
NaNO₂ Addition Rapid or dropwiseSlow, controlled feed rateTo match the heat generation rate with the reactor's cooling capacity and avoid reagent accumulation.[4]
Agitation Magnetic stirringHigh-torque overhead stirrer, bafflesEssential for homogenous mixing, preventing localized hot spots, and ensuring efficient heat transfer.[3]
pH Control Manual adjustmentIn-process automated monitoring and dosingCritical for reaction selectivity and preventing byproduct formation.[9]
Monitoring Visual, TLCPAT (e.g., in-situ IR, FBRM®), online HPLCReal-time data for process control, safety, and ensuring batch consistency.[18][19]

VI. Conclusion

The successful scale-up of this compound production hinges on a thorough understanding of the reaction chemistry and the physical limitations of large-scale processing equipment. By focusing on robust temperature control, controlled reagent addition, and diligent monitoring, the risks associated with this exothermic reaction can be effectively managed. This guide provides a foundation for troubleshooting common issues and implementing strategies for safe, efficient, and reproducible manufacturing. For any further assistance, please do not hesitate to reach out to our technical support team.

VII. References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Cepac. (2008, June 3). From form to function: Crystallization of active pharmaceutical ingredients. Retrieved from [Link]

  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • MDPI. (2024, September 12). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Retrieved from [Link]

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]

  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]

  • Fauske & Associates. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link]

  • ACS Publications. (n.d.). No More Runaways in Fine Chemical Reactors. Retrieved from [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 6-amino-1,3-dimethyluracil. Retrieved from [Link]

  • Semantic Scholar. (2006, July 1). Safety and Runaway Prevention in Batch and Semibatch Reactors—A Review. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Safety and Runaway Prevention in Batch and Semibatch Reactors -- A Review | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 5). No More Runaways in Fine Chemical Reactors | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Thermal runaway assessment methods of chemical reactions in batch and semi-batch reactors. Retrieved from [Link]

  • Google Patents. (n.d.). CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil. Retrieved from

  • Google Patents. (n.d.). CN114213342A - Production system and method for preparing 6-amino-1,3-dimethyl uracil. Retrieved from

  • Pharma Ingredients. (2026, January 6). 6-Amino-1,3-Dimethyluracil_ Premium PVC Heat Stabilizer-pharma ingredients. Retrieved from [Link]

  • NIH. (2025, October 20). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]

  • NIH. (n.d.). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Retrieved from [Link]

  • RSC Publishing. (n.d.). Online reaction monitoring by single-scan 2D NMR under flow conditions. Retrieved from [Link]

  • Bruker. (2017, April 4). Enhanced Reaction Understanding with On-line NMR Monitoring (Pharmaceutical Analysis). Retrieved from [Link]

  • YouTube. (2021, June 3). Testing Methods for Nitrosamines Monitoring in Pharmaceuticals: GC 1469. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Nitrosamine Impurities: Assessing Concerns through Case Studies. Retrieved from [Link]

  • CCS Norway. (n.d.). Critical Literature Review of Nitrosation/Nitration Pathways Dr. William Mitch, Yale University 1. Retrieved from [Link]

  • PubChem. (n.d.). This compound | C6H8N4O3 | CID 81133. Retrieved from [Link]

  • RSC Publishing. (1976). New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes. Retrieved from [Link]

  • Wiley Online Library. (2025, August 9). Unusual Reactions of 6-Amino-1,3-dimethyluracil with Some Aliphatic Aldehydes. Retrieved from [Link]

  • NIH. (n.d.). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. Retrieved from [Link]

  • ACS Publications. (2023, May 30). Approaches and Considerations for the Investigation and Synthesis of N-Nitrosamine Drug Substance-Related Impurities (NDSRIs). Retrieved from [Link]

  • NIST WebBook. (n.d.). Uracil, 6-amino-1,3-dimethyl-5-nitroso-. Retrieved from [Link]

  • Efpia. (n.d.). N-nitrosamine Impurities in Biological Medicinal Products. Retrieved from [Link]

  • Lhasa Limited. (2025, October 16). Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines. Retrieved from [Link]

  • ACS Publications. (n.d.). Formation of Nitrosamines from the Heterogeneous Reaction of Nitrous Acid and Organic Amines in Indoor Environments. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-1,3-dimethyluracil | C6H9N3O2 | CID 81152. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions. Retrieved from [Link]

Sources

Refinement of experimental methods involving 6-Amino-1,3-dimethyl-5-nitrosouracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Amino-1,3-dimethyl-5-nitrosouracil (DANU). This guide, curated by our senior application scientists, provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to support your research and development endeavors.

Section 1: Compound Fundamentals & Handling

This section addresses the basic properties and safe handling procedures for this compound.

Q1: What is this compound and what are its primary applications?

A1: this compound, also known by the acronym DANU, is a heterocyclic organic compound derived from uracil.[1] Its structure features a pyrimidine backbone with key functional groups: an amino group at position 6, a nitroso group at position 5, and methyl groups at positions 1 and 3.[1][2] This specific arrangement, particularly the electron-withdrawing nitroso group, makes it a highly reactive and versatile intermediate in organic synthesis.[1][2]

Its primary significance lies in its role as a key precursor in the pharmaceutical industry for the synthesis of purine derivatives and methylxanthines, most notably caffeine and theophylline.[1][3][4] It is also used to build more complex fused ring systems and lumazine derivatives.[1] In a research context, its structural similarity to endogenous nucleobases has prompted investigations into its potential antimicrobial and anticancer properties.[1][2]

Q2: What are the key physicochemical properties I should be aware of?

A2: Understanding the physical and chemical properties of DANU is critical for experimental design. The compound is typically a pink to purple solid.[5] Key data points are summarized below.

PropertyValueSource(s)
CAS Number 6632-68-4[1][6]
Molecular Formula C₆H₈N₄O₃[2][6]
Molecular Weight 184.15 g/mol [1][2]
Melting Point 241-243 °C[2][3]
Appearance Pink to Purple Solid/Powder[5]
Stability Hygroscopic[2][5]

Q3: How should I properly store and handle this compound?

A3: Due to its hygroscopic nature, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[2][5][7] For long-term stability, storage at -20°C is recommended.[5]

From a safety perspective, DANU is suspected of causing cancer (GHS Hazard H351).[6][7] Therefore, appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, must be worn at all times.[7][8] All manipulations should be performed in a chemical fume hood to avoid inhalation of the dust.[3][8]

Q4: I'm having trouble dissolving the compound. What solvents are recommended?

A4: The solubility of this compound is limited in many common organic solvents. Based on available data, its solubility profile is as follows:

SolventSolubilityNotesSource(s)
DMSO Slightly solubleHeating may improve solubility[2][5]
Methanol Slightly solubleHeating may improve solubility[2][5]
Alkaline Solutions (Lye) Soluble-[3]
Water Insoluble-[3]
Acetone, Ethanol, Ether, Chloroform Insoluble-[3]

Expert Tip: For reactions requiring solubilization, starting with DMSO and gentle warming is a common strategy. However, always consider the compatibility of the solvent with downstream reagents and reaction conditions.

Section 2: Synthesis and Purification

This section provides guidance on the most common synthesis method for DANU and addresses potential challenges.

Q5: What is the most reliable method for synthesizing this compound?

A5: The most widely reported and reliable method is the nitrosation of 6-amino-1,3-dimethyluracil.[1][2] This reaction involves treating the starting material with sodium nitrite (NaNO₂) in an acidic medium, such as acetic acid or dilute hydrochloric acid.[1][9] The product typically precipitates directly from the reaction mixture as a colored solid.[1]

The core of this reaction is the in-situ formation of nitrous acid (HNO₂) from NaNO₂ and the acid, which then acts as the nitrosating agent at the electron-rich C5 position of the uracil ring.

workflow_synthesis cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification start_mat 6-Amino-1,3-dimethyluracil reagent1 Sodium Nitrite (NaNO₂) dissolve Dissolve starting material in acid reagent2 Acetic Acid / HCl add_nitrite Add NaNO₂ solution dropwise cool Cool to 0-10°C dissolve->cool Control Exotherm stir Stir & allow precipitation add_nitrite->stir Maintain Temp filter Filter precipitate stir->filter wash Wash with cold water filter->wash dry Dry under vacuum wash->dry recrystallize Recrystallize (Ethanol/Water) dry->recrystallize For high purity workflow_theophylline DANU 6-Amino-1,3-dimethyl- 5-nitrosouracil (DANU) DADMU 5,6-Diamino-1,3-dimethyl- uracil (DADMU) DANU->DADMU  Reduction  (e.g., H₂/Pd-C or Na₂S₂O₄) Theophylline Theophylline DADMU->Theophylline  Cyclization  (e.g., Formamide or  Triethoxymethane)

Caption: Key transformations in the synthesis of Theophylline from DANU.
Protocol 2: Reduction of DANU to 5,6-Diamino-1,3-dimethyluracil (DADMU)

This protocol is an example using catalytic hydrogenation and should be performed by personnel experienced with high-pressure reactions.

  • To a high-pressure reaction vessel, add this compound, a catalytic amount of 10% Palladium on carbon (Pd/C), and a suitable solvent like methanol. [10]2. Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the pressure specified in your validated procedure (e.g., 2.5-3.5 MPa). [10]4. Heat and stir the reaction mixture for the required time (e.g., 3-4 hours), maintaining the hydrogen pressure. [10]5. After the reaction is complete, cool the vessel, and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite or kieselguhr to remove the Pd/C catalyst. [10]7. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude DADMU, which can be used in the next step. [10] Q9: What other reactions can this compound undergo?

A9: Besides its use in purine synthesis, the reactivity of DANU allows for other transformations. It is known to react with:

  • Thiols: These reactions can lead to a variety of condensation and oxidation-reduction products, including disulphides and complex heterocyclic systems like pteridines and purines. [11][12][13]* Phosphorus Ylides: Treatment with benzylidenetriphenylphosphoranes can also afford theophylline derivatives, providing an alternative cyclization strategy. [14]* Lead Tetraacetate: This reaction has been reported to lead to novel heterocyclic products. [15] These reactions highlight the compound's utility as a versatile starting material for building diverse molecular frameworks.

References

  • Benchchem, this compound | 6632-68-4,
  • Benchchem, this compound | 58537-55-6,
  • RSC Publishing, Reaction of this compound with thiols,
  • RSC Publishing, New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes,
  • PubMed, Reaction of this compound with thiols,
  • PubChem, this compound | C6H8N4O3 | CID 81133, [Link]
  • ChemBK, this compound, [Link]
  • Google Patents, Synthesis method for theophylline - CN104744470A,
  • Cole-Parmer, Material Safety Data Sheet - 6-Amino-1-methyl-5-nitrosouracil, 97%, [Link]
  • RSC Publishing, 1857 Reaction of 6-Amino-I ,3-dimethyl-5-nitrosouracil with Thiols, [Link]
  • Chemsrc, this compound | CAS#:6632-68-4, [Link]
  • Google Patents, High-yield synthesis method for theophylline - CN104744467A,
  • Google Patents, Preparation method for theophylline - CN104744469A,
  • ACS Publications, Novel reaction of 1,3-dimethyl-6-amino-5-nitrosouracil with lead tetraacetate | The Journal of Organic Chemistry, [Link]

Sources

Validation & Comparative

A Comparative Guide to Uracil-Based Heterocyclic Chemistry: 6-Amino-1,3-dimethyl-5-nitrosouracil vs. 6-Amino-5-(Arylazo)-1,3-dimethyluracils

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-amino-1,3-dimethyluracil scaffold is a foundational building block in heterocyclic and medicinal chemistry. Functionalization at the C5 position dramatically alters the molecule's destiny, transforming it from a synthetic intermediate into a functional dye. This guide provides an in-depth comparison of two key C5-substituted derivatives: 6-amino-1,3-dimethyl-5-nitrosouracil, a pivotal precursor for purine synthesis, and the 6-amino-5-(arylazo)-1,3-dimethyluracils, a vibrant class of chromophoric compounds. We will dissect their structural differences, divergent synthetic pathways, comparative physicochemical properties, and distinct application landscapes, supported by experimental protocols and data for the research scientist.

Introduction: The C5 Position as a Functional Epicenter

Uracil and its derivatives are privileged structures in chemical biology and drug discovery, prized for their synthetic accessibility and diverse biological activities.[1] The common precursor, 6-amino-1,3-dimethyluracil, possesses an electron-rich pyrimidine ring, making the C5 position highly susceptible to electrophilic substitution. The nature of the electrophile introduced at this site dictates the compound's subsequent chemical reactivity and utility.

This guide focuses on two profoundly different outcomes stemming from this reactivity:

  • This compound (Nitroso-Uracil): Characterized by the introduction of a small, strongly electron-withdrawing nitroso (-N=O) group. This modification primes the molecule for subsequent cyclization reactions, establishing it as a cornerstone intermediate.[2][3]

  • 6-Amino-5-(Arylazo)-1,3-dimethyluracils (Arylazo-Uracils): Formed by introducing a large, conjugated arylazo (-N=N-Ar) group. This transforms the uracil scaffold into a potent chromophore, the basis of a versatile class of dyes and functional materials.[4][5]

Understanding the fundamental distinctions between these two classes is critical for researchers designing synthetic routes for pharmaceuticals or developing novel materials.

Structural and Electronic Divergence

The functional group at the C5 position imparts dramatically different steric and electronic properties to the uracil core.

Caption: Core structures of Nitroso-Uracil and a representative Arylazo-Uracil.

The nitroso group in Nitroso-Uracil acts as a powerful electron-withdrawing group, rendering the adjacent C6-amino group more nucleophilic and the nitroso nitrogen itself electrophilic, facilitating condensation and cyclization reactions.[2] Conversely, the arylazo group in Arylazo-Uracils creates a large, planar, and highly conjugated π-system across the molecule. This extended conjugation is responsible for the strong absorption of light in the visible spectrum, which is the origin of their intense color.[4]

Divergent Synthetic Pathways from a Common Precursor

Both compounds originate from 6-amino-1,3-dimethyluracil but are synthesized via distinct electrophilic substitution mechanisms. The choice of reagents dictates the final product.

G cluster_nitroso Pathway 1: Nitrosation cluster_azo Pathway 2: Diazo Coupling start 6-Amino-1,3-dimethyluracil (Common Precursor) reagent1 NaNO₂ / HCl (aq) ~0-10 °C start->reagent1 reagent2a 1. Aromatic Amine (Ar-NH₂) + NaNO₂ / HCl (aq) start->reagent2a product1 This compound (Synthetic Intermediate) reagent1->product1 Electrophilic Attack by Nitrosonium Ion (NO⁺) reagent2b 2. Coupling with Uracil Precursor reagent2a->reagent2b Forms Diazonium Salt (Ar-N₂⁺) product2 6-Amino-5-(Arylazo)-1,3-dimethyluracils (Functional Dyes) reagent2b->product2 Electrophilic Attack by Diazonium Cation

Caption: Synthetic workflows for Nitroso-Uracil and Arylazo-Uracils.

Synthesis of this compound

The most common and efficient method is the direct nitrosation of the precursor in an acidic environment.[2] The acid (e.g., HCl or acetic acid) reacts with sodium nitrite to form nitrous acid (HNO₂), which in turn generates the highly electrophilic nitrosonium ion (NO⁺). This ion is then attacked by the electron-rich C5 position of the uracil ring. The reaction is exothermic and typically performed at reduced temperatures to control the formation of byproducts.[2]

Synthesis of 6-Amino-5-(Arylazo)-1,3-dimethyluracils

This is a classic two-stage diazo coupling reaction.

  • Diazotization: A primary aromatic amine is treated with sodium nitrite in a strong acid at low temperatures (0-5 °C) to form a diazonium salt. This salt is the potent electrophile.

  • Azo Coupling: The diazonium salt solution is added to a solution of 6-amino-1,3-dimethyluracil. The electron-rich uracil ring attacks the terminal nitrogen of the diazonium salt, forming the azo linkage and yielding the final dye.[4] The diversity of commercially available aromatic amines allows for the synthesis of a vast library of dyes with tailored colors and properties.

Comparative Physicochemical and Spectroscopic Data

The structural differences manifest as distinct physical and spectral properties, which are summarized below.

PropertyThis compound6-Amino-5-(Arylazo)-1,3-dimethyluracils
Molecular Formula C₆H₈N₄O₃[6][7]Variable (e.g., C₁₂H₁₃N₅O₂ for phenylazo derivative)
Molecular Weight 184.15 g/mol [3][7]Variable (typically >300 g/mol )
Appearance Distinctively colored solid (e.g., purple, red)[2]Intensely colored solids (yellow, orange, red, etc.)[4][5]
Melting Point 241-243 °C[3]Generally high and variable, depending on the aryl group
Solubility Slightly soluble in DMSO and heated methanol[3]Generally poor in water, soluble in organic solvents like DMF, DMSO
Key Spectroscopic Feature Electron-withdrawing nitroso group. IR data available.[6]Strong UV-Vis absorption (λmax ~400-550 nm) due to extended π-conjugation.[4][5]
Tautomerism Exists primarily in the nitroso form.Exhibits pronounced azo-hydrazone tautomerism, influenced by solvent and substituents.[4][5]

Applications & Functional Performance: Intermediate vs. Final Product

The ultimate utility of these compounds is the most critical point of differentiation for researchers. One is a means to an end; the other is the end itself.

G cluster_nitroso Nitroso-Uracil: Synthetic Hub cluster_azo Arylazo-Uracils: Functional Materials nitroso 6-Amino-1,3-dimethyl- 5-nitrosouracil reduction Reduction of Nitroso Group (e.g., with Na₂S₂O₄) nitroso->reduction diamino 5,6-Diamino- 1,3-dimethyluracil reduction->diamino condensation Condensation & Cyclization diamino->condensation purines Purine Derivatives (Theophylline, Caffeine) condensation->purines lumazines Lumazines & Other Fused Heterocycles condensation->lumazines azo 6-Amino-5-(Arylazo)- 1,3-dimethyluracils dyes Textile Dyes & Pigments azo->dyes optical Optical Materials (Data Storage, NLO) azo->optical sensors Chemosensors (Solvatochromism) azo->sensors

Caption: Divergent applications of Nitroso-Uracil and Arylazo-Uracils.

Nitroso-Uracil: A Gateway to Fused Heterocycles

The primary significance of Nitroso-Uracil lies in its role as a versatile synthetic intermediate.[2][8] Its synthetic value stems from the facile reduction of the C5-nitroso group to an amino group, yielding the highly reactive 5,6-diamino-1,3-dimethyluracil. This diamine is a classic precursor for building fused heterocyclic rings.

  • Purine Synthesis: Condensation of the diamine with reagents like formamide or formic acid is a standard route to synthesize substituted xanthines, most notably the pharmaceuticals theophylline and caffeine .[2][9]

  • Pteridine and Lumazine Synthesis: Reaction with α-dicarbonyl compounds leads to the formation of lumazine and pteridine ring systems, which are of significant biological interest.[3]

  • Biological Activity: While some preliminary studies have explored its direct antimicrobial or anticancer properties, its main contribution to drug development is as a precursor to more complex and active molecules.[2][3]

Arylazo-Uracils: A Class of Functional Dyes

In contrast, Arylazo-Uracils are typically the final products, valued for their inherent optical properties.

  • Dyes and Pigments: The azo group is a powerful chromophore, making these compounds potent dyes. Their properties can be fine-tuned by changing the substituent on the aryl ring, allowing for a wide palette of colors.[4][5]

  • Photoactive Materials: Azo compounds are well-known photochromes, capable of reversible trans-cis isomerization upon irradiation with light.[10] This property makes them candidates for advanced applications in optical data storage, molecular switches, and non-linear optics.[4]

  • Solvatochromism: The color of these dyes is often highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[4][5] This makes them useful as probes for solvent polarity or in sensor applications.

Experimental Protocols

The following protocols are provided as representative, self-validating methodologies for the synthesis of each class of compound.

Protocol 1: Synthesis of this compound

Causality: This protocol relies on the in-situ generation of the nitrosonium ion (NO⁺) electrophile in an acidic medium for an efficient reaction with the uracil precursor.[2] Low temperature is crucial to prevent degradation of nitrous acid and minimize side reactions.

Materials:

  • 6-Amino-1,3-dimethyluracil (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Distilled Water

  • Ethanol

Procedure:

  • In a flask equipped with a magnetic stirrer, suspend 6-amino-1,3-dimethyluracil in distilled water.

  • Cool the suspension to 10 °C in an ice-water bath.

  • Slowly add concentrated HCl to dissolve the starting material, forming the hydrochloride salt. Maintain the temperature below 10 °C.

  • Separately, dissolve sodium nitrite in a minimal amount of cold distilled water.

  • Add the sodium nitrite solution dropwise to the stirred uracil solution over 30 minutes. A distinct color change and precipitation of a solid should be observed.

  • Continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure complete reaction.

  • Validation: The reaction is complete when the starting material is no longer detectable by Thin Layer Chromatography (TLC).

  • Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to facilitate drying.

  • Dry the resulting brightly colored solid under vacuum to yield the final product. Purity can be further enhanced by recrystallization from an ethanol/water mixture.[2]

Protocol 2: Synthesis of 6-Amino-1,3-dimethyl-5-(phenylazo)uracil

Causality: This protocol first generates a highly reactive diazonium cation from aniline, which is unstable at room temperature and must be used immediately. This electrophile then couples with the activated C5 position of the uracil ring to form the stable azo linkage.

Materials:

  • Aniline (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl) (2.5 eq)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • 6-Amino-1,3-dimethyluracil (1.0 eq)

  • Sodium Acetate

  • Distilled Water

Procedure:

  • Diazotization: a. In a beaker, dissolve aniline in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath. b. In a separate flask, dissolve sodium nitrite in cold distilled water. c. Add the NaNO₂ solution dropwise to the aniline solution while maintaining the temperature strictly between 0-5 °C. Stir for 15-20 minutes. The formation of the diazonium salt is complete.

  • Coupling Reaction: a. In a separate, larger beaker, dissolve 6-amino-1,3-dimethyluracil in water, potentially with gentle warming, then cool to room temperature. b. Add sodium acetate to the uracil solution to act as a buffer. Cool this solution to 0-5 °C. c. Slowly add the freshly prepared diazonium salt solution to the stirred uracil solution. An intensely colored precipitate will form immediately. d. Stir the mixture for 1-2 hours in the ice bath.

  • Validation: The appearance of a vibrant, water-insoluble solid and the consumption of the uracil precursor (monitored by TLC) indicate a successful reaction.

  • Isolate the crude dye by vacuum filtration. Wash the product extensively with cold water to remove salts.

  • Dry the product. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for purification.

Conclusion: A Choice Dictated by Function

The comparison between this compound and the class of 6-amino-5-(arylazo)-1,3-dimethyluracils is a clear illustration of how a single synthetic decision point can lead to vastly different chemical worlds.

  • Choose This compound when your objective is the synthesis of complex, fused heterocyclic systems. It is not the final product but a critical, reactive handle that serves as a gateway to valuable scaffolds like xanthines and lumazines.[2][9]

  • Choose 6-Amino-5-(Arylazo)-1,3-dimethyluracils when your objective is to create molecules with inherent color and optical functionality. These are the final products, designed to be dyes, pigments, or photoactive components in advanced materials.[4][5]

For the researcher, the choice is unambiguous and is dictated entirely by the desired function: building complex molecular architecture or crafting vibrant, functional color.

References

  • Title: Uracil, 6-amino-1,3-dimethyl-5-nitroso- Source: NIST WebBook URL:[Link]
  • Title: New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes Source: RSC Publishing URL:[Link]
  • Title: 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review Source: National Institutes of Health (NIH) URL:[Link]
  • Title: this compound | C6H8N4O3 | CID 81133 Source: PubChem URL:[Link]
  • Title: Synthesis, structure and solvatochromic properties of some novel 5-arylazo-6-hydroxy-4-phenyl-3-cyano-2-pyridone dyes Source: PubMed Central (PMC) URL:[Link]
  • Title: New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity Source: MDPI URL:[Link]
  • Title: Synthesis, Reactivity, and Biological Activity of 5-aminouracil and Its Deriv
  • Title: Novel reaction of 1,3-dimethyl-6-amino-5-nitrosouracil with lead tetraacetate Source: ACS Public
  • Title: Synthesis, structure and solvatochromic properties of some novel 5-arylazo-6-hydroxy-4-(4-methoxyphenyl)-3-cyano-2-pyridone dyes: Hydrazone-azo tautomeric analysis Source: Arabian Journal of Chemistry URL:[Link]
  • Title: 1-Alkyl-2-(arylazo)imidazoles: Unique Combination of Photochromic and Liquid Crystal Properties Source: The International Journal of Engineering and Science (THE IJES) URL:[Link]
  • Title: Recent Developments in Applications of Aminouracil in the Synthesis of the Heterocyclic Compound via Multicomponent Reaction Source: SciSpace URL:[Link]
  • Title: Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents Source: PubMed Central (PMC) URL:[Link]
  • Title: Formation of Aryl-bis (6-Amino-1,3-Dimethyluracil-5-yl)
  • Title: Structure, Photochromism and Liquid Crystal Properties of 1-Alkyl-2-(Arylazo)Imidazoles Source: SCIRP URL:[Link]

Sources

A Comparative Guide to the Analytical Characterization of 6-Amino-1,3-dimethyl-5-nitrosouracil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

6-Amino-1,3-dimethyl-5-nitrosouracil, often abbreviated as DANU, is a heterocyclic compound of significant interest in pharmaceutical development. With the molecular formula C₆H₈N₄O₃, this uracil derivative serves as a critical precursor in the synthesis of various active pharmaceutical ingredients (APIs), most notably methylxanthines such as caffeine and theophylline.[1] Its distinct chemical architecture, featuring a pyrimidine-2,4(1H,3H)-dione backbone with methyl, amino, and nitroso functional groups, dictates its reactivity and makes it a versatile building block for more complex molecules.[1]

The purity, stability, and structural integrity of DANU are paramount, as any impurities or degradation products can be carried through the synthetic pathway, potentially compromising the safety and efficacy of the final drug product. Consequently, a robust and multi-faceted analytical strategy is not merely a quality control measure but a foundational component of drug development. This guide provides an in-depth comparison of the essential analytical techniques for the comprehensive characterization of this compound, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Physicochemical Properties: The Foundation for Method Development

A thorough understanding of a molecule's fundamental properties is the logical starting point for any analytical method development. These characteristics influence solubility, chromatographic behavior, and spectroscopic responses.

PropertyValueSource
Molecular Formula C₆H₈N₄O₃[2]
Molecular Weight 184.15 g/mol [2]
Appearance Solid[3]
Melting Point 241-243 °C[4]
Solubility Insoluble in water; Slightly soluble in DMSO and Methanol (when heated)
Predicted pKa 1.16 ± 0.70

Core Analytical Workflow

A comprehensive characterization of this compound relies on a synergistic combination of techniques. The workflow logically progresses from structural confirmation to purity assessment.

Caption: Integrated workflow for the characterization of DANU.

Part 1: Structural Elucidation Techniques

The primary goal of structural elucidation is to provide unambiguous confirmation of the molecule's identity and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural analysis in organic chemistry. It provides detailed information about the carbon-hydrogen framework. For DANU, experiments are typically conducted in deuterated dimethyl sulfoxide (DMSO-d₆) due to its limited solubility in other common NMR solvents.

  • ¹H NMR (Proton NMR): This technique identifies the different types of protons and their neighboring environments.

    • Expertise & Experience: The key signals to look for in the ¹H NMR spectrum of DANU are the two distinct methyl groups attached to the nitrogen atoms of the uracil ring and the protons of the primary amino group. The chemical shifts of the methyl protons are expected to be around δ 2.95 ppm. A broader signal corresponding to the exchangeable amino protons (-NH₂) would also be anticipated. A signal observed at δ 11.18 ppm can be attributed to an exchangeable proton, likely from the amino group or a tautomeric form.

  • ¹³C NMR (Carbon NMR): This provides a count of the unique carbon atoms in the molecule.

    • Expertise & Experience: The ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the DANU molecule: two carbonyl carbons (C2 and C4), two sp² carbons in the ring (C5 and C6), and two methyl carbons (N1-CH₃ and N3-CH₃). The carbonyl carbons will appear significantly downfield (typically >150 ppm), while the methyl carbons will be the most upfield signals. While specific literature data for the ¹³C NMR of DANU is sparse, data from analogous 6-amino-5-carboxamidouracils show the C6 carbon appearing around 159-160 ppm and the C5 carbon around 87-88 ppm, providing a reasonable estimation for interpretation.[5]

Comparison of NMR Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity (via coupling)High sensitivity, fast acquisitionSignal overlap in complex molecules, exchangeable protons can be broad
¹³C NMR Number of unique carbons, carbon type (sp³, sp², sp)Excellent spectral dispersion, direct carbon countLow natural abundance (1.1%) requires longer acquisition times
2D NMR (COSY, HSQC) Correlation between protons and carbonsUnambiguously assigns proton and carbon signalsRequires more instrument time and expertise in data interpretation
Mass Spectrometry (MS)

MS is an essential tool for confirming the molecular weight and providing structural information through fragmentation analysis.

Caption: Expected fragmentation logic for DANU in MS/MS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides a molecular fingerprint by identifying the vibrational frequencies of functional groups. It is a rapid and non-destructive technique for confirming the presence of key structural motifs.

  • Expertise & Experience: The FT-IR spectrum of DANU is characterized by several key absorption bands. The presence of the amino group (-NH₂) will be indicated by N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region. The carbonyl groups (C=O) of the uracil ring will exhibit strong stretching bands around 1650-1750 cm⁻¹. The C=C and C-N stretching vibrations within the ring and the N=O stretch of the nitroso group will appear in the fingerprint region (below 1600 cm⁻¹). An authoritative condensed phase IR spectrum is available in the NIST Chemistry WebBook for reference.[7]

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state.

  • Expertise & Experience: The crystal structure of this compound monohydrate has been determined and is available in the Crystallography Open Database (COD ID: 2001110).[2] This analysis confirms the planarity of the pyrimidine ring and provides exact measurements of the molecular geometry. This technique is the gold standard for structural confirmation but requires a suitable single crystal, which can be challenging to obtain.

Part 2: Purity and Quantitative Analysis

These techniques are employed to determine the purity of DANU and to quantify it in the presence of impurities or in a formulation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for purity assessment and assay in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.

  • Expertise & Experience: A reversed-phase HPLC (RP-HPLC) method with UV detection is the most common approach for analyzing DANU. The choice of column (e.g., C18), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), and detector wavelength are critical parameters that must be optimized. Given DANU's UV λmax at 268 nm, this wavelength is a logical choice for detection to ensure high sensitivity.[8]

Protocol: A Foundational RP-HPLC Method for Purity Determination

This protocol is a starting point based on methods used for related uracil and theophylline compounds and must be optimized and validated for its specific intended purpose.[9][10][11]

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of 20 mM potassium phosphate buffer (pH 3.0) and acetonitrile (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 268 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the DANU sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

Method Validation (Based on ICH Q2(R2) Guidelines)

A critical aspect of any quantitative method is its validation to ensure it is fit for purpose.[12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by running blanks, placebo (if in a formulation), and spiked samples.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A typical range for an assay is 80-120% of the target concentration.

  • Accuracy: The closeness of test results to the true value. It is often determined by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Comparison of Chromatographic Approaches

TechniquePrincipleStrengthsBest For
Isocratic HPLC Constant mobile phase compositionSimple, robust, reproducible retention timesRoutine QC, assay of the main component
Gradient HPLC Mobile phase composition changes over timeResolves complex mixtures with a wide polarity rangeImpurity profiling, stability studies
UPLC Uses smaller particles (<2 µm) and higher pressuresFaster run times, higher resolution, lower solvent useHigh-throughput screening, complex impurity analysis
Thermal Analysis (DSC & TGA)

Thermal analysis provides information on the physical and chemical properties of a substance as a function of temperature.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.

    • Expertise & Experience: For a pure, crystalline substance like DANU, DSC will show a sharp endothermic peak corresponding to its melting point (241-243 °C).[4] The sharpness of the peak is an indicator of purity; impurities will typically cause the peak to broaden and shift to a lower temperature. DSC can be used as a rapid, orthogonal technique for purity assessment.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.

    • Expertise & Experience: TGA is used to determine the thermal stability and decomposition profile of DANU. It can also quantify the amount of residual solvents or water content (as seen in its monohydrate form). A TGA thermogram would show the temperature at which the compound begins to decompose, providing critical information for handling and storage.

Conclusion: A Holistic and Self-Validating Approach

The comprehensive characterization of this compound is not achieved by a single technique but by the logical application of multiple, orthogonal analytical methods. The workflow begins with the unequivocal structural confirmation provided by NMR, MS, and FT-IR, ideally anchored by X-ray crystallography as the absolute standard. This foundational knowledge then supports the development and validation of robust chromatographic methods like HPLC for the critical assessment of purity and potency. Thermal analysis serves as a powerful complementary tool for verifying purity and assessing thermal stability.

Each method in this workflow acts as a self-validating system; for instance, the molecular weight confirmed by MS must align with the structure determined by NMR, and the purity indicated by the sharp melt in DSC should be corroborated by the impurity profile from a validated HPLC method. For professionals in drug development, adopting this integrated analytical strategy ensures a deep and reliable understanding of this key starting material, mitigating risks in downstream processes and contributing to the development of safe and effective medicines.

References

  • Senga, K., Kanazawa, H., & Nishigaki, S. (1976). New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes. J. Chem. Soc., Chem. Commun., 155a. [Link]
  • Chemsrc. This compound. [Link]
  • PubChem. This compound. Compound Summary for CID 81133. [Link]
  • NIST. Uracil, 6-amino-1,3-dimethyl-5-nitroso-.
  • Pawar, S. V., et al. (2012). Isolation and Characterization of Impurities Present in 8-Chlorotheophylline. Indian Journal of Pharmaceutical Sciences, 74(3), 238–243. [Link]
  • El-Gazzar, M. G., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 86. [Link]
  • Senga, K., Kanazawa, H., & Nishigaki, S. (1976). New synthesis of pteridines from the reaction of this compound with phenacylidenetriphenylphosphoranes. J. Chem. Soc., Chem. Commun., 588. [Link]
  • ICH. (2022). Q2(R2)
  • Taylor, E. C., Maki, Y., & McKillop, A. (1972). Novel reaction of 1,3-dimethyl-6-amino-5-nitrosouracil with lead tetraacetate. The Journal of Organic Chemistry, 37(10), 1601–1605. [Link]
  • Journal of Pharmaceutical Research. (2021). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Journal of Pharmaceutical Research, 20(3). [Link]
  • Ma, K., et al. (2009). Purity determination and uncertainty evaluation of theophylline by mass balance method, high performance liquid chromatography and differential scanning calorimetry. Analytica Chimica Acta, 650(2), 227–233. [Link]
  • Patel, B. S., et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Scientific Reports, 12(1), 19574. [Link]
  • Ma, K., Wang, H., Zhao, M., & Xing, J. (2009). Purity determination and uncertainty evaluation of theophylline by mass balance method, high performance liquid chromatography and differential scanning calorimetry. Analytica Chimica Acta, 650(2), 227-233. [Link]
  • AL-Salman, H. N. K., et al. (2021). Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. Systematic Reviews in Pharmacy, 12(1), 198-204. [Link]
  • Maring, J. G., et al. (2005). A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma. Therapeutic Drug Monitoring, 27(1), 25-30. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of 6-Amino-1,3-dimethyl-5-nitrosouracil Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

6-Amino-1,3-dimethyl-5-nitrosouracil is a key heterocyclic intermediate in organic synthesis, notably serving as a precursor for the synthesis of methylxanthines like caffeine and theophylline.[1] Its molecular structure, featuring a nitrosated uracil core, makes it highly reactive and valuable for constructing complex pharmaceutical molecules.[1] Given its role as a foundational building block, ensuring its purity is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and batch-to-batch consistency of the final Active Pharmaceutical Ingredient (API).

Impurities, whether they are unreacted starting materials, by-products, or degradation products, can have significant downstream effects, including altered pharmacological activity, increased toxicity, and reduced stability of the final drug product. Therefore, a robust, validated analytical method for purity assessment is indispensable. This guide provides an in-depth examination of High-Performance Liquid Chromatography (HPLC) as the gold standard for this purpose. We will explore the rationale behind method development, the intricacies of method validation according to international regulatory standards, and a comparative analysis against other analytical techniques.

Why HPLC? A Comparative Overview of Analytical Techniques

While several analytical methods can assess compound purity, HPLC, particularly Reverse-Phase HPLC (RP-HPLC), offers an unparalleled combination of specificity, sensitivity, and versatility for a molecule like this compound.

// Edges with labels edge [color="#202124", fontcolor="#202124", fontsize=10]; HPLC -> Specificity [label="Excellent"]; HPLC -> Sensitivity [label="High"]; HPLC -> Quantitation [label="Excellent"]; HPLC -> Speed [label="Moderate"]; HPLC -> Cost [label="Moderate"];

TLC -> Specificity [label="Low"]; TLC -> Sensitivity [label="Low"]; TLC -> Quantitation [label="Poor (Semi-Quantitative)"]; TLC -> Speed [label="Fast"]; TLC -> Cost [label="Low"];

GC_MS -> Specificity [label="Excellent (Mass Spec)"]; GC_MS -> Sensitivity [label="Very High"]; GC_MS -> Quantitation [label="Good"]; GC_MS -> Speed [label="Moderate-Slow"]; GC_MS -> Cost [label="High (Requires Derivatization)"];

UPLC -> Specificity [label="Excellent+"]; UPLC -> Sensitivity [label="Very High"]; UPLC -> Quantitation [label="Excellent"]; UPLC -> Speed [label="Very Fast"]; UPLC -> Cost [label="High"]; }

Caption: The logical workflow for HPLC method validation based on ICH guidelines.

Experimental Protocol: A Self-Validating HPLC Method

This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) as mandated by pharmacopoeias like the USP and Ph. Eur. [2][3]The SST ensures that the chromatographic system is performing adequately before any samples are analyzed. [4]

Chromatographic Conditions

The selection of chromatographic parameters is driven by the physicochemical properties of this compound. Its polarity suggests a reverse-phase mode is appropriate.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides good retention for moderately polar compounds. The column dimensions offer a balance between resolution and run time.
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0B: AcetonitrileA buffered aqueous phase controls the ionization state of the analyte, ensuring reproducible retention times. Acetonitrile is a common organic modifier.
Gradient 5% B to 40% B over 15 minutesA gradient elution is chosen to ensure elution of any potential non-polar impurities and to provide sharp peaks for the main analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTemperature control ensures stable retention times.
Detection UV at 280 nmThe uracil ring system contains a chromophore that absorbs strongly in the UV region. 280 nm is a typical starting point.
Injection Vol. 10 µLA standard injection volume to avoid column overloading.
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in a small amount of mobile phase B (Acetonitrile) and dilute to volume with mobile phase A.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with mobile phase A.

  • Sample Solution (100 µg/mL): Prepare in the same manner as the working standard, using the sample to be tested.

System Suitability Testing (SST)

Before sample analysis, inject the Working Standard Solution five times. The system is deemed suitable for use if it meets the criteria established by pharmacopoeias such as the European Pharmacopoeia and the USP. [3][5][6]

SST Parameter Acceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.8
Theoretical Plates (N) > 2000

| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |

Validation Protocol Steps

A. Specificity:

  • Inject a blank (mobile phase A), the working standard, and the sample solution.

  • Inject a solution of a known related impurity if available.

  • Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample and analyze the stressed samples.

  • Acceptance: The main peak should be free from interference from the blank and any degradation products. Peak purity analysis (using a Diode Array Detector) should pass.

B. Linearity:

  • Prepare a series of at least five concentrations from the standard stock solution, typically ranging from 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance: The correlation coefficient (r²) should be ≥ 0.999.

C. Accuracy:

  • Prepare the sample solution at three concentration levels (e.g., 80%, 100%, 120%) by spiking a placebo with known amounts of the reference standard.

  • Prepare each level in triplicate and analyze.

  • Calculate the percentage recovery at each level.

  • Acceptance: The mean recovery should be within 98.0% to 102.0%.

D. Precision:

  • Repeatability (Intra-assay): Analyze six separate preparations of the sample solution at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance: The %RSD for the series of measurements should be ≤ 2.0%.

E. Limit of Quantitation (LOQ):

  • Establish the LOQ based on the signal-to-noise ratio (typically S/N ≥ 10) or by determining the concentration at which precision (%RSD) and accuracy (%recovery) are acceptable.

  • Acceptance: Precision at the LOQ should typically be ≤ 10% RSD.

F. Robustness:

  • Deliberately vary key method parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Analyze the working standard under each condition and evaluate the impact on SST parameters.

  • Acceptance: SST parameters should remain within the acceptance criteria, demonstrating the method's reliability during normal use.

Interpreting the Data: A Summary of Expected Results

A successfully validated method will yield data that meets all pre-defined acceptance criteria, providing a high degree of confidence in the purity results.

Validation ParameterSpecificationExpected Result
Specificity No interference at the analyte's retention time.Peak is pure and well-resolved from degradants.
Linearity (r²) ≥ 0.9990.9995
Range 50 - 150 µg/mLMethod is linear, accurate, and precise within this range.
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%0.8%
LOQ S/N ≥ 100.5 µg/mL
Robustness SST criteria met under all varied conditions.System suitability passes all robustness checks.

Conclusion

The validation of an analytical method for determining the purity of this compound is a systematic process governed by scientific principles and regulatory expectations. High-Performance Liquid Chromatography stands as the premier technique for this application, offering the required specificity, accuracy, and precision. By following a structured validation protocol grounded in ICH Q2(R2) guidelines and incorporating self-validating system suitability tests, researchers and drug development professionals can establish a robust and reliable method. This ensures the quality of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL:[Link] [2][11][13]
  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL:[Link] [4]
  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation Source: YouTube (Pharma Talks) URL:[Link] [7]
  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL:[Link] [8]
  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link] [9]
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: Ph. Eur. 2.2.29. Liquid Chromatography Source: DSDP Analytics URL:[Link] [10]
  • Title: General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition Source: European Directorate for the Quality of Medicines & HealthCare (EDQM) URL:[Link] [12]
  • Title: 2.2.29. Liquid Chromatography - European Pharmacopoeia 10.0 Source: Scribd URL:[Link] [3]
  • Title: Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities Source: MDPI URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

In the landscape of medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents. The nuanced interplay of substituent groups on this heterocyclic core can dramatically alter molecular geometry, electronic distribution, and, consequently, biological activity. This guide provides a detailed structural comparison of 6-Amino-1,3-dimethyl-5-nitrosouracil (DANU) with its fundamental precursors and analogues: uracil, thymine, and 5-nitrosouracil. By examining their solid-state structures, we aim to elucidate the conformational and electronic impact of N-methylation, C6-amination, and C5-nitrosation, offering a foundational understanding for researchers engaged in the rational design of pyrimidine-based drugs.

Introduction: The Significance of Structural Nuances in Pyrimidine Derivatives

Pyrimidine derivatives are integral to a vast array of biological processes and are the foundational structures for numerous pharmaceuticals.[1] The specific substitutions on the pyrimidine ring dictate the molecule's three-dimensional shape, its ability to form intermolecular interactions, and its overall physicochemical properties. This compound is a versatile synthetic intermediate, notably used in the synthesis of purine derivatives like caffeine and theophylline.[2] Understanding its structural relationship with fundamental pyrimidines such as uracil and thymine, and the direct influence of the nitroso group by comparison with 5-nitrosouracil, is critical for predicting its reactivity and potential biological interactions.

This guide will delve into a comparative analysis of these compounds, leveraging experimental data from X-ray crystallography and insights from computational modeling. We will explore how the addition of methyl, amino, and nitroso groups systematically alters bond lengths, bond angles, and crystal packing, thereby influencing the molecule's electronic and steric profile.

Methodologies for Structural Elucidation

The primary technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction . This method provides highly accurate measurements of bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

For molecules that are difficult to crystallize or for theoretical insights, computational modeling , particularly Density Functional Theory (DFT), serves as a powerful predictive tool.[3] DFT calculations can provide optimized molecular geometries, vibrational frequencies, and electronic properties, offering a valuable complement to experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique for structural characterization, providing information about the chemical environment of atoms within a molecule in solution. While not providing the direct atomic coordinates of a crystal structure, NMR is invaluable for confirming molecular connectivity and understanding tautomeric equilibria in different solvent environments.[4]

Below is a generalized workflow for the comparative structural analysis of pyrimidine derivatives.

Figure 1: Generalized workflow for comparative structural analysis.

Comparative Structural Analysis

The following sections present a detailed comparison of the molecular geometries of this compound and its selected analogues, based on published crystallographic data.

Molecular Structures

The molecular structures of the compounds under investigation are depicted below.

Figure 2: Molecular structures of the compared compounds.

Key Structural Parameters from X-ray Crystallography

The following table summarizes key bond lengths and angles for this compound monohydrate, uracil, and thymine, extracted from their respective crystallographic information files (CIFs). Data for 5-nitrosouracil is derived from DFT calculations due to the limited availability of experimental crystal structure data in the searched literature.[3][5][6][7]

Bond/AngleThis compound (DANU)[5]Uracil[7]Thymine[6]5-Nitrouracil (DFT)[3]
Bond Lengths (Å)
N1-C21.3831.3791.3761.381
C2-N31.3731.3711.3781.378
N3-C41.3871.3841.3851.385
C4-C51.4331.4441.4551.448
C5-C61.4111.3411.3521.355
C6-N11.3651.3761.3801.379
C5-N5 (nitroso)1.334---
C5-C7 (methyl)--1.495-
C6-N6 (amino)1.332---
**Bond Angles (°) **
C6-N1-C2120.3121.2121.1121.0
N1-C2-N3117.9114.9114.7115.0
C2-N3-C4123.6126.7126.6126.5
N3-C4-C5113.8114.8114.8115.2
C4-C5-C6121.1118.0117.8117.5
C5-C6-N1123.0124.3125.0124.8

Note: Data for 5-Nitrouracil is from DFT calculations and may differ from experimental values.

Discussion: The Structural Impact of Substituents

The structural data presented reveals the significant influence of each substituent on the geometry of the pyrimidine ring.

N-Methylation: The presence of methyl groups at the N1 and N3 positions in DANU leads to slight alterations in the endocyclic bond angles compared to uracil and thymine. Specifically, the C2-N3-C4 angle in DANU is slightly smaller, while the N1-C2-N3 angle is larger. These changes can be attributed to the steric bulk and electronic effects of the methyl groups.

C6-Amino Group: The introduction of an amino group at the C6 position in DANU results in a notable lengthening of the C5-C6 bond (1.411 Å) compared to the C5=C6 double bond in uracil (1.341 Å) and thymine (1.352 Å). This suggests a greater degree of single-bond character and a delocalization of electron density from the amino group into the pyrimidine ring. The C6-N6 bond length of 1.332 Å is shorter than a typical C-N single bond, indicating partial double-bond character.[5]

C5-Nitroso Group: The C5-nitroso group in DANU and 5-nitrosouracil is a strong electron-withdrawing group. In DANU, the C4-C5 bond (1.433 Å) is slightly shorter than in uracil and thymine, which can be attributed to the electronic influence of the adjacent nitroso and amino groups. The C5-N5 bond length of 1.334 Å is indicative of a bond with significant double-bond character. The presence of the nitroso group also influences the planarity of the molecule and its potential for intermolecular interactions.

Comparative Planarity: Uracil and thymine are largely planar molecules. In this compound monohydrate, the pyrimidine ring is also essentially planar. The planarity of these molecules facilitates stacking interactions in the solid state, which is a crucial aspect of their crystal packing.

Intermolecular Interactions and Crystal Packing

The nature and pattern of intermolecular interactions, particularly hydrogen bonding, are fundamental to the solid-state structure and properties of these compounds.

Figure 3: Simplified representation of hydrogen bonding patterns.

In the crystal structure of uracil, molecules are linked by N-H···O hydrogen bonds, forming layers.[7] Similarly, thymine molecules form hydrogen-bonded pairs.[6] The crystal structure of this compound monohydrate reveals a more complex hydrogen bonding network involving the amino group, the nitroso group, and the water molecule of crystallization.[5] The amino group acts as a hydrogen bond donor to the water molecule, which in turn donates a hydrogen bond to the nitrogen atom of the nitroso group of an adjacent molecule. This intricate network of interactions plays a significant role in the stability of the crystal lattice.

Conclusion and Future Directions

This comparative guide has highlighted the distinct structural features of this compound in relation to its fundamental analogues. The interplay of N-methylation, C6-amination, and C5-nitrosation results in significant alterations to the molecular geometry and electronic distribution of the pyrimidine ring. These structural modifications are critical determinants of the compound's chemical reactivity and potential as a scaffold in drug design.

Future research should focus on obtaining experimental crystal structures for a wider range of 5-nitroso- and 6-aminouracil derivatives to further refine our understanding of structure-activity relationships. Additionally, comprehensive computational studies and solution-phase NMR experiments would provide a more complete picture of the conformational dynamics and tautomeric preferences of these molecules, offering valuable insights for the development of next-generation pyrimidine-based therapeutics.

References

  • Low, J. N., Howie, R. A., Hueso-Ureña, F., & Moreno-Carretero, M. N. (1992). Structures of this compound monohydrate and 6-amino-5-formyl-1,3-dimethyluracil monohydrate.
  • Kattan, D., Palafox, M. A., Rathor, S. K., & Rastogi, V. K. (2016). A DFT analysis of the molecular structure, vibrational spectra and other molecular properties of 5-nitrouracil and comparison with uracil. Journal of Molecular Structure, 1106, 300-315. [Link]
  • PubChem. (n.d.). 1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate. National Center for Biotechnology Information.
  • Gerdil, R. (1961). The crystal structure of thymine monohydrate. Acta Crystallographica, 14(4), 333-344.
  • PubChem. (n.d.). Uracil. National Center for Biotechnology Information.
  • PubChem. (n.d.). 5-Nitrouracil. National Center for Biotechnology Information.
  • Stewart, R. F., & Jensen, L. H. (1967). The crystal structure of uracil. Acta Crystallographica, 23(6), 1102-1111.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Part of the crystal structure of (I), showing the thymine–thymine...
  • ResearchGate. (n.d.). X-ray structure of 5. Table 2. Bond lengths (Å) for 5 and 9. a Bond...
  • ResearchGate. (n.d.). and 5-fluoro-5-nitro-substituted uracil derivatives. Synthesis and structure.
  • American Chemical Society. (2015). Topochemical Synthesis, micro-Electron Diffraction (3D ED), and Electron Beam-Initiated Topotactic Dimer Splitting of cis,syn-Thymine Dimer Crystals. Journal of the American Chemical Society.
  • National Center for Biotechnology Information. (2021). Uracil Derivatives for Halogen-Bonded Cocrystals. PubMed Central.
  • University of Iowa. (n.d.).
  • International Union of Crystallography. (1990). Bond Lengths, and Beyond.
  • 3DChem.com. (2019). Uracil (Molecule of the Month for October 2019).
  • PubChem. (n.d.). Thymine. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). TABLE 3 . Bond lengths, angles, and torsion angles ( a ) Bond length.
  • ScienceDirect. (n.d.).
  • PubChem. (n.d.). 6-Amino-5-nitrosouracil. National Center for Biotechnology Information.
  • National Center for Biotechnology Information. (1994). In vivo 19F NMR comparative study of 5-fluorouracil, 1-(2-tetrahydrofuryl)-5-fluorouracil (FT)
  • ResearchGate. (n.d.). Theoretical DFT and experimental NMR studies on uracil and 5-fluorouracil.
  • SpringerLink. (n.d.). A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties.
  • Journal of Pharmacy & Pharmacognosy Research. (2021).
  • MDPI. (n.d.). A Computational QSAR, Molecular Docking and In Vitro Cytotoxicity Study of Novel Thiouracil-Based Drugs with Anticancer Activity against Human-DNA Topoisomerase II.

Sources

Performance of 6-Amino-1,3-dimethyl-5-nitrosouracil in different reaction types

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Performance of 6-Amino-1,3-dimethyl-5-nitrosouracil in Diverse Reaction Modalities

Introduction: The Versatility of a Specialized Uracil Derivative

This compound (ADMNU), a heterocyclic compound derived from uracil, stands as a cornerstone intermediate in synthetic organic and medicinal chemistry.[1] Its structure, featuring a pyrimidine-2,4(1H,3H)-dione backbone with strategically placed methyl, amino, and nitroso groups, confers a unique reactivity profile.[1][2] The electron-withdrawing nature of the C5-nitroso group, in conjunction with the adjacent C6-amino group, creates a highly reactive motif that is amenable to a variety of chemical transformations.

This guide provides a comparative analysis of ADMNU's performance in key reaction types, offering insights into its efficacy versus alternative reagents. We will explore its utility in the synthesis of fused heterocycles, its diverse redox chemistry, and its role as a ligand in coordination chemistry, supported by experimental data and detailed protocols. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of why and when ADMNU is the reagent of choice.

Synthesis of Fused Heterocycles: A Gateway to Purines and Pteridines

One of the most significant applications of ADMNU is its role as a precursor for constructing complex fused heterocyclic systems, particularly purine derivatives like theophylline and caffeine.[1] This transformation typically involves a cyclocondensation reaction where the C5-nitroso and C6-amino groups react with a suitable C1 or N1 synthon.

Performance in Purine Synthesis via Wittig Reaction

A notable method for synthesizing theophylline derivatives involves the reaction of ADMNU with benzylidenetriphenylphosphoranes (Wittig reagents).[3] This reaction proceeds through a proposed mechanism involving initial nucleophilic attack of the phosphorane ylide on the nitroso group, followed by cyclization and elimination of triphenylphosphine oxide.

Causality of Experimental Choice: The choice of a Wittig reagent provides a direct and efficient pathway to introduce the C8-substituent of the purine ring system. The high reactivity of the nitroso group in ADMNU makes it an excellent electrophilic partner for the nucleophilic ylide, driving the reaction forward.

Experimental Protocol: Synthesis of 8-Aryl-1,3-dimethylxanthines (Theophylline Derivatives) [3]

  • Reagent Preparation: Dissolve this compound (1 mmol) and the appropriate benzylidenetriphenylphosphorane (1.1 mmol) in dry toluene (20 mL).

  • Reaction Execution: Heat the mixture under reflux for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling, evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., a chloroform-methanol mixture) to afford the corresponding 8-aryltheophylline derivative.

Comparative Analysis with Alternative Precursors

While ADMNU is highly effective, other substituted uracils can be employed for xanthine synthesis. The table below compares the performance of ADMNU with an alternative precursor, 6-chloro-1,3-dimethyl-5-nitrouracil.

PrecursorReagentProductReaction ConditionsYieldReference
This compound (ADMNU) Benzylidenetriphenylphosphorane8-PhenyltheophyllineToluene, RefluxGood to Excellent[3]
6-Chloro-1,3-dimethyl-5-nitrouracilPhenylacetamidine8-PhenyltheophyllineDMF, HeatModerate[4]

The comparison highlights that ADMNU, via the Wittig reaction, offers a direct route using a commercially available reagent class. The alternative pathway, while effective, requires the preparation of an amidine, adding a step to the overall synthesis.

Diagram: Synthetic Workflow for Theophylline from ADMNU

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Products & Byproducts ADMNU ADMNU Reflux Reflux in Toluene (8-12h) ADMNU->Reflux Wittig Benzylidene- triphenylphosphorane Wittig->Reflux Theophylline 8-Aryltheophylline Reflux->Theophylline Cyclization TPPO Triphenylphosphine Oxide Reflux->TPPO Elimination

Caption: Workflow for the synthesis of theophylline derivatives from ADMNU.

Reactions with Thiols: A Duality of Condensation and Redox Chemistry

The reaction of ADMNU with thiols is particularly intriguing as it showcases the compound's dual reactivity, leading to both condensation and oxidation-reduction products.[5] This complexity provides access to a diverse range of heterocyclic structures from a single set of starting materials. The product distribution is highly dependent on the structure of the thiol and the reaction conditions.

Observed Products Include:

  • Condensation Products: Pteridine-2,4-diones and purine-2,6-diones.

  • Redox & Rearrangement Products: Disulphides, 4,6-dimethyl[2][3][5]thiadiazolo[3,4-d]pyrimidine-5,7-dione, and 5,6-diamino-1,3-dimethyluracil (the reduced form of ADMNU).[5][6]

Mechanistic Insight: The nitroso group is susceptible to reduction by thiols, which can lead to the formation of the corresponding diamino derivative.[6] Concurrently, the thiol can act as a nucleophile, attacking the uracil ring and initiating a condensation-cyclization cascade. The balance between these pathways dictates the final product mixture.

Comparative Performance: ADMNU vs. Non-Nitroso Analogues

The unique reactivity of ADMNU with thiols is directly attributable to the nitroso group. Its non-nitroso counterpart, 6-amino-1,3-dimethyluracil, does not undergo these specific condensation or redox reactions with simple thiols under similar conditions. This makes ADMNU a specialized reagent for accessing these particular heterocyclic scaffolds.

ReagentReactantKey ProductsReactivity DriverReference
ADMNU EthanethiolDiethyl disulphide, Thiadiazolopyrimidine, PteridinesElectrophilic Nitroso Group, Redox Potential[5][6]
6-Amino-1,3-dimethyluracilEthanethiolNo significant reaction under similar conditionsLack of Electrophilic Center at C5[2]

Diagram: Dueling Reaction Pathways of ADMNU with Thiols

G cluster_pathways Reaction Pathways cluster_products Product Classes ADMNU ADMNU + R-SH (Thiol) Redox Redox Pathway ADMNU->Redox Reduction of -NO Condensation Condensation Pathway ADMNU->Condensation Nucleophilic Attack Redox_Prods Reduced Uracil (Diamino) + Disulfide (R-S-S-R) Redox->Redox_Prods Condensation_Prods Fused Heterocycles (Pteridines, Purines, Thiadiazolopyrimidines) Condensation->Condensation_Prods

Caption: Competing redox and condensation pathways for ADMNU with thiols.

Coordination Chemistry: ADMNU as a Bidentate Ligand

Beyond its role in covalent bond formation, ADMNU is an effective ligand in coordination chemistry. The spatial arrangement of the C5-nitroso oxygen and a C4-carbonyl oxygen allows it to act as a bidentate chelating agent, forming stable complexes with various transition metals like Rhenium(I) and Ruthenium(II).[2]

Rationale for Performance: The chelation results in a stable five-membered ring structure with the metal center, which is thermodynamically favorable. The electronic properties of the resulting complex can be tuned by the choice of metal and other ancillary ligands, opening avenues for applications in catalysis, bioinorganic chemistry, and materials science.

Comparative Analysis with a Non-Nitroso Ligand

To understand the contribution of the nitroso group to coordination, we can compare ADMNU with its direct precursor, 6-Amino-1,3-dimethyluracil.

LigandKey Coordinating AtomsChelationResulting Complex StabilityReference
ADMNU C5-Nitroso (O), C4-Carbonyl (O)BidentateHigh (forms stable 5-membered ring)[2]
6-Amino-1,3-dimethyluracilC6-Amino (N), C4-Carbonyl (O)Bidentate (potential)Lower (less favorable geometry/electronics)[2]

While the non-nitroso analogue can potentially act as a ligand, the hard-hard interaction between the metal and the two oxygen donors of ADMNU often leads to more stable and well-defined complexes. The nitroso group is critical for the specific chelating behavior observed.[2]

Experimental Protocol: General Synthesis of a Metal-ADMNU Complex

  • Preparation: In a Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the metal precursor (e.g., a Re(I) or Ru(II) salt) (1 mmol) in a suitable degassed solvent (e.g., methanol or acetonitrile).

  • Ligand Addition: Add a solution of ADMNU (1.1 mmol) in the same solvent to the metal salt solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating for several hours until a color change or precipitation is observed.

  • Isolation: Isolate the crude product by filtration if it precipitates, or by removing the solvent in vacuo.

  • Purification: Recrystallize the solid product from an appropriate solvent system to obtain the pure metal complex. Characterize using techniques such as X-ray crystallography, NMR, and IR spectroscopy.

Conclusion

This compound is a uniquely reactive and versatile building block. Its performance is characterized by the electrophilic nature of its nitroso group, which enables efficient and often unique synthetic transformations.

  • In the synthesis of fused heterocycles , it provides direct and high-yielding pathways to valuable purine and pteridine scaffolds, outperforming other uracil derivatives in specific contexts like the Wittig olefination route to theophyllines.

  • Its reaction with thiols demonstrates a fascinating duality, engaging in both condensation and redox chemistry, a feature not present in its non-nitroso analogues.

  • In coordination chemistry , it functions as a robust bidentate ligand, forming stable metal complexes through chelation involving the nitroso and carbonyl oxygens.

The choice to use ADMNU is driven by its predictable, yet powerful, reactivity. For researchers aiming to construct complex nitrogen-containing heterocycles or explore novel coordination compounds, ADMNU offers a distinct and advantageous performance profile that justifies its prominent place in the synthetic chemist's toolbox.

References

  • Youssefyeh, R. D. (1975). Reaction of this compound with thiols. Journal of the Chemical Society, Perkin Transactions 1, (19), 1857-9. [Link]
  • Taylor, E. C., & Yoneda, F. (1974). New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes.
  • Youssefyeh, R. D. (1975). Reaction of this compound with thiols. PubMed, PMID: 1238411. [Link]
  • Youssefyeh, R. D., & Kalmus, A. (1975). Reaction of 6-Amino-I ,3-dimethyl-5-nitrosouracil with Thiols. Journal of the Chemical Society, Perkin Transactions 1, 1857-1859. [Link]
  • Sako, M., et al. (1988). Pyrimidine derivatives and related compounds. Part 41. Reactions of 1,3,6-trimethyl-5-nitrouracil and its 6-bromomethyl analogue with amines and hydrazines. Synthesis of pyrazolo[4,3-d]pyrimidine N-oxides and their ring expansion to pyrimido[5,4-d]pyrimidines. Journal of the Chemical Society, Perkin Transactions 1, 1989-1996. [Link]
  • Yoneda, F., et al. (1983). Pyrimidine derivatives and related compounds. Part 47. A new synthesis of xanthines and pyrrolo[3,2-d]pyrimidines by intramolecular cyclisation of 6-substituted 5-nitrouracil derivatives. Journal of the Chemical Society, Perkin Transactions 1, 75-79. [Link]
  • PubChem (n.d.). This compound.
  • Maki, Y., et al. (1987). Novel reaction of 1,3-dimethyl-6-amino-5-nitrosouracil with lead tetraacetate. The Journal of Organic Chemistry, 52(18), 4195-4196. [Link]

Sources

A Definitive Guide to the Structural Confirmation of 6-Amino-1,3-dimethyl-5-nitrosouracil: An NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and heterocyclic chemistry, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of rigorous scientific practice. 6-Amino-1,3-dimethyl-5-nitrosouracil, a key precursor in the synthesis of various bioactive compounds, including theophylline and caffeine, presents a unique structural elucidation challenge.[1][2] Its molecular architecture, characterized by a substituted pyrimidine ring, demands a robust analytical strategy to ensure identity and purity.[2]

This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the structural confirmation of this compound, with a primary focus on the power and precision of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices in NMR, present a self-validating protocol, and objectively compare its performance against alternative techniques such as Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography.

The Analytical Imperative: Why Structure Matters

This compound (Molecular Formula: C₆H₈N₄O₃, Molecular Weight: 184.15 g/mol ) possesses a uracil backbone with critical substitutions: two methyl groups at positions 1 and 3, an amino group at position 6, and a nitroso group at position 5.[3][4] The precise placement of these functional groups is paramount, as isomeric impurities could drastically alter reactivity and lead to undesirable byproducts in subsequent synthetic steps. The electron-withdrawing nature of the nitroso group, in particular, is key to the molecule's utility as a synthetic intermediate.[2][3] Therefore, a definitive analytical method must not only confirm the presence of all constituent parts but also their exact connectivity.

The Primary Tool: High-Resolution NMR Spectroscopy

NMR spectroscopy stands as the gold standard for the non-destructive elucidation of molecular structure in solution. Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) provides a detailed map of the molecule's framework.

Predicted NMR Analysis of this compound

Based on the known structure and established principles of NMR spectroscopy for uracil derivatives, we can predict the expected ¹H and ¹³C NMR spectra.[5][6][7] The choice of a deuterated polar aprotic solvent like Dimethyl Sulfoxide-d₆ (DMSO-d₆) is deliberate; it is an excellent solvent for many uracil derivatives and its residual proton signal does not typically interfere with the signals of interest.[3][5][8]

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆ (400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0 - 9.0Broad Singlet2H-NH₂The amino protons are expected to be downfield due to the electron-withdrawing effects of the pyrimidine ring and the adjacent nitroso group. The signal is often broad due to quadrupole broadening and chemical exchange with trace water in the solvent.
~3.4 - 3.6Singlet3HN₃-CH₃The methyl group at the N₃ position is typically slightly downfield compared to the N₁-methyl due to the influence of the adjacent carbonyl group.
~3.2 - 3.4Singlet3HN₁-CH₃The methyl group at the N₁ position is expected in this region, influenced by the adjacent carbonyl and the overall aromaticity of the ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆ (100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~160 - 165C4=OCarbonyl carbons in uracil derivatives typically resonate in this downfield region.
~150 - 155C2=OSimilar to the C4 carbonyl, this carbon is also significantly deshielded.
~145 - 150C6-NH₂The carbon bearing the amino group is expected to be downfield due to the electronegativity of nitrogen and its position in the conjugated system.
~115 - 125C5-NOThe attachment of the nitroso group significantly influences the chemical shift of the C5 carbon.
~30 - 35N₃-CH₃The methyl carbon at the N₃ position.
~25 - 30N₁-CH₃The methyl carbon at the N₁ position.
Experimental Protocol: A Step-by-Step Guide to NMR Data Acquisition

This protocol is designed to be self-validating, ensuring high-quality, reproducible data.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the synthesized this compound.

    • Dissolve the sample in ~0.7 mL of high-purity DMSO-d₆ in a clean, dry NMR tube. The compound is slightly soluble in DMSO, and gentle heating may be required to achieve dissolution.[3]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for accurate chemical shift referencing.[8]

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A half-height linewidth of <0.5 Hz for the TMS signal is a good benchmark.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Key Parameters:

      • Spectral Width: ~16 ppm

      • Pulse Angle: 30-45 degrees (to ensure full relaxation between scans)

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 16-64 (average to improve signal-to-noise ratio)

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Key Parameters:

      • Spectral Width: ~220 ppm

      • Pulse Angle: 45 degrees

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2 seconds

      • Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C)

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra to obtain a flat baseline.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum relative to the DMSO-d₆ solvent peak (δ ~39.52 ppm).

    • Integrate the ¹H signals to determine the relative proton ratios.

    • Compare the observed chemical shifts, multiplicities, and integrations with the predicted data (Tables 1 & 2) to confirm the structure.

Visualizing the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis Prep1 Weigh Compound (10-15 mg) Prep2 Dissolve in DMSO-d6 (~0.7 mL) Prep1->Prep2 Prep3 Add TMS Internal Standard Prep2->Prep3 Acq1 Lock & Shim Prep3->Acq1 Transfer to Spectrometer Acq2 Acquire 1H Spectrum Acq1->Acq2 Acq3 Acquire 13C Spectrum Acq1->Acq3 Proc1 Fourier Transform Acq2->Proc1 Acq3->Proc1 Proc2 Phase & Calibrate Proc1->Proc2 Proc3 Integrate & Analyze Proc2->Proc3 Proc4 Structure Confirmation Proc3->Proc4

Caption: Workflow for NMR-based structural confirmation.

A Comparative Analysis: NMR vs. Alternative Techniques

While NMR is exceptionally powerful, a multi-technique approach often provides the most comprehensive characterization. Here, we objectively compare NMR with other common analytical methods.

Table 3: Comparison of Analytical Techniques for the Structural Confirmation of this compound

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Precise atom connectivity, stereochemistry, dynamic processes, and quantitative analysis.Unambiguous structure elucidation; non-destructive; provides detailed information on the entire molecule.Lower sensitivity compared to MS; requires soluble samples; can be complex to interpret for very large molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Extremely high sensitivity (detects trace amounts); provides accurate molecular weight; can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis.[9][10]Provides limited information on atom connectivity (isomer differentiation can be difficult); fragmentation can be complex to interpret.
FTIR Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, N=O).Fast and simple to operate; provides a quick "fingerprint" of the molecule; requires minimal sample.Does not provide information on atom connectivity; spectra can be complex with overlapping peaks; not definitive for structure confirmation alone.
X-ray Crystallography Absolute 3D structure in the solid state.Provides the definitive, unambiguous solid-state structure.Requires a suitable single crystal, which can be difficult and time-consuming to grow; structure in solid state may differ from solution.
Synergistic Workflows: Combining Techniques for Absolute Confidence

In a research and development setting, these techniques are often used in concert. A typical workflow would involve a quick FTIR scan to confirm the presence of key functional groups, followed by LC-MS to verify the molecular weight and purity. Finally, comprehensive 1D and 2D NMR experiments are performed for unequivocal structural assignment.

Analytical_Comparison cluster_screening Initial Screening cluster_confirmation Definitive Confirmation cluster_absolute Absolute Structure (Optional) Start Synthesized Product FTIR FTIR (Functional Groups) Start->FTIR MS Mass Spectrometry (Molecular Weight & Purity) Start->MS NMR NMR Spectroscopy (Atom Connectivity) FTIR->NMR Functional groups present MS->NMR Correct MW & high purity Xray X-ray Crystallography (3D Solid-State Structure) NMR->Xray If single crystal available Final Confirmed Structure NMR->Final Structure verified Xray->Final Absolute structure determined

Caption: A synergistic workflow combining multiple analytical techniques.

Conclusion

For the definitive structural confirmation of this compound, Nuclear Magnetic Resonance spectroscopy offers an unparalleled level of detail regarding atomic connectivity. The predicted ¹H and ¹³C NMR spectra provide a clear roadmap for analysis, and the detailed experimental protocol outlined in this guide ensures the acquisition of high-fidelity data. While techniques like Mass Spectrometry and FTIR are invaluable for rapid screening of molecular weight and functional groups, they lack the comprehensive structural insight provided by NMR. By understanding the strengths and limitations of each method, researchers can design a robust, multi-faceted analytical strategy that guarantees the identity, purity, and ultimately, the utility of this critical synthetic intermediate.

References

  • ChemBK. This compound.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Bednarek, E., et al. (2017). Solvation of Uracil and Its Derivatives by DMSO: A DFT-Supported 1H NMR and 13C NMR Study. The Journal of Physical Chemistry A, 121(8), 1841-1848.
  • Kastrup, R. E., & Schmidt, P. G. (1977). NMR spectroscopy of the ring nitrogen protons of uracil and substituted uracils; relevance to A psi base pairing in the solution structure of transfer RNA. Nucleic Acids Research, 4(8), 2747–2755.
  • Ferreira, M. M., et al. (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm.
  • Delort, A. M., et al. (1986). Influence of uracil defect on DNA structure: 1H NMR investigation at 500 MHz. Nucleic Acids Research, 14(8), 3345–3355.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Exploring Uracil Derivatives: Synthesis, Crystal Structure Insights, and Antibacterial Activity.
  • NIST. Uracil, 6-amino-1,3-dimethyl-5-nitroso-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Sasaki, T., et al. (1980). New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes. Journal of the Chemical Society, Chemical Communications, (16), 771.
  • BioPharma. (2024). Winning Strategies to Develop an Analytical Method for Nitrosamines. BioPharma, (May).
  • Mom, K. (2022). 5 Analytical Techniques for Characterizing Unknowns. Quantum Analytics.
  • Carr, S. A., et al. (2006). Alternative Methods For The Analysis Of Ndma And Other Nitrosamines In Water. Water Research Foundation.
  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • Al-Ghamdi, M. S., et al. (2023). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals, 16(11), 1583.
  • Pangarkar, K. (2025). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. International Journal of Pharmaceutical Sciences.
  • Google Patents. (2022). CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.

Sources

A Senior Application Scientist's Guide to 6-Amino-1,3-dimethyl-5-nitrosouracil: Synthesis, Characterization, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 6-Amino-1,3-dimethyl-5-nitrosouracil (DANU), a versatile heterocyclic compound, against relevant chemical alternatives. We will delve into validated experimental protocols, cross-validate key performance data, and explore the causality behind methodological choices, offering a comprehensive resource for researchers in organic synthesis and drug discovery.

Introduction: The Significance of a Versatile Uracil Derivative

This compound, a derivative of the pyrimidine-2,4(1H,3H)-dione backbone, is a molecule of significant interest in medicinal and synthetic chemistry.[1] Its structure is distinguished by methyl groups at the N1 and N3 positions, an amino group at C6, and a crucial nitroso (-NO) group at the C5 position.[1] This electron-withdrawing nitroso group imparts distinct electrophilic reactivity, making DANU a valuable intermediate for constructing more complex heterocyclic systems.[2][3]

Its primary utility lies in its role as a precursor for a range of pharmaceuticals, including purine derivatives like theacrine, lumazine, caffeine, and theophylline.[1][3][4] Furthermore, its structural similarity to endogenous nucleobases has prompted investigations into its potential biological activities, including antimicrobial and anticancer properties.[1][3] The nitroso moiety is key to this biological potential, as it can form covalent bonds with nucleophilic sites in biomolecules like proteins and nucleic acids, thereby altering their function.[2]

This guide will provide a validated protocol for its synthesis, methods for its characterization, and a direct comparison with its immediate precursor and a structurally related analog to highlight its unique chemical properties and applications.

Synthesis of this compound: A Validated Protocol

The most direct and widely reported synthesis of DANU is the nitrosation of its precursor, 6-amino-1,3-dimethyluracil, using sodium nitrite in an acidic medium.[2][3] This method is efficient and provides a high-purity product after straightforward purification.

Experimental Rationale

The reaction mechanism hinges on the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl). The electrophilic nitrosyl cation (NO⁺) or a related species is then attacked by the electron-rich C5 position of the 6-amino-1,3-dimethyluracil ring. The reaction is conducted at a reduced temperature (0-10 °C) to control the exothermic nature of the nitrosation process and to prevent the thermal decomposition of the unstable nitrous acid.[3]

Synthesis Pathway Diagram

G cluster_0 Step 1: Nitrosation cluster_1 Step 2: Purification A 6-Amino-1,3-dimethyluracil C Crude this compound A->C 0-10 °C B Sodium Nitrite (NaNO2) in Hydrochloric Acid (HCl) B->C D Recrystallization from Ethanol/Water C->D E Pure this compound D->E

Caption: Synthesis and purification workflow for this compound.

Detailed Step-by-Step Protocol
  • Precursor Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 6-amino-1,3-dimethyluracil (1 equivalent) in 1N hydrochloric acid. Cool the resulting solution to 0-5 °C using an ice-water bath.

  • Nitrosating Agent Preparation: In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in deionized water. Cool this solution to 0-5 °C.

  • Nitrosation Reaction: Add the cold sodium nitrite solution dropwise to the stirred solution of 6-amino-1,3-dimethyluracil over 30-45 minutes. Critically maintain the internal reaction temperature below 10 °C throughout the addition.[2][3]

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. The formation of a colored precipitate indicates product formation.

  • Isolation: Isolate the crude product by vacuum filtration through a Büchner funnel. Wash the filter cake with cold deionized water, followed by a small amount of cold ethanol to remove residual acid and impurities.

  • Purification: For optimal purity, recrystallize the crude solid from a mixture of ethanol and water.[2][3] Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum at 40-50 °C to a constant weight.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized DANU. The following table summarizes the key experimental data used for its validation.

PropertyExperimental Data
Molecular Formula C₆H₈N₄O₃[2][5]
Molecular Weight 184.15 g/mol [2][5]
Melting Point 241-243 °C[2]
Appearance Crystalline Solid
Solubility Slightly soluble in DMSO and heated methanol.[2]
UV-Visible (λmax) ~268 nm (Note: Absorption can be pH-dependent).[3]
Infrared (IR) Spectrum Characteristic vibrational bands for N-H, C=O, and N-O functional groups are present. An experimental spectrum is available in the NIST WebBook for comparison.[1][6]
NMR Spectroscopy ¹H and ¹³C NMR are standard methods used to confirm the molecular structure.[2]
Elemental Analysis Theoretical values (C: 39.13%, H: 4.38%, N: 30.42%) can be compared with experimental results to confirm purity.[3]

Comparative Analysis: DANU vs. Chemical Alternatives

To fully appreciate the unique properties of DANU, it is instructive to compare it with its direct precursor and a related analog where the nitroso group is replaced.

FeatureThis compound (DANU) 6-Amino-1,3-dimethyluracil (Precursor) 6-Amino-5-(Arylazo)-1,3-dimethyluracils (Analog)
Key Functional Group 5-nitroso (-NO) group.[1]Lacks a substituent at the 5-position.[2]5-arylazo (-N=N-Ar) group.[2]
Chemical Reactivity Highly electrophilic at C5 due to the electron-withdrawing nitroso group; undergoes nucleophilic substitution.[2]Nucleophilic; C5 position is less reactive. Does not undergo nitroso-specific reactions.[2]Reactivity dominated by the azo group; synthesized via diazonium coupling.[2]
Primary Applications Precursor for pharmaceuticals (theacrine, lumazine); building block for pteridines and other heterocycles.[2][4]Used in three-component reactions to synthesize α-aminophosphonates.[2]Utilized as fluorescent dyes and sensors due to photophysical properties.[2]
Biological Potential Investigated for anticancer and antimicrobial activity; forms bioactive metal complexes.[2][3]Serves as a scaffold for various bioactive compounds but lacks the specific reactivity of the nitroso group.[7]Primarily studied for optical properties rather than direct therapeutic action.[2]

This comparison highlights that the introduction of the 5-nitroso group is a critical modification that transforms a simple uracil derivative into a highly reactive and versatile intermediate with distinct applications in both heterocyclic synthesis and medicinal chemistry.

Experimental Workflow: From Synthesis to Application

The journey from starting materials to a final, validated compound with potential applications follows a logical and rigorous workflow. This process ensures that the material is of high purity and that its properties are well-understood before being used in further studies.

G Start Starting Materials (6-Amino-1,3-dimethyluracil, NaNO2, HCl) Synthesis Chemical Synthesis (Nitrosation Reaction) Start->Synthesis Isolation Crude Product Isolation (Filtration) Synthesis->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Structural & Purity Verification Purification->Characterization Sample Submission DataAnalysis Data Analysis (MP, IR, NMR, UV-Vis) Characterization->DataAnalysis PureProduct Pure, Validated DANU DataAnalysis->PureProduct Validation Application Downstream Applications PureProduct->Application Medicinal Chemistry, Organic Synthesis

Caption: A comprehensive workflow from synthesis to application of DANU.

Conclusion

This compound is a compound of considerable value, bridging the gap between simple starting materials and complex, high-value heterocyclic products. The synthetic protocol detailed herein is robust and accessible, yielding a high-purity product. Through spectroscopic and physical characterization, the identity of the compound can be unequivocally confirmed. When compared to its non-nitrosated precursor, the functional importance of the 5-nitroso group becomes evident, bestowing unique reactivity and opening pathways to diverse applications, particularly in the synthesis of potential therapeutic agents. This guide provides the foundational knowledge and practical steps for researchers to confidently synthesize, validate, and utilize this important chemical intermediate.

References

  • This compound | C6H8N4O3 | CID 81133 - PubChem.PubChem.[Link]
  • Preparation of 6-amino-1,3-dimethyluracil - PrepChem.com.PrepChem.com.[Link]
  • Uracil, 6-amino-1,3-dimethyl-5-nitroso- - NIST WebBook.NIST.[Link]
  • New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes - RSC Publishing.Royal Society of Chemistry.[Link]
  • CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents.
  • CN114213342A - Production system and method for preparing 6-amino-1,3-dimethyl uracil - Google Patents.
  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - NIH.
  • Preparation method of 6-amino-1,3-dimethyluracil - Eureka | Patsnap.

Sources

Safety Operating Guide

Navigating the Disposal of 6-Amino-1,3-dimethyl-5-nitrosouracil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 6-Amino-1,3-dimethyl-5-nitrosouracil, a compound demanding careful handling due to its classification as a suspected carcinogen.[1][2] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and fostering a culture of safety within the laboratory.

Hazard Identification and Immediate Safety Precautions

This compound is classified as a Category 2 carcinogen, meaning it is suspected of causing cancer.[1] Before initiating any disposal procedures, a thorough understanding of its hazards and the implementation of appropriate personal protective equipment (PPE) are paramount.

Table 1: Hazard Information and Required Personal Protective Equipment (PPE)

Hazard StatementRequired Personal Protective Equipment (PPE)
H351: Suspected of causing cancer[1][2]Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Eye Protection: Safety glasses with side shields or chemical safety goggles must be worn.[3] Lab Coat: A standard laboratory coat is required to prevent skin contact.[3] Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

Waste Segregation and Collection: The First Line of Defense

Proper segregation of chemical waste at the point of generation is a critical step in preventing accidental reactions and ensuring compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container for the collection of all this compound waste. The container must be compatible with the chemical; for instance, do not store acidic solutions in metal containers.[4]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warning pictogram (e.g., health hazard).[5]

  • Segregation: Do not mix this waste with other chemical waste streams unless they are known to be compatible. Specifically, keep it separate from strong acids and bases to prevent uncontrolled reactions.[6]

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[5][6] This area should be under the direct supervision of laboratory personnel and away from general traffic.

Disposal Pathways: A Decision-Making Framework

There are two primary disposal pathways for this compound: direct disposal via a licensed hazardous waste contractor or in-lab chemical degradation prior to disposal. The choice of pathway depends on the quantity of waste, laboratory capabilities, and institutional policies.

DisposalDecisionTree start Waste Generated: 6-Amino-1,3-dimethyl- 5-nitrosouracil decision Assess Quantity and Lab Capabilities start->decision direct_disposal Direct Disposal via EHS/Contractor decision->direct_disposal Large Quantities or Limited Capabilities degradation In-Lab Chemical Degradation decision->degradation Small Quantities and Trained Personnel with Proper Equipment collect_label Collect and Segregate Waste in Labeled Container direct_disposal->collect_label contact_ehs Contact Institutional EHS for Pickup collect_label->contact_ehs protocol Follow Reductive Degradation Protocol (Al-Ni Alloy) degradation->protocol neutralize_dispose Neutralize and Dispose of Reaction Mixture as Hazardous Waste protocol->neutralize_dispose neutralize_dispose->contact_ehs

Caption: Decision workflow for the disposal of this compound.

Direct Disposal via Environmental Health and Safety (EHS)

For most laboratories, this is the most straightforward and recommended disposal route.

  • Container Management: Once the waste container is full or is no longer in use, ensure it is securely sealed. Do not overfill containers; leave at least 10% headspace to allow for expansion.[4]

  • Request Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][8]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies.

In-Lab Chemical Degradation: A Controlled Approach

For laboratories with the appropriate engineering controls and trained personnel, chemical degradation can be an effective method for treating small quantities of this compound waste. N-nitroso compounds can be effectively destroyed through chemical reduction.[7][9][10] One established method involves the use of an aluminum-nickel (Al-Ni) alloy in an alkaline solution.[7][9][10][11]

Experimental Protocol: Reductive Degradation of this compound

Objective: To chemically degrade this compound into less hazardous byproducts.

Materials:

  • This compound waste (solid or dissolved in a suitable solvent)

  • Aluminum-nickel (Al-Ni) alloy powder

  • 2 M Sodium Hydroxide (NaOH) solution

  • Dilute hydrochloric acid (HCl) for neutralization

  • Appropriate reaction vessel

  • Stir plate and stir bar

  • pH meter or pH paper

Procedure:

  • Preparation: In a certified chemical fume hood, place the this compound waste into the reaction vessel. If the waste is solid, dissolve it in a minimal amount of a suitable solvent like water or methanol.[7]

  • Alkalinization: While stirring, slowly add the 2 M NaOH solution to the reaction vessel until the pH of the solution is strongly basic (pH > 12).[7]

  • Reduction: Continue to stir the solution and gradually add a stoichiometric excess of Al-Ni alloy powder. The addition should be slow and careful as the reaction can be exothermic and may produce hydrogen gas.[7]

  • Reaction Monitoring: Allow the reaction to proceed at room temperature with continuous stirring. The progress of the degradation can be monitored by analytical techniques such as HPLC or LC-MS to confirm the disappearance of the parent compound.[7]

  • Neutralization and Final Disposal: Once the reaction is complete, cautiously neutralize the reaction mixture with dilute hydrochloric acid.[7] The final solution, although treated, must still be disposed of as hazardous waste through your institution's EHS office, as it may contain residual reactants and byproducts.[7]

Regulatory Compliance and Best Practices

The disposal of hazardous chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States.[5][8] It is imperative to adhere to all local, state, and federal regulations.

  • Training: Ensure that all laboratory personnel handling this compound are trained on its hazards and the proper disposal procedures.[8]

  • Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of.[12]

  • Emergency Procedures: Be familiar with your institution's emergency procedures for chemical spills. In case of a spill, vacate the area and notify your EHS department immediately.

By implementing these procedures, research professionals can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and protecting the broader ecosystem.

References

  • Lunn, G., Sansone, E. B., & Keefer, L. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research, 48(3), 522-526.
  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. PubMed.
  • Lunn, G., & Sansone, E. B. (1988). Decontamination and Disposal of Nitrosoureas and Related /V-Nitroso Compounds. AACR Journals.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Amino-1-methyl-5-nitrosouracil, 97%.
  • PubChem. (n.d.). This compound.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
  • PharmaGuru. (2025, December 5). How Should Expired Nitrosamine Impurities And Analytical Waste Be Safely Disposed Of.
  • INAIL. (n.d.). Procedures for working safely with carcinogens and mutagens.
  • University of St Andrews. (n.d.). Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. Chemistry.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.

Sources

Navigating the Unseen Threat: A Comprehensive Guide to Handling 6-Amino-1,3-dimethyl-5-nitrosouracil

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

As a Senior Application Scientist, I present this essential safety and logistical guide for researchers, scientists, and drug development professionals working with 6-Amino-1,3-dimethyl-5-nitrosouracil. This document moves beyond generic protocols to provide a deep, actionable framework for mitigating the risks associated with this potent compound. Our commitment is to your safety and the integrity of your research.

Hazard Analysis: Understanding the Adversary

This compound is classified as a suspected human carcinogen.[1] The primary routes of exposure are inhalation of dust particles, skin contact, and ingestion.[2] The insidious nature of this compound lies in its potential for long-term health effects even from low-level, repeated exposures. Therefore, a comprehensive safety strategy is not merely recommended; it is imperative.

Engineering Controls: Your First Line of Defense

The cornerstone of safe handling for any potent compound is to minimize direct contact. This is achieved through robust engineering controls.

Primary Containment:

All work involving the handling of powdered this compound must be conducted in a certified chemical fume hood or a glove box. This is non-negotiable. These systems are designed to draw airborne particles away from the user, preventing inhalation.

Designated Work Areas:

Establish a clearly marked "Designated Area" for all work with this compound. This area should be restricted to authorized personnel only and should be equipped with all necessary safety equipment. Signage indicating the presence of a carcinogen is mandatory.

Personal Protective Equipment (PPE): The Last Barrier

While engineering controls are primary, a meticulous PPE protocol is your essential last line of defense. The following table outlines the minimum PPE requirements.

PPE ComponentSpecificationRationale
Gloves Double-gloving with an inner nitrile glove and an outer butyl rubber glove.Butyl rubber offers excellent resistance to a wide range of chemicals, including nitro compounds.[3][4][5] Nitrile provides a good balance of chemical resistance and dexterity for the inner glove.[6][7][8]
Eye Protection Chemical splash goggles with a face shield.Provides maximum protection against both splashes and airborne particles.
Body Covering A disposable, solid-front lab coat or coveralls.Protects personal clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator with N95 or higher particulate filters.Essential when handling the powder outside of a primary containment system (e.g., during large-scale transfers).

Safe Handling and Operational Workflow

A systematic approach to handling this compound is critical to minimizing exposure risk. The following workflow should be adopted as a standard operating procedure (SOP).

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Designated Area Prepare Designated Area Don PPE->Prepare Designated Area Verify Fume Hood Operation Verify Fume Hood Operation Prepare Designated Area->Verify Fume Hood Operation Weigh Compound Weigh Compound Verify Fume Hood Operation->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A logical workflow for the safe handling of this compound, from preparation to cleanup.

Step-by-Step Handling Procedure:
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Prepare the designated work area by covering surfaces with absorbent, plastic-backed paper.

    • Verify that the chemical fume hood is functioning correctly.

  • Handling:

    • Weigh the compound in the fume hood. Use a tared, sealed container to minimize the generation of airborne dust.

    • If preparing a solution, add the solvent to the powdered compound slowly to avoid splashing.

    • Conduct all experimental procedures within the fume hood.

  • Cleanup:

    • Following the experiment, decontaminate all surfaces and equipment.

    • Dispose of all contaminated materials as hazardous waste.

    • Carefully doff PPE, avoiding contact with the outer surfaces.

    • Thoroughly wash hands and any exposed skin with soap and water.

Decontamination and Disposal: Neutralizing the Threat

Effective decontamination and disposal are crucial to prevent the spread of this hazardous compound.

Surface Decontamination:

For routine cleaning of benchtops and equipment, a solution of soap and water is effective for removing surface contamination.[9] However, for spills or the decontamination of non-disposable equipment, a chemical inactivation method is recommended. A solution of hydrobromic acid in acetic acid has been shown to be effective in destroying nitrosamines.[10] Caution: This decontamination procedure should only be performed by trained personnel in a chemical fume hood.

Waste Disposal:

All solid and liquid waste contaminated with this compound must be disposed of as hazardous waste.[11][12] This includes:

  • Unused compound

  • Contaminated labware (pipette tips, vials, etc.)

  • Contaminated PPE

  • Decontamination solutions

Waste should be collected in clearly labeled, sealed containers. Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and decisive action is required.

Emergency Response Flowchart:

Emergency Response cluster_spill Spill cluster_exposure Personal Exposure Evacuate Area Evacuate Area Alert Supervisor Alert Supervisor Evacuate Area->Alert Supervisor Consult SDS Consult SDS Alert Supervisor->Consult SDS Cleanup (if trained) Cleanup (if trained) Consult SDS->Cleanup (if trained) Remove Contaminated Clothing Remove Contaminated Clothing Flush Affected Area Flush Affected Area Remove Contaminated Clothing->Flush Affected Area Seek Medical Attention Seek Medical Attention Flush Affected Area->Seek Medical Attention Report Incident Report Incident Seek Medical Attention->Report Incident Spill Spill Spill->Evacuate Area Exposure Exposure Exposure->Remove Contaminated Clothing

Caption: A clear and concise flowchart for responding to spills and personal exposures involving this compound.

First Aid Measures:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

Storage

Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled as a "Suspected Carcinogen."

By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while ensuring the well-being of yourself and your colleagues.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster.
  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Restored CDC.
  • NIOSH Pocket Guide To Chemical Hazards. (n.d.). U.S. Government Publishing Office.
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
  • 6-AMINO-1-METHYL-5-NITROSOURACIL Safety Data Sheet. (n.d.). Georganics.
  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer research, 48(3), 522–526.
  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Semantic Scholar.
  • Material Safety Data Sheet - 6-Amino-1-methyl-5-nitrosouracil, 97%. (n.d.). Cole-Parmer.
  • OSHA Glove Selection Chart. (n.d.). University of California, Santa Barbara Environmental Health and Safety.
  • Butyl vs Nitrile Gloves. (2024, October 21). International Safety.
  • Relevance of N-nitroso compounds to human cancer: exposures and mechanisms. (n.d.). IARC Publications.
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark.
  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (2022, April 18). ResearchGate.
  • Nitrile Gloves Chemical Resistance: What You Need to Know. (2022, December 29). WellBefore.
  • Butyl or nitrile gloves: what to choose against chemical risks? (2024, May 8). Oxwork.
  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Enviroguard.
  • Nitrile Gloves and Their Chemical Resistance. (2024, September 6). SOSCleanroom.
  • Chemical Resistance of Gloves.pdf. (n.d.). University of California, San Diego.
  • Carcinogenicity and mutagenicity of N-nitroso compounds. (n.d.). PubMed.
  • Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (n.d.). MDPI.
  • Carcinogenic effects of N-nitroso compounds in the environment. (n.d.). CABI Digital Library.
  • Hand Protection Chemical Resistance Guide. (n.d.). University of California, Berkeley Environment, Health and Safety.
  • This compound. (n.d.). PubChem.

Sources

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